molecular formula C12H18N4O6S B097938 Oryzalin CAS No. 19044-88-3

Oryzalin

Cat. No.: B097938
CAS No.: 19044-88-3
M. Wt: 346.36 g/mol
InChI Key: UNAHYJYOSSSJHH-UHFFFAOYSA-N
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Description

Oryzalin ( 19044-88-3) is a selective dinitroaniline herbicide widely used in agricultural research and plant cell biology studies. Its primary value for researchers lies in its specific mechanism of action as a potent inhibitor of microtubule polymerization. This compound binds directly to plant tubulin, disrupting the formation of microtubules and effectively arresting cell division by blocking mitosis . This action makes it an essential tool for studying the cytoskeleton, cell division processes, and plant development. In applied research, this compound is used as a pre-emergence, surface-applied herbicide for controlling annual grasses and broad-leaved weeds in crops such as fruit trees, nuts, and ornamentals . Beyond its herbicidal applications, this compound is critically employed in laboratory settings to induce polyploidy in plants, serving as a safer and effective alternative to colchicine for chromosome doubling experiments . Resistance to this compound in weeds, though rare, is an emerging area of study, with confirmed cases of both target-site mutations in α-tubulin genes and non-target-site metabolic resistance, providing valuable insights into evolutionary biology and resistance management . This orange crystalline powder has low aqueous solubility and is not volatile . This compound is strictly for research purposes in laboratory settings. It is not approved for personal, commercial, or veterinary use.

Properties

IUPAC Name

4-(dipropylamino)-3,5-dinitrobenzenesulfonamide
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InChI

InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22)
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InChI Key

UNAHYJYOSSSJHH-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]
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Molecular Formula

C12H18N4O6S
Record name ORYZALIN
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DSSTOX Substance ID

DTXSID8024238
Record name Oryzalin
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Molecular Weight

346.36 g/mol
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Physical Description

Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide., Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET]
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Boiling Point

Decomp @ 265 °C
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Solubility

Soluble in ethanol; practically insoluble in hexane., Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C), In water, 2.5 mg/l @ 25 °C
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Vapor Pressure

9.75X10-9 mm Hg @ 25 °C
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Color/Form

Yellow-orange crystals

CAS No.

19044-88-3
Record name ORYZALIN
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Melting Point

137-138 °C, Mp: 141-142 °C /Technical oryzalin/
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Foundational & Exploratory

Oryzalin's Mechanism of Action on Plant Microtubules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oryzalin (3,5-dinitro-N⁴,N⁴-dipropylsulfanilamide) is a dinitroaniline herbicide widely utilized for its potent and specific activity against plant cells. Its primary mode of action involves the disruption of microtubule (MT) structures, which are essential cytoskeletal components critical for cell division, elongation, and morphogenesis. This specificity arises from its high-affinity binding to plant tubulin, while having negligible effects on animal tubulin, making it a valuable tool in both agricultural applications and fundamental plant cell biology research.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its binding site, its effects on microtubule dynamics, and the resultant consequences for the plant cell cycle. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this microtubule-targeting agent.

Core Mechanism: High-Affinity Binding to α-Tubulin

The central mechanism of this compound's action is its direct interaction with the fundamental building blocks of microtubules: the αβ-tubulin heterodimers.

Binding Site and Specificity

This compound selectively binds to the α-tubulin subunit of the plant tubulin dimer.[3][4] This interaction is highly specific to plant and protozoan tubulins, which share key structural features that are absent in their vertebrate counterparts.[1][2] Computational docking studies and analysis of resistant mutants have pinpointed the binding site to a pocket located beneath the N-loop (also known as the H1-S2 loop) of α-tubulin.[3][5] It is hypothesized that this compound binding in this location physically interferes with the lateral contacts between adjacent protofilaments, specifically the interaction between the N-loop of one protofilament and the M-loop of the next, thereby destabilizing the entire microtubule structure.[5]

The binding is a rapid, reversible, and high-affinity interaction.[2] This strong binding sequesters tubulin dimers, effectively reducing the pool of available subunits for polymerization.[6]

Caption: Core mechanism of this compound binding to α-tubulin.

Disruption of Microtubule Dynamics

This compound's interaction with tubulin profoundly alters the dynamic instability of microtubules. Even at nanomolar concentrations, it suppresses the key parameters that govern microtubule behavior.[7]

  • Inhibition of Polymerization : The primary effect is the inhibition of microtubule polymerization.[1] The formation of the tubulin-oryzalin complex depletes the pool of assembly-competent dimers. Furthermore, this complex can co-polymerize with unliganded dimers into a growing microtubule, effectively "poisoning" the polymer and slowing further assembly.[2] This results in the formation of fewer and shorter microtubules.[1]

  • Suppression of Dynamic Instability : Studies on living Arabidopsis epidermal cells have shown that low concentrations of this compound (50-100 nM) significantly alter dynamic parameters.[7][8] It decreases both the growth and shrinkage rates of microtubules and increases the time they spend in a "paused" state, where there is little change in length.[7]

  • Increased Catastrophe Frequency : this compound treatment increases the catastrophe frequency, which is the rate at which a growing microtubule switches to a shrinking state.[7][8]

  • Depolymerization : At sufficient concentrations (e.g., 100 nM), this compound not only prevents new polymerization but also leads to the net depolymerization of existing microtubule arrays.[1][9]

This overall reduction in microtubule turnover disrupts the organization of cortical microtubule arrays, which are essential for guiding the deposition of cellulose microfibrils and controlling the direction of cell expansion.[7][10]

Consequences for the Plant Cell Cycle

The disruption of microtubule dynamics has catastrophic consequences for mitosis, as several distinct microtubule-based structures are essential for the faithful segregation of chromosomes.

  • Preprophase Band (PPB) : this compound prevents the formation of the PPB, a transient ring of microtubules that predicts the future division plane in plant cells.

  • Mitotic Spindle : The formation of a functional mitotic spindle is completely inhibited. Without a spindle, chromosomes cannot align at the metaphase plate or segregate into daughter cells.

  • Phragmoplast : The phragmoplast, a microtubule structure that guides the formation of the new cell plate during cytokinesis, is also disrupted.

Consequently, treatment with this compound causes a potent arrest of the cell cycle at prometaphase.[1] While the chromosome condensation cycle remains unaffected, the cell is unable to proceed through mitosis, leading to an accumulation of cells with a 4C DNA content.[1] This antimitotic activity is the basis for its herbicidal effect, as it halts growth in the meristematic tissues of seedlings.

cluster_cell_cycle Mitotic Structures This compound This compound Treatment MT_Disruption Microtubule Depolymerization & Polymerization Inhibition This compound->MT_Disruption PPB Preprophase Band MT_Disruption->PPB Disrupts Spindle Mitotic Spindle MT_Disruption->Spindle Disrupts Phragmoplast Phragmoplast MT_Disruption->Phragmoplast Disrupts Arrest Prometaphase Arrest PPB->Arrest Spindle->Arrest Phragmoplast->Arrest Growth_Inhibition Inhibition of Cell Division & Plant Growth Arrest->Growth_Inhibition

Caption: Logical flow from this compound treatment to cell cycle arrest.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the interaction of this compound with plant tubulin and its biological effects.

ParameterValueOrganism/SystemReference(s)
Binding Affinity (Kd) 95 nMZea mays (Maize) tubulin[2]
Predicted Binding Affinity 23 nMToxoplasma gondii α-tubulin[3]
Apparent Affinity (Kapp) 1.19 x 10⁵ M⁻¹Rosa sp. (Rose) cultured cells[1]
Molar Binding Stoichiometry ~1:1 (this compound:Tubulin)Rose & Chlamydomonas tubulin[1][11]
IC₅₀ (Callus Growth) 37 nMZea mays (Maize) callus[2]
Effective Concentration 50 - 100 nMAlters MT dynamics in Arabidopsis[7][8]
Effective Concentration 100 nMDepolymerizes MTs & stops anaphase[1]
Effective Concentration 170 nMCauses MT fragmentation in Arabidopsis roots[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound's effects.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Methodology:

  • Tubulin Purification : Isolate and purify tubulin from a plant source (e.g., maize cultured cells, rose suspension cells) using established protocols involving ion-exchange chromatography (e.g., DEAE-Sephadex).

  • Reaction Mixture : Prepare a polymerization buffer (e.g., PIPES buffer, pH 6.9, containing Mg²⁺, EGTA, and GTP).

  • Initiation : Warm purified tubulin (e.g., 5 µM) in the polymerization buffer to 24-30°C in a temperature-controlled spectrophotometer cuvette.

  • Treatment : Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a solvent-only control) to the cuvettes prior to initiating polymerization.

  • Polymerization Induction : Induce polymerization using an agent like taxol or by increasing the temperature.[1][2]

  • Data Acquisition : Monitor the increase in absorbance (turbidity) at 340 nm over time. The rate and extent of the absorbance increase are proportional to the rate and extent of microtubule polymerization.

  • Analysis : Compare the polymerization curves of this compound-treated samples to the control to determine inhibitory effects, such as a reduced rate of polymerization or a lower final plateau. Calculate parameters like the IC₅₀ from a dose-response curve.

start Start step1 Purify Plant Tubulin start->step1 step2 Prepare Reaction Mix (Buffer, Tubulin, GTP) step1->step2 step3 Add this compound (or DMSO control) step2->step3 step4 Induce Polymerization (e.g., add Taxol) step3->step4 step5 Monitor Turbidity (A340) in Spectrophotometer step4->step5 step6 Analyze Polymerization Curves step5->step6 end End step6->end

Caption: Experimental workflow for an in vitro polymerization assay.
Immunofluorescence Microscopy of Plant Root Cells

This method allows for the direct visualization of microtubule organization and disruption within plant cells following this compound treatment.

Methodology:

  • Seedling Growth : Grow seedlings (e.g., Arabidopsis thaliana) vertically on agar plates containing a nutrient medium.

  • This compound Treatment : Transfer seedlings to new plates containing the desired concentration of this compound (e.g., 100-300 nM) or a control medium for a specified duration (e.g., 24-48 hours).[10]

  • Fixation : Excise the root tips and immediately fix them in a microtubule-stabilizing buffer containing paraformaldehyde.

  • Cell Wall Digestion : Partially digest the cell walls using an enzyme cocktail (e.g., cellulase, pectinase) to allow antibody penetration.

  • Permeabilization : Permeabilize the cell membranes with a detergent like Triton X-100.

  • Antibody Staining :

    • Primary Antibody : Incubate the fixed roots with a primary antibody that specifically binds to α-tubulin (e.g., a monoclonal mouse anti-α-tubulin antibody).

    • Secondary Antibody : After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., a goat anti-mouse IgG conjugated to Alexa Fluor 488).

  • Mounting and Imaging : Mount the stained root tips on a microscope slide in an anti-fade medium.

  • Microscopy : Visualize the microtubule structures using a confocal or fluorescence microscope. Compare the highly organized transverse arrays in control cells with the fragmented or absent arrays in this compound-treated cells.[10][12]

This compound acts as a potent and specific disruptor of plant microtubules through a well-defined molecular mechanism. It binds with high affinity to a unique site on the α-tubulin subunit, leading to the inhibition of microtubule polymerization and the suppression of dynamic instability. This direct poisoning of microtubule dynamics prevents the formation of essential mitotic structures, causing a prometaphase cell cycle arrest that ultimately results in cell death. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers investigating microtubule function and for professionals developing novel herbicidal or therapeutic agents targeting the cytoskeleton.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Oryzalin

Author: BenchChem Technical Support Team. Date: November 2025

Oryzalin is a well-characterized dinitroaniline herbicide recognized for its potent biological activity as a microtubule-disrupting agent.[1][2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for research applications.

Chemical Identity and Structure

This compound, with the IUPAC name 4-(Dipropylamino)-3,5-dinitrobenzenesulfonamide, is a sulfonamide compound characterized by a benzenesulfonamide core substituted with two nitro groups at positions 3 and 5, and a dipropylamino group at position 4.[2][4] This specific arrangement of functional groups is critical to its biological activity. The presence of the dinitroaniline chromophore gives the compound its characteristic yellow-orange crystalline appearance.[3][4][5]

The chemical structure of this compound is depicted below:

Oryzalin_Structure cluster_ring a1 C a2 C a1->a2 a6 C S S a1->S a3 C a2->a3 a2->a3 N_nitro1 N a2->N_nitro1 a4 C a3->a4 a5 C a4->a5 a4->a5 N_amino N a4->N_amino a5->a6 a6->a1 a6->a1 N_nitro2 N a6->N_nitro2 O1 O S->O1 O2 O S->O2 NH2 H₂N S->NH2 propyl1 CH₂CH₂CH₃ N_amino->propyl1 propyl2 CH₂CH₂CH₃ N_amino->propyl2 O3 O N_nitro1->O3 O4 O⁻ N_nitro1->O4 plus1 + O5 O N_nitro2->O5 O6 O⁻ N_nitro2->O6 plus2 + Mechanism_of_Action This compound This compound Binding Binding Event This compound->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Polymerize to form Complex This compound-Tubulin Complex Binding->Complex Complex->Polymerization Inhibits Microtubules Functional Microtubules Polymerization->Microtubules Disruption Disruption of Cellular Processes Microtubules->Disruption Mitosis Mitotic Spindle Formation Disruption->Mitosis CellWall Cell Wall Synthesis Disruption->CellWall Stock_Solution_Workflow start Start weigh Weigh 34.6 mg This compound Powder start->weigh dissolve Dissolve in ~8 mL DMSO weigh->dissolve volume Bring to Final Volume of 10 mL with DMSO dissolve->volume transfer Transfer to Amber Vial volume->transfer store Store at 4°C or -20°C transfer->store end 10 mM Stock Solution Ready for Use store->end

References

Oryzalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the Chemical Abstracts Service (CAS) number for Oryzalin is 19044-88-3, and its molecular weight is 346.36 g/mol . This document provides an in-depth overview of this compound, a dinitroaniline herbicide widely utilized in research for its potent effects on microtubule dynamics. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, experimental protocols, and key quantitative data.

Core Properties and Mechanism of Action

This compound, with the molecular formula C₁₂H₁₈N₄O₆S, is a selective pre-emergent herbicide.[1] Its primary mechanism of action is the disruption of microtubule polymerization in plant cells.[2][3] this compound binds specifically to plant tubulin, the heterodimeric protein subunit of microtubules, preventing their assembly.[4][5] This inhibition of microtubule formation disrupts essential cellular processes that rely on a dynamic microtubule cytoskeleton, most notably mitosis (cell division) and cell elongation.[2]

The binding of this compound to tubulin is of high affinity, with reported dissociation constants in the nanomolar range for various plant species.[1] This targeted action on plant tubulin makes this compound a valuable tool in plant cell biology and has led to its use as an alternative to colchicine for inducing polyploidy (chromosome doubling) in plants.[2] While highly effective against plant microtubules, this compound shows significantly lower affinity for vertebrate tubulin, highlighting a pharmacological distinction between plant and animal tubulins.[4][5]

Recent studies have also indicated that in addition to its well-documented effects on microtubules, this compound can cause morphological changes in the endoplasmic reticulum and Golgi apparatus in plant cells.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies. This information is crucial for designing and interpreting experiments.

ParameterOrganism/SystemValueReference
Molecular Weight -346.36 g/mol [4][7]
CAS Number -19044-88-3[7]
Binding Affinity (Kd) Tetrahymena thermophila tubulin0.44 µM[8]
Binding Affinity (Kd) Bovine brain tubulin77 µM[8]
Dissociation Constant (Kd) Plant tubulins23 - 117 nM[1]
IC₅₀ (Antileishmanial activity) Leishmania infantum in THP-1 cells24.2 µM[9]
Effective Concentration for Polyploidy Induction Dendrobium and Odontioda orchids14.4 µM for 6 days[10]
Effective Concentration for Polyploidy Induction Epidendrum orchids57.7 µM for 6 days[10]
Effective Concentration for Polyploidy Induction Phalaenopsis orchids14.4 µM for 3 days[10]
Effective Concentration for Polyploidy Induction Capsicum frutescens20 and 30 mg/L (approx. 57.7 and 86.6 µM)[11]
Effective Concentration for Polyploidy Induction Cercis canadensis150 µM for 9 days[12]
Concentration for Microtubule Depolymerization Haemanthus katherinae endosperm cells0.1 µM[4][9]
Optimum Concentration for Plant Growth Inhibition General1 mM[7][13]
Optimum Concentration for Cell Culture Inhibition General0.1 mM[7][13]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established research and can be adapted for specific experimental needs.

In Vitro Polyploidy Induction in Orchids

This protocol is adapted from studies on various orchid genera.[10]

  • Explant Preparation: Use protocorms or protocorm-like bodies (PLBs) as explants.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in a liquid nutrient medium to final concentrations of 14.4 µM, 28.9 µM, and 57.7 µM.

  • Incubation: Submerge the explants in the this compound-containing medium and incubate for 3 to 6 days.

  • Recovery and Regeneration: After treatment, wash the explants with a sterile nutrient medium to remove this compound and transfer them to a solid, hormone-free regeneration medium.

  • Ploidy Analysis: After regeneration, assess the ploidy level of the resulting plantlets using methods such as flow cytometry or by measuring stomatal guard cell length.

Microtubule Polymerization Assay (In Vitro)

This generalized protocol is based on the principles described in studies of this compound's effect on tubulin.[4][5]

  • Tubulin Preparation: Isolate tubulin from the plant species of interest.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES buffer with Mg²⁺ and EGTA), GTP, and a microtubule-stabilizing agent like taxol.

  • This compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Monitoring Polymerization: Monitor microtubule polymerization by measuring the change in turbidity at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of turbidity increase indicates inhibition of polymerization.

  • Data Analysis: Determine the apparent inhibition constant (Ki) by analyzing the polymerization kinetics at different this compound concentrations.

Root Growth Assay in Arabidopsis

This protocol is adapted from a study on the effects of this compound on Arabidopsis root growth.[14]

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium. Prepare a 100 mM stock solution of this compound in DMSO.

  • Treatment Plates: Add the this compound stock solution to the MS medium to final concentrations of 150 nM and 200 nM. Use a medium with 0.05% DMSO as a control.

  • Seed Plating and Germination: Sow surface-sterilized Arabidopsis seeds on the prepared plates.

  • Growth Measurement: Record root growth daily for up to 5 days after germination. Scan the plates and measure the root length using image analysis software.

  • Data Analysis: Compare the mean root length of this compound-treated plants to the control to quantify the inhibitory effect.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the primary mechanism of action of this compound, highlighting its interaction with tubulin and the subsequent disruption of microtubule-dependent cellular processes.

Oryzalin_Mechanism_of_Action This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to MT_Assembly Microtubule Assembly (Polymerization) Tubulin->MT_Assembly Polymerize to form Microtubules Microtubules MT_Assembly->Microtubules Results in Microtubules->Disruption_Node1 Microtubules->Disruption_Node2 Cell_Division Cell Division (Mitotic Spindle Formation) Cell_Elongation Cell Elongation (Cellulose Microfibril Deposition) Inhibition_Node->MT_Assembly Inhibits Disruption_Node1->Cell_Division Essential for Disruption_Node2->Cell_Elongation Essential for

Caption: this compound's mechanism of action.

Experimental Workflow for In Vitro Polyploidy Induction

This diagram outlines the general workflow for inducing polyploidy in plant tissues using this compound.

Polyploidy_Induction_Workflow Start Start: Plant Explant (e.g., Protocorms, Seeds) Oryzalin_Treatment This compound Treatment (Liquid Culture) Start->Oryzalin_Treatment Incubate Washing Washing Step (Removal of this compound) Oryzalin_Treatment->Washing After desired duration Regeneration Regeneration (Solid Medium) Washing->Regeneration Transfer Ploidy_Analysis Ploidy Level Analysis (e.g., Flow Cytometry) Regeneration->Ploidy_Analysis Screening End End: Polyploid Plantlet Ploidy_Analysis->End Confirmation

Caption: In vitro polyploidy induction workflow.

References

Technical Guide: Solubility and Handling of Oryzalin in DMSO and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Oryzalin in dimethyl sulfoxide (DMSO) and water. It includes quantitative solubility data, detailed experimental protocols for solution preparation, and visualizations of its mechanism of action and handling workflows.

Quantitative Solubility Data

This compound exhibits significantly different solubility profiles in the polar aprotic solvent DMSO compared to the polar protic solvent water. While it is freely soluble in DMSO, it is only slightly soluble in water. The following table summarizes the quantitative solubility data gathered from various sources.

SolventSolubility ValueConditionsSource(s)
DMSO 250 mg/mL (721.79 mM)Ultrasonic assistance may be needed[1][2][3]
233.33 mg/mL (673.66 mM)Ultrasonic assistance may be needed[4]
Water 2.5 mg/LpH 7, 25°C[5]
2.5 ppmNot specified[6]
< 1 mg/LNot specified[7]
85 mg/L25°C[3]

Note: The reported solubility of this compound in water varies across different sources. The most frequently cited value is approximately 2.5 mg/L. It is described as slightly soluble[5][8], sparingly soluble, or insoluble in water by various accounts[9][10].

Experimental Protocols

Proper preparation of this compound solutions is critical for experimental success, especially when creating aqueous solutions for cell culture or other biological assays. Due to its low water solubility, a common method involves using DMSO as a primary solvent to create a concentrated stock solution, which is then diluted into an aqueous medium.

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder (C₁₂H₁₈N₄O₆S, M.W.: 346.36 g/mol )

  • Anhydrous, pure DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 250 mg/mL solution, add 1 mL of DMSO to 250 mg of this compound).

  • Mixing: Vigorously vortex the mixture to facilitate dissolution.

  • Sonication: If the this compound does not completely dissolve, place the tube in an ultrasonic bath.[1][2][4] Heating the tube to 37°C can also help increase solubility.[2]

  • Storage: Once a clear, yellow-orange solution is obtained, store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4] DMSO solutions should be stored refrigerated and will freeze at 18.5°C.[7]

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

This protocol details the steps for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • This compound in DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer or medium

  • Magnetic stirrer and stir bar or vortex mixer

Methodology:

  • Initial Dissolution: First, dissolve the desired amount of this compound in a small volume of DMSO.[11]

  • Dispersion: Add this DMSO concentrate drop-wise to the desired volume of vigorously stirring aqueous buffer or medium.[7][11] This rapid dispersion is crucial to prevent the precipitation of this compound, given its low solubility in water.[7][11]

  • Final Volume: Bring the solution to the final desired volume with the aqueous solvent.

  • Final DMSO Concentration: It is important to ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced toxicity in biological systems.

Visualizations: Mechanism of Action and Experimental Workflow

Mechanism of Action: this compound as a Microtubule Inhibitor

This compound is a dinitroaniline herbicide that functions by inhibiting the polymerization of microtubules.[1][4] It binds to plant tubulin, preventing the formation of microtubules, which are essential for cell division and other cellular processes.[1][4]

Oryzalin_Mechanism cluster_CellularProcess Cellular Environment cluster_Outcome Result Tubulin α/β-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization This compound This compound This compound->Tubulin Binds to Tubulin Outcome Inhibition of Microtubule Formation Disruption of Mitosis

Caption: Mechanism of this compound action on microtubule dynamics.

Experimental Workflow: Aqueous Solution Preparation

The following diagram illustrates the logical flow for preparing a usable aqueous solution of this compound for experimental use.

Oryzalin_Prep_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add small volume of DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to fully dissolve add_dmso->dissolve stock 4. Concentrated DMSO Stock Solution dissolve->stock add_stock 6. Add DMSO stock drop-wise to aqueous solution stock->add_stock prepare_aq 5. Prepare aqueous buffer/ medium with vigorous stirring prepare_aq->add_stock final_solution 7. Final Aqueous Working Solution add_stock->final_solution end End final_solution->end

Caption: Workflow for preparing an aqueous this compound solution.

References

Oryzalin as a Selective Pre-emergent Herbicide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Oryzalin is a selective, pre-emergent herbicide belonging to the dinitroaniline class of chemicals.[1][2] It is widely utilized for the control of annual grasses and various broadleaf weeds in a range of settings, including turf, orchards, vineyards, and ornamental plantings.[3][4] Its mechanism of action involves the disruption of microtubule polymerization in plant cells, which is essential for cell division and elongation.[2][4][5] This inhibition of mitosis in the root and shoot meristems prevents the germination and establishment of susceptible weed seeds.[6][7] this compound is characterized by its bright yellowish-orange crystalline appearance and low water solubility.[4][7][8] While demonstrating low acute toxicity to mammals, it is classified as a possible human carcinogen and exhibits moderate toxicity to aquatic organisms.[3][9][10] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, herbicidal efficacy, key experimental protocols, and toxicological profile, intended for researchers and professionals in agricultural science and drug development.

Chemical and Physical Properties

This compound (IUPAC name: 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide) is a solid crystalline substance.[1][8] It is stable under normal storage conditions but can be decomposed by UV irradiation.[8] Its low water solubility and tendency to adsorb to soil particles are key factors in its pre-emergent activity and environmental fate.[7][11]

PropertyValueCitations
CAS Number 19044-88-3[1][12]
Molecular Formula C₁₂H₁₈N₄O₆S[1][8][12]
Molecular Weight 346.36 g/mol [1][12]
Appearance Yellow-orange crystalline solid[2][8][13]
Melting Point 137-142 °C[1]
Water Solubility 2.5 ppm (at 25°C)[7]
Vapor Pressure <1 x 10⁻⁷ mm Hg (at 30°C)
Soil Adsorption Koc Average 600 mL/g (Range: 93-2700 mL/g)[7]
Soil Half-life 20 to 128 days[9][11]

Mechanism of Action

The herbicidal activity of this compound stems from its specific interaction with the plant cytoskeleton. It acts as a potent inhibitor of microtubule formation, a process critical for cell division (mitosis) and maintaining cell shape.[2][6]

This compound binds to tubulin, the protein subunit that polymerizes to form microtubules.[5] Specifically, it has been shown to bind to the α-subunit of plant tubulin.[14] This binding prevents the assembly of tubulin dimers into microtubules.[1][5] The disruption of microtubule dynamics leads to the failure of mitotic spindle formation during cell division.[7] Consequently, chromosomes cannot segregate properly, cell division is arrested, and the seedling fails to develop, particularly in the roots and shoots.[6][7] This mode of action classifies this compound as a Group 3 (WSSA) or Group K1 (HRAC) herbicide.[1][7]

Interestingly, this compound shows high selectivity for plant tubulin, with no appreciable binding to animal (bovine brain) tubulin, which explains its low direct toxicity to non-plant organisms.[5][15]

Oryzalin_Mechanism This compound This compound Application (Pre-emergent) absorption Absorption by Roots & Shoots of Germinating Seed This compound->absorption binding This compound binds to α-Tubulin Subunits absorption->binding Intracellular Transport inhibition Inhibition of Microtubule Polymerization binding->inhibition disruption Disruption of Mitotic Spindle Formation inhibition->disruption arrest Cell Division Arrest (Mitosis Failure) disruption->arrest growth_inhibition Inhibition of Root & Shoot Elongation arrest->growth_inhibition death Seedling Death growth_inhibition->death

Fig. 1: Mechanism of action of this compound in plant cells.

Herbicidal Efficacy and Application

This compound is a surface-applied herbicide that requires mechanical incorporation or watering-in (at least 0.5 inches) to move it into the soil profile where weed seeds germinate.[16] It provides residual control for a period ranging from two to eight months, depending on the application rate, soil type, and environmental conditions.[16][17][18]

Weed Control Spectrum

This compound is effective against a wide range of annual grasses and some broadleaf weeds.

Weeds ControlledWeeds Not Controlled or Poorly Controlled
Annual Grasses: Ragweed (Common)
BarnyardgrassJimsonweed
CrabgrassMorningglory
FoxtailNightshade
GoosegrassPrickly Sida
Johnsongrass (from seed)Velvetleaf
Ryegrass (Annual)Groundsel
Broadleaf Weeds: Galinsoga
BittercressHorseweed
Chickweed (Common)Dodder
PigweedVenice Mallow
Purslane (Common)
Spurge (Prostrate)
Yellow Woodsorrel
Citations:[4][16][18]
Application Rates

Application rates vary based on the target site, soil type, and desired length of control.

Application SiteRate per 1,000 sq. ft.Rate per Acre (Active Ingredient)Length of ControlCitations
Established Warm-Season Turf 1.5 - 3.0 fl. oz.2 - 4 lb2 - 8 months[16][17][19]
Landscape Ornamentals 1.5 - 3.0 fl. oz.2 - 4 lb2 - 8 months[16][17][20]
Non-bearing Fruit & Nut Trees Not typically specified per 1,000 sq. ft.2 - 4 lb4 - 8 months[4][17]
Christmas Tree Plantations Not typically specified per 1,000 sq. ft.2 - 4 lb3 - 6 months[13][17]

Key Experimental Protocols

Protocol: In Vitro Microtubule Polymerization Assay

This protocol is based on methodologies used to demonstrate this compound's direct effect on tubulin.[5][15]

  • Tubulin Isolation:

    • Isolate tubulin from a plant source (e.g., cultured cells of Rosa sp.) through cycles of temperature-dependent assembly and disassembly.

    • Alternatively, use commercially available purified plant tubulin.

    • Determine protein concentration using a standard Bradford assay.

  • Polymerization Reaction:

    • Prepare a polymerization buffer (e.g., PIPES buffer, pH 7.1) containing GTP and a polymerization-inducing agent like taxol.

    • In a 96-well microplate, add the polymerization buffer, purified tubulin (to a final concentration of ~1 mg/mL), and varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).

    • Incubate the plate at a constant temperature (e.g., 24°C).[15]

  • Data Acquisition:

    • Measure the change in turbidity (absorbance) at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Analysis:

    • Plot absorbance vs. time to generate polymerization curves for each this compound concentration.

    • Calculate the initial rate of polymerization and the maximum polymer mass.

    • Determine the inhibition constant (Ki) by analyzing the effect of different this compound concentrations on the polymerization rate.[5]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Isolate & Purify Plant Tubulin mix Combine Reagents, Tubulin, & this compound/Vehicle in Microplate Wells prep_tubulin->mix prep_reagents Prepare Polymerization Buffer, GTP, Taxol prep_reagents->mix prep_this compound Prepare Serial Dilutions of this compound in DMSO prep_this compound->mix incubate Incubate at Constant Temperature (e.g., 24°C) mix->incubate measure Measure Absorbance (340 nm) Kinetically incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Polymerization Rates & Max Polymer Mass plot->calculate determine Determine Inhibition Constant (Ki) calculate->determine Logical_Relationship start This compound Application rate Application Rate start->rate activation Activation (Rainfall / Irrigation) start->activation soil Soil Type & Organic Matter start->soil outcome Herbicide Efficacy & Crop Safety rate->outcome activation->outcome soil->outcome good_control Effective Weed Control outcome->good_control Sufficient Rate & Activation poor_control Poor Weed Control outcome->poor_control Insufficient Rate or Activation crop_safety Crop Safety outcome->crop_safety Correct Rate & Tolerant Species crop_injury Potential Crop Injury outcome->crop_injury Excessive Rate or Sensitive Species

References

The Discovery and Development of Oryzalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oryzalin, a dinitroaniline herbicide, has a rich history of development, from its initial synthesis and discovery as a potent herbicidal agent to its elucidation as a specific inhibitor of plant microtubule polymerization. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It includes detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of its biochemical pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, weed science, and cancer research, where microtubule inhibitors are of significant interest.

Discovery and History

The story of this compound begins in the laboratories of Eli Lilly and Company , a pharmaceutical company with a long history of drug discovery.[1][2][3][4] While the specific scientists behind its initial synthesis are not extensively documented in publicly available literature, it is known that this compound (3,5-dinitro-N4,N4-dipropylsulfanilamide) was developed as part of a broader research program into dinitroaniline compounds for agricultural applications. The herbicidal properties of this chemical class were being actively explored during the mid-20th century.

This compound was first registered for use as a pre-emergence herbicide in 1974 .[1] It was marketed under the trade name Surflan .[5] Its development marked a significant advancement in weed control, offering selective control of annual grasses and broadleaf weeds in a variety of crops.[6]

In 1989 , a joint venture between Dow Chemical and Eli Lilly led to the formation of DowElanco , which took over the agricultural products portfolio, including this compound.[6][7] This entity later became Dow AgroSciences , which was a wholly owned subsidiary of the Dow Chemical Company.[8][9]

Beyond its primary use as a herbicide, a significant discovery in the history of this compound was its ability to induce polyploidy in plants, acting as an alternative to colchicine.[10] This property has made it a valuable tool for plant breeders and geneticists.

Mechanism of Action: Microtubule Disruption

This compound exerts its herbicidal and biological effects by disrupting microtubule dynamics, a fundamental process in cell division and growth.[10][11]

Binding to Tubulin

The primary molecular target of this compound is tubulin , the protein subunit that polymerizes to form microtubules.[12] this compound exhibits a high affinity and specificity for plant and protist tubulin, while showing significantly lower affinity for animal tubulin.[13] This selectivity is the basis for its use as a herbicide with relatively low toxicity to mammals.

This compound binds to the α-tubulin subunit, preventing the polymerization of tubulin dimers into microtubules.[14][15] This binding disrupts the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division.[16] Consequently, mitosis is arrested at pro-metaphase, leading to cell death.[12]

Signaling Pathway

The mechanism of this compound action can be visualized as a direct interference with the cellular machinery of microtubule formation.

Oryzalin_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Required for Plant_Growth Plant Growth Cell_Division->Plant_Growth Drives

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data

The following table summarizes key quantitative data related to this compound's activity.

ParameterValueOrganism/SystemReference
Apparent Inhibition Constant (Ki) 2.59 x 10^6 MRose (Rosa sp.) tubulin[13]
Apparent Affinity Constant (Kapp) 1.19 x 10^5 M^-1Rose (Rosa sp.) tubulin[13]
Dissociation Constant (Kd) 0.44 µMTetrahymena thermophila tubulin[12]
Dissociation Constant (Kd) 11 µML136F mutant T. thermophila tubulin (this compound-resistant)[12]
Dissociation Constant (Kd) 6.7 µMI252L mutant T. thermophila tubulin (this compound-resistant)[12]
IC50 (Antileishmanial activity) 24.2 µMLeishmania infantum infected THP-1 cellsN/A

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is adapted from established methods to monitor microtubule assembly by measuring changes in turbidity.[12][13]

Objective: To determine the effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified plant tubulin (e.g., from maize seedlings or cultured plant cells)

  • Polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • GTP (1 mM final concentration)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin-GTP solution into pre-chilled microplate wells.

  • Add this compound (at various concentrations) or DMSO (vehicle control) to the wells.

  • Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Turbidimetric_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Tubulin_Prep Prepare Tubulin Solution (in polymerization buffer on ice) GTP_Add Add GTP (1 mM) Tubulin_Prep->GTP_Add Aliquot Aliquot into 96-well plate GTP_Add->Aliquot Add_this compound Add this compound or DMSO Aliquot->Add_this compound Spectrophotometer Incubate at 37°C in Spectrophotometer Add_this compound->Spectrophotometer Measure_Absorbance Measure Absorbance at 350 nm (every 30s for 60-90 min) Spectrophotometer->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Analyze_Curves Analyze Polymerization Curves Plot_Data->Analyze_Curves

Figure 2: Workflow for the in vitro tubulin polymerization turbidimetric assay.
This compound-Tubulin Binding Assay (Radiolabeled Ligand)

This protocol describes a method to quantify the binding of this compound to tubulin using a radiolabeled form of the herbicide.[13]

Objective: To determine the binding affinity and stoichiometry of this compound to tubulin.

Materials:

  • Purified plant tubulin

  • [14C]this compound

  • Binding buffer (e.g., 100 mM PIPES, pH 7.1, 1 mM EGTA, 1 mM MgCl2)

  • DEAE-cellulose filter discs

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Incubate purified tubulin with varying concentrations of [14C]this compound in binding buffer at a specific temperature (e.g., 24°C) for a set time.

  • Rapidly filter the incubation mixture through DEAE-cellulose filter discs. The tubulin-Oryzalin complex will bind to the filter, while free this compound will pass through.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound [14C]this compound.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [14C]this compound using a liquid scintillation counter.

  • Perform Scatchard analysis on the binding data to determine the dissociation constant (Kd) and the number of binding sites.

Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Analysis Incubate Incubate Tubulin with [14C]this compound Filter Filter through DEAE-cellulose discs Incubate->Filter Wash Wash filters with cold buffer Filter->Wash Scintillation_Count Liquid Scintillation Counting Wash->Scintillation_Count Scatchard_Analysis Scatchard Analysis (Kd, Bmax) Scintillation_Count->Scatchard_Analysis

Figure 3: Workflow for the this compound-tubulin radiolabeled ligand binding assay.

Conclusion

This compound's journey from its synthesis at Eli Lilly to its current use in agriculture and research is a testament to the enduring impact of targeted chemical discovery. Its specific mechanism of action as a plant microtubule inhibitor has not only provided an effective tool for weed management but has also contributed significantly to our understanding of the plant cytoskeleton. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists continuing to explore the multifaceted applications of this important molecule.

References

Biophysical Properties of Oryzalin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of Oryzalin, a dinitroaniline herbicide known for its potent antimitotic activity through the disruption of microtubule polymerization. This document is intended to serve as a valuable resource for researchers in drug development, cell biology, and plant sciences, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Core Biophysical Data

A summary of the key biophysical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₄O₆S[1][2]
Molecular Weight 346.36 g/mol [1][2][3][4]
Appearance Yellow-orange crystalline powder[3][5][6]
Melting Point 141-142 °C[3][7][8]
pKa 9.4 (very weak acid)[9]
LogP (o/w) 3.73 (at pH 7)[3][9]

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
Water 2.5 mg/L (at pH 7 and 25 °C)[3]
DMSO Readily soluble; can be used to prepare stock solutions.[10][11]
Ethanol Soluble[6][9]
Methanol Very soluble[3]
Acetonitrile Very soluble[3]
Benzene Slightly soluble[3]
Xylene Slightly soluble[3]
Hexane Practically insoluble[3][6][9]

Mechanism of Action: Microtubule Disruption

This compound's primary mechanism of action is the inhibition of microtubule polymerization, which is crucial for cell division, cell plate formation, and overall cell morphology in plants.[5][10][12] It binds directly to plant tubulin dimers, preventing their assembly into microtubules.[13][14][15] This action is selective for plant and some protozoan tubulins, with significantly lower affinity for animal tubulins, which underpins its use as a herbicide.[13][15]

The binding of this compound to α-tubulin is thought to interfere with the lateral interactions between protofilaments, which are essential for the formation of a stable microtubule structure.[16][17][18] This disruption of microtubule dynamics leads to mitotic arrest and ultimately cell death in susceptible organisms.

Oryzalin_Mechanism_of_Action This compound This compound OryzalinTubulin This compound-Tubulin Complex This compound->OryzalinTubulin Binds to α-tubulin Tubulin α/β-Tubulin Dimers (in plants and protozoa) Tubulin->OryzalinTubulin Disruption Inhibition of Polymerization & Depolymerization of existing Microtubules OryzalinTubulin->Disruption Microtubule Microtubule Polymerization CellDivision Mitosis (Spindle Formation) Microtubule->CellDivision CellMorphology Cell Wall Formation & Anisotropic Growth Microtubule->CellMorphology Disruption->CellDivision Disrupts Disruption->CellMorphology Disrupts Apoptosis Cell Cycle Arrest & Apoptosis CellDivision->Apoptosis CellMorphology->Apoptosis

Caption: Mechanism of action of this compound leading to cell cycle arrest.

Experimental Protocols

This section details the methodologies for determining the key biophysical properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The Shake-Flask method is a standard technique for the experimental determination of LogP.[2][19]

Protocol Workflow:

LogP_Shake_Flask_Workflow start Start prep_solvents 1. Prepare n-octanol and aqueous buffer (pH 7.4). Pre-saturate each solvent with the other. start->prep_solvents dissolve 2. Dissolve a known concentration of this compound in one of the phases. prep_solvents->dissolve mix 3. Combine both phases in a separatory funnel and shake vigorously for a set time (e.g., 24 hours) to reach equilibrium. dissolve->mix separate 4. Allow phases to separate. Centrifugation can be used to aid separation. mix->separate analyze 5. Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV). separate->analyze calculate 6. Calculate P = [this compound]octanol / [this compound]aqueous and LogP = log10(P). analyze->calculate end End calculate->end

Caption: Workflow for LogP determination using the Shake-Flask method.

Detailed Steps:

  • Preparation of Phases: n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[9][20]

  • Sample Preparation: A stock solution of this compound is prepared in the mutually saturated n-octanol.

  • Partitioning: A known volume of the this compound stock solution is added to a known volume of the saturated aqueous buffer in a separatory funnel. The funnel is then shaken for a predetermined time to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be employed to ensure complete separation.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), leveraging this compound's chromophore for detection.[21][22][23]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[24][25][26]

Protocol Workflow:

pKa_Potentiometric_Titration_Workflow start Start prep_solution 1. Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water with a co-solvent like DMSO due to low aqueous solubility). start->prep_solution calibrate_ph 2. Calibrate a pH meter with standard buffers. prep_solution->calibrate_ph titrate 3. Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH), adding the titrant in small, precise increments. calibrate_ph->titrate record_ph 4. Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. titrate->record_ph plot_curve 5. Plot the recorded pH values against the volume of titrant added to generate a titration curve. record_ph->plot_curve determine_pka 6. Determine the equivalence point(s) from the inflection point(s) of the curve. The pKa is the pH at the half-equivalence point. plot_curve->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

  • Solution Preparation: A solution of this compound is prepared at a known concentration. Due to its low water solubility, a co-solvent such as DMSO may be necessary.[11]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH value at the midpoint of the buffer region (half-equivalence point).[27]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be utilized to quantify this compound in solution and can also be employed for pKa determination if the absorbance spectrum of the molecule changes with ionization state.[13][28][29]

Protocol for Quantification:

  • Instrument Setup: A UV-Vis spectrophotometer is set to scan a wavelength range, typically from 200 to 800 nm.[30]

  • Blank Measurement: A cuvette containing the solvent used to dissolve this compound is used to record a baseline spectrum.

  • Sample Measurement: A solution of this compound at a known concentration is placed in a cuvette, and its absorbance spectrum is recorded.

  • Analysis: The wavelength of maximum absorbance (λmax) is identified. For quantification, a calibration curve of absorbance at λmax versus concentration is prepared using a series of standard solutions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be used to study the interaction of this compound with its biological target, tubulin. The intrinsic fluorescence of tryptophan residues in tubulin can be monitored upon binding of a ligand like this compound.[3][10][14]

Protocol for Tubulin Binding Assay:

  • Sample Preparation: Solutions of purified tubulin and this compound at various concentrations are prepared in a suitable buffer.

  • Fluorescence Measurement: The fluorescence emission spectrum of tubulin is recorded in the absence of this compound, typically with an excitation wavelength around 295 nm to selectively excite tryptophan residues.

  • Titration: Aliquots of the this compound stock solution are incrementally added to the tubulin solution. After each addition and a brief incubation period, the fluorescence emission spectrum is recorded.

  • Data Analysis: Changes in the fluorescence intensity and/or the wavelength of maximum emission are monitored. Quenching of the tryptophan fluorescence upon this compound binding can be used to determine the binding affinity (dissociation constant, Kd).[31]

Workflow for Fluorescence-Based Binding Assay:

Fluorescence_Binding_Assay_Workflow start Start prep_solutions 1. Prepare solutions of purified tubulin and this compound in a suitable buffer. start->prep_solutions measure_initial 2. Measure the intrinsic fluorescence of the tubulin solution (Excitation ~295 nm). prep_solutions->measure_initial add_this compound 3. Add increasing concentrations of This compound to the tubulin solution. measure_initial->add_this compound measure_fluorescence 4. Measure the fluorescence spectrum after each addition of this compound. add_this compound->measure_fluorescence measure_fluorescence->add_this compound Repeat for each concentration analyze_data 5. Analyze the change in fluorescence intensity (quenching) as a function of this compound concentration. measure_fluorescence->analyze_data calculate_kd 6. Plot the fluorescence change versus This compound concentration and fit the data to a binding model to determine the dissociation constant (Kd). analyze_data->calculate_kd end End calculate_kd->end

Caption: Workflow for determining this compound-tubulin binding using fluorescence spectroscopy.

References

Oryzalin's Mode of Action: A Technical Guide to its Classification as a Microtubule Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryzalin, a dinitroaniline herbicide, exerts its phytotoxic effects through the disruption of microtubule dynamics, a fundamental process in cell division and elongation. This technical guide provides an in-depth analysis of this compound's mode of action, its classification, the molecular basis of its interaction with tubulin, and the mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant biology, herbicide development, and cancer research, where microtubule-targeting agents are of significant interest.

Introduction

This compound is a selective pre-emergence herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural and horticultural settings. Its efficacy stems from its ability to interfere with microtubule-dependent processes, placing it in a class of compounds known as microtubule inhibitors.[1] Understanding the precise molecular mechanisms of this compound is crucial for optimizing its use, managing herbicide resistance, and exploring its potential as a lead compound in other therapeutic areas. This guide synthesizes the current knowledge on this compound's mode of action, providing a technical foundation for advanced research and development.

Classification of this compound

Based on its mechanism of action, this compound is classified as a microtubule assembly inhibitor. The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) have established classification systems to standardize the categorization of herbicides based on their mode of action, which is critical for resistance management.

  • HRAC Classification: Group K1[2]

  • WSSA Classification: Group 3[2]

These classifications group this compound with other dinitroaniline herbicides that share the common mechanism of disrupting microtubule formation.[3]

Molecular Mechanism of Action

The primary molecular target of this compound is the tubulin protein, the fundamental subunit of microtubules.[4] this compound selectively binds to α-tubulin in plants and protozoa, but not in animals or fungi, explaining its selective toxicity. This binding event disrupts the polymerization of tubulin into functional microtubules.

Binding to α-Tubulin

This compound binds to a specific site on the α-tubulin subunit.[5] This interaction prevents the proper assembly of α- and β-tubulin heterodimers into protofilaments, the linear polymers that form the microtubule wall.[4] The binding of this compound to tubulin is a time- and pH-dependent process, resulting in the formation of a stable tubulin-oryzalin complex. Computational docking studies suggest that this compound binds with high affinity to a site on protozoan α-tubulin.[5]

Disruption of Microtubule Polymerization

By binding to tubulin subunits, this compound effectively "poisons" microtubule growth. The incorporation of the this compound-tubulin complex at the growing plus-end of a microtubule terminates further elongation.[4] This leads to a net depolymerization of microtubules as the dynamic instability of these structures continues. This compound has been shown to depolymerize existing microtubule arrays and prevent the formation of new ones at all stages of the cell cycle. The differential sensitivity of various microtubule arrays to this compound has been observed, with mitotic spindle microtubules being particularly susceptible.[6][7]

The following diagram illustrates the signaling pathway of this compound's action on microtubule dynamics.

Oryzalin_Mode_of_Action This compound This compound AlphaTubulin α-Tubulin Subunit This compound->AlphaTubulin Binds to TubulinDimer α/β-Tubulin Heterodimer AlphaTubulin->TubulinDimer OryzalinTubulinComplex This compound-Tubulin Complex TubulinDimer->OryzalinTubulinComplex Forms Microtubule Microtubule Polymer OryzalinTubulinComplex->Microtubule Prevents incorporation into Depolymerization Microtubule Depolymerization Microtubule->Depolymerization Leads to CellCycleArrest Cell Cycle Arrest (Mitotic Disruption) Depolymerization->CellCycleArrest PlantGrowthInhibition Inhibition of Plant Growth CellCycleArrest->PlantGrowthInhibition

Caption: this compound's mechanism of action targeting α-tubulin.

Quantitative Data

The interaction of this compound with tubulin and its inhibitory effects on microtubule polymerization have been quantified in various studies.

ParameterOrganism/SystemValueReference
Binding Affinity (Kd)
Toxoplasma gondii α-tubulin23 nM[8]
Apparent Affinity Constant (Kapp)
Plant tubulin1.19 x 105 M-1
Apparent Inhibition Constant (Ki)
Taxol-induced rose MT polymerization2.59 x 106 M
Concentration for Microtubule Depolymerization
Haemanthus katherinae endosperm cells0.1 µM
IC50 (Antileishmanial activity)
L. infantum in THP-1 cells24.2 µM[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Tubulin Purification from Plant Cells

This protocol describes the affinity purification of tubulin from plant cell suspension cultures, a prerequisite for in vitro binding and polymerization assays.

Materials:

  • Plant cell suspension culture (e.g., tobacco BY-2, Arabidopsis T87)

  • Lysis buffer (50 mM PIPES-KOH, pH 7.2, 5 mM MgSO4, 5 mM EGTA, 1 mM DTT, 0.1 mM GTP, 1 mM PMSF, protease inhibitor cocktail)

  • Affinity chromatography column with a tubulin-binding protein (e.g., TOG1 domain)

  • Wash buffer (Lysis buffer with 500 mM KCl)

  • Elution buffer (Lysis buffer with 1 M KCl and 20 mM MgCl2)

  • Liquid nitrogen

  • Centrifuge and rotors

Procedure:

  • Harvest plant cells by filtration and freeze them in liquid nitrogen.

  • Grind the frozen cells to a fine powder using a mortar and pestle.

  • Resuspend the cell powder in ice-cold lysis buffer.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris.

  • Load the supernatant onto the pre-equilibrated affinity column.

  • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound tubulin with elution buffer.

  • Dialyze the eluted tubulin against a suitable storage buffer (e.g., 50 mM PIPES-KOH, pH 6.9, 1 mM MgSO4, 1 mM EGTA, 0.1 mM GTP) and concentrate the protein.

  • Assess purity by SDS-PAGE and protein staining.

The following diagram outlines the experimental workflow for tubulin purification.

Tubulin_Purification_Workflow Start Plant Cell Culture Harvest Harvest and Freeze Cells Start->Harvest Grind Grind Frozen Cells Harvest->Grind Lyse Resuspend in Lysis Buffer Grind->Lyse Centrifuge1 High-Speed Centrifugation Lyse->Centrifuge1 Supernatant Collect Supernatant (Crude Extract) Centrifuge1->Supernatant AffinityChrom Affinity Chromatography (TOG1 Column) Supernatant->AffinityChrom Wash Wash Column AffinityChrom->Wash Elute Elute Tubulin Wash->Elute Dialyze Dialyze and Concentrate Elute->Dialyze End Purified Tubulin Dialyze->End Resistance_Mechanism Mutation Point Mutation in α-Tubulin Gene AminoAcidSub Amino Acid Substitution in α-Tubulin Protein Mutation->AminoAcidSub ReducedBinding Reduced this compound Binding Affinity AminoAcidSub->ReducedBinding NormalMT Normal Microtubule Polymerization in Presence of this compound ReducedBinding->NormalMT Resistance This compound Resistance Phenotype NormalMT->Resistance

References

The Effects of Oryzalin on Plant Cell Morphology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryzalin, a dinitroaniline herbicide, is a potent disruptor of microtubule dynamics in plant cells. Its high specificity for plant tubulin makes it an invaluable tool for studying the role of the microtubule cytoskeleton in various cellular processes, including cell division, expansion, and morphogenesis. This technical guide provides an in-depth overview of the effects of this compound on plant cell morphology, with a focus on its mechanism of action, the resultant morphological changes, and detailed experimental protocols for its application and analysis. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.

Mechanism of Action

This compound's primary mode of action is the inhibition of microtubule polymerization. It binds with high affinity to the α-tubulin subunit of plant tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics affects numerous cellular functions that are dependent on a functional microtubule cytoskeleton. Notably, this compound exhibits a significantly lower affinity for animal tubulin, highlighting its specificity as a plant-specific herbicide and experimental tool.[1][2]

The binding of this compound to tubulin is time- and pH-dependent.[1] This interaction leads to the depolymerization of existing microtubule arrays and prevents the formation of new ones.[1] The differential sensitivity of various microtubule arrays to this compound provides insights into their relative stability and dynamics within the cell.

Morphological Effects

The disruption of microtubule arrays by this compound leads to a cascade of distinct morphological changes in plant cells and tissues.

Inhibition of Elongation and Induction of Radial Swelling

One of the most prominent effects of this compound treatment is the inhibition of anisotropic growth, particularly in roots. This results in a significant reduction in root elongation and a corresponding increase in radial swelling.[3][4][5] This phenomenon is a direct consequence of the loss of cortical microtubules, which are crucial for guiding the deposition of cellulose microfibrils in the cell wall, thereby determining the direction of cell expansion.[6]

Disruption of Cell Division

This compound disrupts the formation and function of the mitotic spindle and the phragmoplast, two critical microtubule structures for cell division in plants. This leads to an arrest of mitosis and aberrant cell plate formation, ultimately inhibiting cell proliferation.[1]

Alterations in Organelle Morphology

Beyond its effects on the microtubule cytoskeleton, this compound has been observed to alter the morphology of other organelles. Notably, it can cause the endoplasmic reticulum to form a nodulated or anastomosing network and affect the structure of the Golgi apparatus.[7][8]

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Concentration-Dependent Effects of this compound on Plant Growth and Physiology

ParameterPlant SpeciesThis compound ConcentrationObserved EffectReference
Anaphase Chromosome MigrationHaemanthus katherinae1.0 x 10⁻⁸ MMarkedly reduced migration rate[1]
Anaphase Chromosome MigrationHaemanthus katherinae1.0 x 10⁻⁷ MAbruptly stopped migration[1]
Root Growth InhibitionArabidopsis thaliana10⁻⁶ M47% inhibition after 8 hours[6]
Root Growth InhibitionArabidopsis thaliana10⁻⁴ MComplete inhibition[6]
Gravitropic Response InhibitionArabidopsis thaliana10⁻⁶ M38% inhibition after 4 hours[6]
Gravitropic Response InhibitionArabidopsis thaliana10⁻⁴ MComplete inhibition[6]
Ethylene Production IncreaseArabidopsis thaliana10⁻⁶ M37% increase after 8 hours[6]
Ethylene Production IncreaseArabidopsis thaliana10⁻⁴ M57% increase after 8 hours[6]
ACC Synthase Activity IncreaseArabidopsis thaliana10⁻⁶ M22% increase after 4 hours[6]
ACC Synthase Activity IncreaseArabidopsis thaliana10⁻⁴ M66% increase after 4 hours[6]
ACC Oxidase Activity IncreaseArabidopsis thaliana10⁻⁶ M21% increase after 4 hours[6]
ACC Oxidase Activity IncreaseArabidopsis thaliana10⁻⁴ M31% increase after 4 hours[6]
Root Diameter Increase (Swelling)Arabidopsis thaliana (wild-type)175 nM4.5% increase[4][9]
Root Diameter Increase (Swelling)Arabidopsis thaliana (mutant 16-2)175 nM16.4% increase[4][9]
Root Diameter Increase (Swelling)Arabidopsis thaliana (mutant 52-isx)175 nM17.6% increase[4][9]

Table 2: Binding and Inhibition Constants of this compound

ParameterSourceValueReference
Apparent Inhibition Constant (Ki)Rose tubulin polymerization2.59 x 10⁶ M[1][2]
Apparent Affinity Constant (Kapp)Rose tubulin-oryzalin interaction1.19 x 10⁵ M⁻¹[1]
Dissociation Constant (Kd)T. thermophila tubulin (wild-type)0.44 µM[10]
Dissociation Constant (Kd)T. thermophila tubulin (L136F mutant)11 µM[10]
Dissociation Constant (Kd)T. thermophila tubulin (I252L mutant)6.7 µM[10]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring changes in turbidity.

Materials:

  • Purified plant tubulin

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

  • GTP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Glycerol

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin solution on ice by diluting the purified tubulin to the desired concentration (e.g., 1 mg/mL) in cold polymerization buffer.

  • Add GTP to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

  • Prepare serial dilutions of this compound in polymerization buffer. Add the this compound dilutions or a DMSO control to the wells of a pre-chilled 96-well plate.

  • Add the tubulin solution to the wells containing the this compound dilutions.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Polymerization is observed as an increase in absorbance. The inhibitory effect of this compound can be quantified by comparing the rate and extent of polymerization in treated samples to the control.

Immunofluorescence Staining of Microtubules in Arabidopsis Roots

This protocol allows for the visualization of microtubule arrays in whole-mount Arabidopsis roots.

Materials:

  • 5-day-old Arabidopsis seedlings

  • Fixation buffer (e.g., 4% paraformaldehyde in microtubule stabilizing buffer - MTSB)

  • MTSB (50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0)

  • Cell wall digestion enzyme solution (e.g., 1% driselase, 1% cellulase in MTSB)

  • Permeabilization buffer (e.g., 3% Triton X-100, 10% DMSO in MTSB)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Fix seedlings in fixation buffer for 1 hour at room temperature.

  • Wash the seedlings three times with MTSB.

  • Treat with cell wall digestion enzyme solution for 30-60 minutes at 37°C.

  • Wash three times with MTSB.

  • Permeabilize the roots with permeabilization buffer for 1 hour at room temperature.

  • Wash three times with PBS.

  • Block the samples with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-α-tubulin antibody (e.g., 1:500 dilution in blocking solution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (e.g., 1:500 dilution in blocking solution) for 2-3 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI solution for 10 minutes, if desired.

  • Mount the roots in antifade mounting medium on a microscope slide.

  • Visualize the microtubule arrays using a confocal or fluorescence microscope.

Quantification of Root Cell Dimensions

This method describes how to measure changes in root cell length and width following this compound treatment.

Materials:

  • Arabidopsis seedlings grown on agar plates with and without this compound

  • Microscope with a calibrated eyepiece or digital camera and image analysis software (e.g., ImageJ)

Procedure:

  • Mount whole roots on a microscope slide in a drop of water.

  • Using a microscope, capture images of the root elongation zone.

  • Use image analysis software to measure the length and width of individual epidermal or cortical cells.

  • For each treatment condition, measure a sufficient number of cells from multiple roots to ensure statistical significance.

  • Calculate the average cell length, width, and the length-to-width ratio for each treatment.

  • Compare the dimensions of cells from this compound-treated roots to those of control roots to quantify the extent of radial swelling and inhibition of elongation.

Signaling Pathways and Workflows

This compound's Impact on Microtubule Dynamics and Downstream Cellular Processes

Oryzalin_Effects This compound This compound Tubulin α-Tubulin Subunit This compound->Tubulin Binds to Inhibition Inhibition This compound->Inhibition MT_Polymerization Microtubule Polymerization MT_Arrays Functional Microtubule Arrays MT_Polymerization->MT_Arrays Cell_Division Cell Division (Mitotic Spindle, Phragmoplast) MT_Arrays->Cell_Division Cell_Expansion Anisotropic Cell Expansion MT_Arrays->Cell_Expansion Cell_Morphology Normal Plant Cell Morphology Cell_Division->Cell_Morphology Cell_Expansion->Cell_Morphology Inhibition->MT_Polymerization

Caption: Logical relationship of this compound's mechanism of action.

Experimental Workflow for Analyzing this compound's Effects

Experimental_Workflow Start Start: Plant Material (e.g., Arabidopsis seedlings) Treatment This compound Treatment (Varying Concentrations) Start->Treatment Analysis Analysis Treatment->Analysis Morphological Morphological Analysis - Root Length/Width - Cell Dimensions Analysis->Morphological Cytological Cytological Analysis - Immunofluorescence - Live-cell Imaging Analysis->Cytological Biochemical Biochemical Analysis - Tubulin Polymerization Assay - Ethylene Measurement Analysis->Biochemical Data Data Interpretation and Conclusion Morphological->Data Cytological->Data Biochemical->Data

Caption: General experimental workflow for studying this compound's effects.

Proposed Signaling Pathway: this compound, Microtubules, and Ethylene

Ethylene_Signaling This compound This compound MT_Disruption Microtubule Disruption This compound->MT_Disruption Induces Mechanical_Stress Altered Mechanical Stress Perception MT_Disruption->Mechanical_Stress Growth_Inhibition Inhibition of Root Elongation & Radial Swelling MT_Disruption->Growth_Inhibition Direct Effect ACS_ACO Increased ACS/ACO Activity Mechanical_Stress->ACS_ACO Ethylene Increased Ethylene Production ACS_ACO->Ethylene Ethylene->Growth_Inhibition

Caption: Proposed pathway linking this compound to ethylene signaling.

Conclusion

This compound remains a cornerstone tool in plant cell biology, providing a specific and potent means to investigate the multifaceted roles of microtubules. Its application has been instrumental in elucidating the mechanisms governing plant cell shape, division, and overall morphogenesis. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the intricate workings of the plant cytoskeleton and to aid in the development of novel compounds targeting these essential cellular structures.

References

Quantitative Binding Affinity of Oryzalin to Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oryzalin's Binding Affinity with Tubulin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the dinitroaniline herbicide this compound and its molecular target, tubulin. We will delve into the quantitative binding affinity, the specific binding site, the mechanism of action, and the detailed experimental protocols used to characterize this interaction. This information is crucial for the fields of herbicide development, cancer research, and anti-parasitic drug discovery.

This compound exhibits a high and selective binding affinity for tubulin from plants and protozoan parasites, while showing significantly lower affinity for mammalian tubulin. This selectivity is the basis for its use as a herbicide and its potential as an anti-parasitic agent with minimal host toxicity.[1][2][3][4] The binding parameters have been determined using various biophysical and computational methods, and the key quantitative data are summarized below.

ParameterValueOrganism/Tubulin SourceMethodReference
Dissociation Constant (Kd) 95 nMZea mays (Maize)Quasi-equilibrium binding[2]
117 nMNicotiana tabacum (Tobacco)Quasi-equilibrium binding with [14C]this compound[5]
8.4 µMPlant TubulinKinetic binding methods (older estimate)[2]
Apparent Affinity Constant (Kapp) 1.19 x 105 M-1Rosa sp. (Rose)Ligand-binding with [14C]this compound[1][6]
Inhibition Constant (Ki) 2.59 x 106 MRosa sp. (Rose)Inhibition of taxol-induced polymerization[1][7]
IC50 (Cellular/Survival) ~100 nM (0.1 µM)Toxoplasma gondiiParasite Survival Assay[4][7][8]
3.9 µMPlasmodium falciparumMicrotubule Disruption Assay[4]
< 20 µMLeishmania mexicanaMicrotubule Disruption Assay[4]
> 50 µMMammalian Cell LinesCytotoxicity Assay[4]
Computational Binding Affinity 23 nMToxoplasma gondii (α-tubulin)Molecular Docking & Dynamics[9][10]

Mechanism of Action: Binding Site and Microtubule Disruption

This compound selectively binds to the α-tubulin subunit, a unique characteristic as many other microtubule-targeting agents bind to β-tubulin.[7][8] Computational and mutagenesis studies have identified the binding site as a pocket located beneath the N-loop of α-tublin.[9][10] More recent computational studies propose this to be the pironetin (PIR) binding site.[7][8][11][12]

The binding of this compound to this site is thought to physically obstruct the necessary conformational changes in the N-loop, which are critical for forming lateral contacts between adjacent protofilaments.[9][10] This interference prevents the assembly of tubulin dimers into a stable microtubule lattice, leading to a net depolymerization of microtubules. The disruption of these essential cytoskeletal structures results in the arrest of the cell cycle during mitosis and ultimately leads to apoptosis or cell death.[13]

cluster_0 This compound's Mechanism of Action This compound This compound Binding Binding to Pocket beneath N-loop (PIR site) This compound->Binding alphaTubulin α-Tubulin Dimer alphaTubulin->Binding NLoop N-loop Conformation Altered Binding->NLoop Steric Hindrance Lateral Disruption of Lateral Protofilament Interactions NLoop->Lateral Polymerization Inhibition of Microtubule Polymerization Lateral->Polymerization Depolymerization Net Microtubule Depolymerization Polymerization->Depolymerization Spindle Mitotic Spindle Disruption Depolymerization->Spindle CellCycle Cell Cycle Arrest (Mitosis) Spindle->CellCycle Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis cluster_1 Experimental Workflow for Binding Affinity cluster_biochem Biochemical Assays cluster_biophys Biophysical Assays cluster_comp Computational Methods start Start: Purified Tubulin & this compound turb Turbidity Assay (Polymerization) start->turb fluor Fluorescence Assay (Polymerization) start->fluor itc Isothermal Titration Calorimetry (ITC) start->itc comp Competitive Binding Assay ([14C]this compound) start->comp md Molecular Dynamics Simulations start->md analysis Data Analysis turb->analysis fluor->analysis itc->analysis comp->analysis dock Molecular Docking md->dock dock->analysis results Determine: Kd, Ki, IC50, Thermodynamics analysis->results

References

Oryzalin's Impact on Endoplasmic Reticulum and Golgi Apparatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryzalin, a dinitroaniline herbicide primarily known for its potent microtubule-depolymerizing activity, exhibits significant and specific effects on the morphology and organization of the endoplasmic reticulum (ER) and the Golgi apparatus in plant cells. These effects, distinct from those of other microtubule inhibitors, suggest a more complex mechanism of action than previously understood. This technical guide provides an in-depth analysis of this compound's impact on these critical organelles, summarizing the available quantitative data, presenting detailed experimental protocols for investigation, and illustrating the key processes and hypotheses through signaling and workflow diagrams. Understanding these secondary effects of this compound is crucial for a comprehensive grasp of its herbicidal properties and for its potential application as a tool in cell biology research to dissect the interplay between the cytoskeleton and endomembrane systems.

Introduction

This compound (3,5-dinitro-N4,N4-dipropylsulfanilamide) is a widely used pre-emergent herbicide that functions by binding to α-tubulin, thereby inhibiting the polymerization of microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division and elongation, leading to plant death. While its role as a microtubule inhibitor is well-established, compelling evidence has emerged demonstrating that this compound also induces characteristic and reversible alterations in the structure of the endoplasmic reticulum and the Golgi apparatus.[1][2] These changes are not a general consequence of microtubule depolymerization, as other herbicides with similar cytoskeletal targets do not elicit the same effects.[1][2] This specificity points to a unique interaction of this compound with components of the endomembrane system or related regulatory pathways. This guide will delve into the specifics of these morphological changes, the experimental approaches to study them, and the potential underlying mechanisms.

Quantitative Data on Morphological Changes

The effects of this compound on the ER and Golgi are dose-dependent. The morphological changes begin to appear at low concentrations and become more pronounced at higher concentrations. The following tables summarize the key quantitative findings from studies on various plant systems.[1][2]

ParameterThis compound ConcentrationObservation in Plant CellsReferences
Effective Concentration Range 2 µMOnset of observable changes in ER and Golgi morphology.[1][2]
20 µMMost pronounced morphological changes in ER and Golgi.[1][2]
Reversibility Post-treatmentEffects on ER and Golgi are reversible upon removal of this compound.[1][2]
OrganelleMorphological ChangeDescriptionReferences
Endoplasmic Reticulum (ER) Nodule FormationThe cortical ER network transforms into a pronounced nodulated morphology. These nodules consist of anastomosing ER tubules.[1][2]
MobilityER mobility is retarded in the presence of this compound.[1][2]
Golgi Apparatus Cisternae NumberThe number of cisternae within the Golgi stacks increases.[1][2]
Cisternae DiameterThe diameter of the Golgi cisternae is reduced.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on the ER and Golgi apparatus in plant cells.

Confocal Microscopy of ER and Golgi in Live Plant Cells

This protocol is designed for the visualization of this compound-induced morphological changes in the ER and Golgi in living plant cells expressing fluorescently tagged marker proteins.

Materials:

  • Arabidopsis thaliana or tobacco BY-2 cells stably expressing an ER-luminal marker (e.g., GFP-HDEL).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Plant growth medium (e.g., Murashige and Skoog medium).

  • Confocal laser scanning microscope.

  • Microscope slides and coverslips.

Procedure:

  • Plant Material Preparation:

    • For Arabidopsis roots, grow seedlings vertically on agar plates containing the appropriate growth medium for 5-7 days.

    • For tobacco BY-2 cells, maintain a suspension culture in a suitable liquid medium with regular subculturing.

  • This compound Treatment:

    • Prepare working solutions of this compound in the plant growth medium at final concentrations of 2 µM, 10 µM, and 20 µM. Include a DMSO-only control.

    • For Arabidopsis, carefully transfer seedlings to multi-well plates containing the this compound solutions or the control medium.

    • For BY-2 cells, add the appropriate volume of this compound stock solution to the cell suspension.

    • Incubate the plant material for the desired duration (e.g., 1-4 hours).

  • Sample Mounting and Imaging:

    • Mount the Arabidopsis seedlings or a small aliquot of the BY-2 cell suspension on a microscope slide in a drop of the corresponding treatment solution.

    • Use a confocal laser scanning microscope equipped with the appropriate laser lines for the fluorescent protein in use (e.g., 488 nm for GFP).

    • Acquire z-stacks of the cortical region of the cells to visualize the structure of the ER network and Golgi bodies.

  • Image Analysis:

    • Process the acquired images using image analysis software (e.g., ImageJ/Fiji).

    • Quantify changes in ER morphology, such as the density and size of the "this compound bodies" or nodules.

    • Assess changes in Golgi morphology and density.

Transmission Electron Microscopy (TEM) of this compound-Treated Plant Cells

This protocol provides a workflow for the ultrastructural analysis of ER and Golgi morphology in this compound-treated plant cells.

Materials:

  • Plant material (e.g., Arabidopsis root tips).

  • This compound solutions.

  • Primary fixative: 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer, pH 7.2).

  • Post-fixative: 1% osmium tetroxide in the same buffer.

  • Uranyl acetate solution.

  • Lead citrate solution.

  • Ethanol series for dehydration (e.g., 30%, 50%, 70%, 90%, 100%).

  • Epoxy resin for embedding.

  • Ultramicrotome and diamond knives.

  • Transmission electron microscope.

Procedure:

  • This compound Treatment:

    • Treat plant material with this compound as described in Protocol 3.1.

  • Fixation:

    • Immediately after treatment, immerse the samples in the primary fixative and incubate for several hours at room temperature or overnight at 4°C.

    • Rinse the samples thoroughly with the buffer.

    • Post-fix the samples in 1% osmium tetroxide for 1-2 hours at room temperature.

    • Rinse the samples again with the buffer.

  • Dehydration and Embedding:

    • Dehydrate the samples through a graded ethanol series.

    • Infiltrate the samples with epoxy resin through a series of increasing resin concentrations in ethanol.

    • Embed the samples in pure resin and polymerize at 60°C for 48 hours.

  • Sectioning and Staining:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Collect the sections on copper grids.

    • Stain the sections with uranyl acetate followed by lead citrate to enhance contrast.

  • Imaging and Analysis:

    • Observe the sections using a transmission electron microscope.

    • Capture images of the ER and Golgi apparatus at high magnification.

    • Perform quantitative analysis of the images to measure the diameter and number of Golgi cisternae and the characteristics of the ER nodules.

Signaling Pathways and Logical Relationships

The precise signaling pathway through which this compound induces these specific changes in the ER and Golgi remains to be elucidated. The primary action of this compound is the depolymerization of microtubules. While the effects on the endomembrane system are not a direct result of this, the disruption of the cytoskeleton could trigger secondary signaling events.

One plausible hypothesis is the induction of ER stress and the subsequent activation of the Unfolded Protein Response (UPR). The morphological changes, particularly the formation of anastomosing ER tubules, could be a cellular response to altered protein folding or trafficking, leading to an accumulation of unfolded proteins.

Oryzalin_ER_Golgi_Impact This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Inhibits ER Endoplasmic Reticulum This compound->ER Direct/Indirect Effect? Golgi Golgi Apparatus This compound->Golgi Direct/Indirect Effect? ER_Nodules ER Nodule Formation ER->ER_Nodules Leads to ER_Mobility Decreased ER Mobility ER->ER_Mobility Leads to ER_Stress ER Stress (Hypothesized) ER->ER_Stress Golgi_Cisternae_Num Increased Cisternae Number Golgi->Golgi_Cisternae_Num Leads to Golgi_Cisternae_Dia Reduced Cisternae Diameter Golgi->Golgi_Cisternae_Dia Leads to UPR Unfolded Protein Response (Hypothesized) ER_Stress->UPR

Figure 1. This compound's observed and hypothesized cellular impacts.

Experimental_Workflow cluster_treatment Treatment cluster_imaging Imaging and Analysis cluster_molecular Molecular Analysis (Hypothesis Testing) Plant_Material Plant Material (e.g., Arabidopsis, BY-2 cells) Oryzalin_Treatment This compound Treatment (0, 2, 10, 20 µM) Plant_Material->Oryzalin_Treatment Live_Cell Live-Cell Confocal Microscopy (GFP-HDEL) Oryzalin_Treatment->Live_Cell TEM Transmission Electron Microscopy Oryzalin_Treatment->TEM RNA_Seq RNA Sequencing (UPR gene expression) Oryzalin_Treatment->RNA_Seq Western_Blot Western Blot (BiP levels) Oryzalin_Treatment->Western_Blot Image_Analysis Quantitative Image Analysis Live_Cell->Image_Analysis TEM->Image_Analysis

Figure 2. A generalized experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound's impact extends beyond its well-documented effects on microtubule dynamics to include specific and significant alterations to the endoplasmic reticulum and Golgi apparatus. The formation of ER nodules and the remodeling of Golgi stacks highlight a complex interplay between the cytoskeleton and the endomembrane system that is not yet fully understood. The experimental protocols provided in this guide offer a framework for researchers to further investigate these phenomena.

Future research should focus on elucidating the molecular mechanisms that connect this compound to these endomembrane changes. A key area of investigation will be to determine whether this compound directly interacts with proteins of the ER and Golgi or if the observed effects are downstream consequences of microtubule disruption that are unique to this compound's mode of action. Testing the hypothesis of ER stress and UPR activation through transcriptomic and proteomic analyses of this compound-treated cells will be a critical next step. A deeper understanding of these processes will not only enhance our knowledge of this compound's herbicidal activity but also provide valuable insights into the fundamental processes that govern organelle morphology and function in plant cells.

References

Methodological & Application

Preparing a Stable Oryzalin Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryzalin is a dinitroaniline herbicide widely utilized in plant cell biology and cancer research due to its potent activity as a microtubule-disrupting agent. It functions by binding to tubulin and inhibiting the polymerization of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maximizing its efficacy. This document provides detailed protocols for preparing stable this compound stock solutions for use in cell culture applications, along with important considerations for handling and storage.

Data Presentation

A summary of the key quantitative data for the preparation of this compound stock solutions is presented in Table 1. This information is crucial for accurate and consistent experimental design.

ParameterValueReference
Molecular Weight 346.36 g/mol [1]
Appearance Yellow-orange crystalline powder[1][2]
Solubility
    WaterSparingly soluble (~2.6 mg/L)[1][3]
    Dimethyl Sulfoxide (DMSO)Readily soluble[1][4]
    EthanolSoluble[5]
Recommended Solvents Dimethyl Sulfoxide (DMSO)[1][4]
Typical Stock Concentration 1 - 10 mg/mL (1000 - 10,000 mg/L)[4]
Storage of Stock Solution 4°C, protected from light[4]
Stability of Stock Solution Stable for several months at 4°C[4]
Storage of Dry Powder Room temperature, in a cool, dry, and well-ventilated area[6]

Experimental Protocols

Materials
  • This compound powder (tissue culture grade recommended)[4]

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or amber glass vials[4]

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 10 mg/mL this compound stock solution. Adjust volumes as needed for your specific requirements.

  • Safety Precautions: Before handling this compound, consult the Safety Data Sheet (SDS).[6] this compound is a toxic chemical, and appropriate PPE, including a lab coat, gloves, and safety glasses, should be worn at all times.[1] All handling should be performed in a chemical fume hood.

  • Weighing this compound: Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder into a sterile 15 mL conical tube or a suitable amber glass vial.

    • Add 10 mL of sterile DMSO to the tube.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle heating at up to 40°C can aid in dissolution, but is often not necessary.[4]

  • Sterilization:

    • Filter-sterilize the this compound stock solution using a sterile syringe and a 0.22 µm syringe filter. This is the recommended method to prevent potential degradation from heat.[4]

    • Dispense the sterile solution into sterile, light-protected (amber) microcentrifuge tubes or vials in appropriate aliquots for your experiments. This minimizes repeated freeze-thaw cycles if storing frozen.

  • Storage and Stability:

    • Store the this compound stock solution at 4°C for short-term use (up to several months).[4] For long-term storage, aliquots can be stored at -20°C.

    • Protect the solution from light at all times by using amber tubes or by wrapping the tubes in aluminum foil.[4]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO 100 mg Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve 10 mL Filter Sterilization (0.22 µm) Filter Sterilization (0.22 µm) Vortex to Dissolve->Filter Sterilization (0.22 µm) Aliquot Aliquot Filter Sterilization (0.22 µm)->Aliquot Store at 4°C (short-term) or -20°C (long-term) Store at 4°C (short-term) or -20°C (long-term) Aliquot->Store at 4°C (short-term) or -20°C (long-term) Protect from Light Protect from Light Store at 4°C (short-term) or -20°C (long-term)->Protect from Light

Caption: Workflow for preparing a stable this compound stock solution.

Mechanism of Action of this compound

G This compound This compound Tubulin Dimers (αβ) Tubulin Dimers (αβ) This compound->Tubulin Dimers (αβ) Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers (αβ)->Microtubule Polymerization Inhibits Microtubule Depolymerization Microtubule Depolymerization Tubulin Dimers (αβ)->Microtubule Depolymerization Promotes (at high conc.) Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Prevents Microtubule Depolymerization->Mitotic Spindle Formation Leads to Cell Cycle Arrest (Mitosis) Cell Cycle Arrest (Mitosis) Mitotic Spindle Formation->Cell Cycle Arrest (Mitosis) Results in

Caption: Signaling pathway of this compound's disruptive effect on microtubules.

References

Oryzalin for Chromosome Doubling in Plant Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Oryzalin as a potent antimitotic agent for inducing chromosome doubling (polyploidization) in a variety of plant species. This compound, a dinitroaniline herbicide, offers a highly efficient and often less toxic alternative to the traditionally used colchicine. This document outlines the mechanism of action, summarizes effective concentrations and treatment durations for various plants, and provides step-by-step protocols for practical application.

Mechanism of Action

This compound induces chromosome doubling by disrupting microtubule polymerization in plant cells.[1][2][3] Microtubules are essential components of the mitotic spindle, which is responsible for separating chromosomes during cell division (mitosis). This compound binds specifically to plant tubulin, the protein subunit of microtubules, preventing their assembly.[1][4][5][6] This disruption of the mitotic spindle leads to a state where chromosomes replicate, but the cell fails to divide, resulting in a nucleus with double the original chromosome number (polyploidy).

Data Presentation: this compound Application in Various Plant Species

The following tables summarize quantitative data from various studies on the application of this compound for chromosome doubling in different plant species. These tables are intended to serve as a guide for researchers to select appropriate starting concentrations and treatment durations for their specific plant of interest.

Table 1: In Vitro Application of this compound for Chromosome Doubling

Plant SpeciesExplant TypeThis compound ConcentrationTreatment DurationPolyploidy Induction Rate (%)Survival Rate (%)Reference
Lilium sp.In vitro scales0.001% - 0.01%4 hoursHigher than colchicineHigher than colchicine[4][5]
Nerine sp.In vitro explants0.001%4 hoursHighHigh[5]
Rosa sp. 'Thérèse Bugnet'Shoot tips5 µM14 days40Not specified[7]
Rosa sp. 'Thérèse Bugnet'Thin (1 mm) nodal sections5 µM1 day66Not specified[7]
Rosa rugosa hybrid2 mm nodal sections2.5 µM48 hours44Not specified[8]
Rosa rugosa hybrid2 mm nodal sections5 µM12 hours35Not specified[8]
Populus (triploid clone)5 mm nodal sections5 mg/L (~14.4 µM)72 hours100Significantly lower than control[9]
Populus (triploid clone)10 mm nodal sections5 mg/L (~14.4 µM)24 hours100Significantly lower than control[9]
Lysimachia xiangxiensisStem segments0.001%4 days100Not specified[10]
Watsonia lepidaHypocotyl explants120 µM24 hours33 (of survivors)30[11]
Colocasia esculenta 'Pontianak'In vitro shoots30 µM1 dayHighNot specified[12]
Melissa officinalisNodal segments40 µM24 hours8Not specified[13]
Prunus laurocerasus 'Otto Luyken'Shoots150 µM1-2 daysUp to 30Over 85[14]
Solanum speciesApical buds28.8 µM24 hoursHighNot specified

Table 2: In Vivo / Seed Treatment with this compound for Chromosome Doubling

| Plant Species | Application Method | this compound Concentration | Treatment Duration | Polyploidy Induction Rate (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Capsicum frutescens L. | Seed immersion | 20 mg/L | 6 hours | 40 |[1] | | Capsicum frutescens L. | Seed immersion | 30 mg/L | 6 hours | 40 |[1] | | Cercis canadensis | Agar drop on seedlings | 150 µM | 9 days | 15.38 (of survivors) | |

Experimental Protocols

The following are generalized protocols for chromosome doubling using this compound. Researchers should optimize these protocols based on the specific plant species and explant type.

Protocol 1: In Vitro Chromosome Doubling of Plant Tissues

Materials:

  • Sterile plant tissues (e.g., shoot tips, nodal sections, callus)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile liquid or semi-solid plant tissue culture medium

  • Sterile petri dishes, flasks, and other culture vessels

  • Sterile water

  • Laminar flow hood

  • Incubator or growth chamber

Procedure:

  • Prepare this compound Treatment Medium:

    • Under sterile conditions in a laminar flow hood, add the required volume of this compound stock solution to the sterile plant tissue culture medium to achieve the desired final concentration (refer to Table 1 for guidance).

    • Mix thoroughly. For solid or semi-solid medium, add this compound before autoclaving or filter-sterilize and add to the cooled medium.

  • Explant Treatment:

    • Place the sterile explants in the this compound-containing medium.

    • Ensure complete contact of the explants with the medium.

    • Incubate the explants for the desired duration (refer to Table 1). The incubation conditions (temperature, light) should be optimal for the specific plant species.

  • Washing and Recovery:

    • After the treatment period, remove the explants from the this compound medium.

    • Wash the explants three times with sterile water or sterile liquid medium to remove any residual this compound.

    • Transfer the washed explants to fresh, this compound-free recovery medium.

  • Regeneration and Selection:

    • Culture the explants on the recovery medium to allow for regeneration of shoots and plants.

    • Subculture as needed.

    • Once plants have regenerated, they can be screened for polyploidy using methods such as flow cytometry, chromosome counting, or morphological analysis (e.g., stomata size and density).

Protocol 2: Seed Treatment for Chromosome Doubling

Materials:

  • Seeds of the target plant species

  • This compound solution of the desired concentration (prepared by diluting a stock solution in sterile water)

  • Beakers or flasks

  • Shaker (optional)

  • Germination medium (e.g., petri dishes with moist filter paper, soil)

  • Growth chamber or greenhouse

Procedure:

  • Seed Soaking:

    • Place the seeds in the this compound solution in a beaker or flask.

    • Ensure all seeds are submerged.

    • Incubate the seeds for the predetermined duration (refer to Table 2), occasionally agitating the solution to ensure uniform treatment. This can be done on a shaker at a low speed.

  • Washing:

    • After the soaking period, decant the this compound solution.

    • Thoroughly rinse the seeds with sterile water three to five times.

  • Germination:

    • Sow the treated and washed seeds on a suitable germination medium.

    • Provide optimal conditions for germination (temperature, light, humidity).

  • Screening and Selection:

    • As the seedlings grow, monitor for any morphological changes that might indicate polyploidy (e.g., thicker stems, larger and darker green leaves).

    • Confirm polyploidy in suspected individuals using reliable methods like flow cytometry or chromosome counting.

Visualizations

Diagram 1: Signaling Pathway of this compound-Induced Chromosome Doubling

Oryzalin_Mechanism This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Oryzalin_Tubulin This compound-Tubulin Complex Tubulin->Oryzalin_Tubulin Microtubule Microtubule Polymerization Oryzalin_Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Chromosome_Doubling Chromosome Doubling (Polyploidy) Metaphase->Chromosome_Doubling

Caption: Mechanism of this compound action leading to chromosome doubling in plants.

Diagram 2: Experimental Workflow for In Vitro Chromosome Doubling

InVitro_Workflow Start Start: Sterile Plant Explants Treatment This compound Treatment (Specific Concentration & Duration) Start->Treatment Washing Washing Step (3x with sterile water/medium) Treatment->Washing Recovery Transfer to Recovery Medium (this compound-free) Washing->Recovery Regeneration Plant Regeneration Recovery->Regeneration Screening Screening for Polyploidy (Flow Cytometry, etc.) Regeneration->Screening End End: Confirmed Polyploid Plants Screening->End

Caption: A generalized workflow for in vitro plant polyploidization using this compound.

References

Determining Effective Oryzalin Concentration for Root Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryzalin is a dinitroaniline herbicide widely utilized in research to study the role of microtubules in plant growth and development. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to inhibited cell division and elongation, particularly in roots.[1][2] Determining the optimal concentration of this compound is critical for achieving desired experimental outcomes without causing excessive cellular damage. These application notes provide a comprehensive guide to determining the effective concentration of this compound for root treatment, including detailed protocols, quantitative data from various studies, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the plant species, treatment duration, and the specific biological process being investigated. The following tables summarize quantitative data from studies on Arabidopsis thaliana and maize, providing a starting point for determining appropriate experimental concentrations.

Plant SpeciesThis compound Concentration (M)Treatment DurationEffectReference
Arabidopsis thaliana1 x 10-88 hoursNo significant inhibition of gravitropic response.
Arabidopsis thaliana1 x 10-64 hours38% inhibition of gravitropic response.
Arabidopsis thaliana1 x 10-68 hours47% inhibition of root growth.
Arabidopsis thaliana1 x 10-48 hoursComplete inhibition of root growth and gravitropic response.
Arabidopsis thaliana175 x 10-95 daysThreshold for wild-type sensitivity, resulting in root swelling.[3][4]
Arabidopsis thaliana1 x 10-68 hoursDepolymerization of all cortical microtubules.[5]
Maize (Zea mays)1 x 10-415 hoursInhibition of root growth and gravitropic response, causing root tip swelling.[6]
Impatiens balsamina0.01% (approx. 289 x 10-6 M)48 hours53.6% reduction in plant height.[7]

Table 1: Effects of Various this compound Concentrations on Root Growth and Gravitropism.

Plant SpeciesThis compound Concentration (M)Treatment DurationParameter MeasuredResultReference
Arabidopsis thaliana1 x 10-88 hoursEthylene Production37% increase compared to control.
Arabidopsis thaliana1 x 10-68 hoursEthylene Production37% increase compared to control.
Arabidopsis thaliana1 x 10-48 hoursEthylene Production57% increase compared to control.
Arabidopsis thaliana1 x 10-64 hoursACC Synthase (ACS) Activity22% increase compared to control.
Arabidopsis thaliana1 x 10-44 hoursACC Synthase (ACS) Activity66% increase compared to control.
Arabidopsis thaliana1 x 10-64 hoursACC Oxidase (ACO) Activity21% increase compared to control.
Arabidopsis thaliana1 x 10-44 hoursACC Oxidase (ACO) Activity31% increase compared to control.

Table 2: Effects of this compound on Ethylene Biosynthesis in Arabidopsis thaliana Roots.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (C₁₂H₁₈N₄O₆S, Molar Mass: 346.36 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Safety Precautions: this compound is a herbicide and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 3.46 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol for Determining Effective this compound Concentration on Root Growth in Agar Plates

Materials:

  • Plant seeds (e.g., Arabidopsis thaliana)

  • Murashige and Skoog (MS) agar plates

  • This compound stock solution (10 mM in DMSO)

  • Sterile water

  • Pipettes and sterile tips

  • Growth chamber or incubator

Protocol:

  • Preparation of Treatment Plates:

    • Prepare MS agar plates under sterile conditions.

    • Before the agar solidifies, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

    • Prepare a control plate containing the same concentration of DMSO as the highest this compound concentration plate to account for any solvent effects.

    • Gently swirl the plates to ensure uniform distribution of this compound.

    • Allow the plates to solidify completely.

  • Seed Sterilization and Plating:

    • Surface sterilize seeds according to standard protocols for the chosen plant species.

    • Aseptically place the sterilized seeds on the surface of the control and treatment plates.

  • Incubation:

    • Seal the plates and place them in a growth chamber with appropriate light and temperature conditions for the plant species. A common condition for Arabidopsis is a 16-hour light/8-hour dark cycle at 22°C.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 5-7 days), measure the primary root length of the seedlings on each plate.

    • Calculate the percentage of root growth inhibition for each concentration relative to the control.

    • Observe and record any morphological changes in the roots, such as swelling or altered gravitropism.[8]

    • Determine the effective concentration that produces the desired level of inhibition for your specific experiment.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action and Signaling Pathway

This compound primarily acts by binding to α-tubulin, which disrupts the polymerization of microtubules. This leads to a cascade of downstream effects, including the stimulation of ethylene production. The increased ethylene levels then alter the arrangement of the remaining microtubules, further interfering with cell wall synthesis and anisotropic growth.

Oryzalin_Signaling_Pathway This compound This compound Tubulin α-tubulin This compound->Tubulin binds to ACS ACC Synthase (ACS) Genes This compound->ACS activates ACO ACC Oxidase (ACO) Genes This compound->ACO activates Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits CellWall Cell Wall Elongation (Anisotropic Growth) Microtubules->CellWall disrupts Ethylene Ethylene Production ACS->Ethylene ACO->Ethylene Ethylene->Microtubules alters arrangement RootGrowth Root Growth & Gravitropism CellWall->RootGrowth inhibits

Caption: this compound signaling pathway in plant roots.

Experimental Workflow for Determining Effective Concentration

The following diagram illustrates a typical workflow for a dose-response experiment to determine the effective concentration of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (10 mM in DMSO) Plates Prepare MS Agar Plates with Varying this compound Concentrations Stock->Plates Plating Plate Seeds on Control & Treatment Plates Plates->Plating Seeds Surface Sterilize Seeds Seeds->Plating Incubation Incubate under Controlled Conditions Plating->Incubation Measure Measure Primary Root Length Incubation->Measure Analyze Calculate % Inhibition & Observe Morphology Measure->Analyze Determine Determine Effective Concentration Analyze->Determine

Caption: Experimental workflow for this compound dose-response.

Additional Considerations

  • Plant Species Variability: The sensitivity to this compound can differ significantly between plant species. It is crucial to perform a dose-response experiment for each new species or ecotype being studied.

  • Solvent Control: Always include a solvent control (e.g., DMSO) to ensure that the observed effects are due to this compound and not the solvent.

  • Environmental Conditions: Growth conditions such as temperature and light intensity can influence plant development and their response to chemical treatments. Maintain consistent environmental conditions throughout the experiment.

  • Other Effects: Besides its primary effect on microtubules, this compound can also induce changes in the morphology of the endoplasmic reticulum and Golgi apparatus.[9] These effects appear to be specific to this compound and not other microtubule-depolymerizing agents.[9]

By following these protocols and considering the provided data, researchers can effectively determine the optimal this compound concentration for their specific root treatment experiments, leading to more reliable and reproducible results.

References

Application Notes and Protocols for Verifying Oryzalin-Induced Polyploidy Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyploidy, the state of having more than two complete sets of chromosomes, is a significant phenomenon in plant biology and breeding. It can lead to novel traits, increased biomass, and enhanced stress tolerance. Oryzalin, a dinitroaniline herbicide, is a potent anti-mitotic agent widely used for inducing polyploidy in plants. It functions by disrupting the polymerization of microtubules, which are essential components of the mitotic spindle. This disruption prevents chromosome segregation during anaphase, leading to the formation of a restitution nucleus with a doubled chromosome number.

Flow cytometry is a rapid and accurate technique for determining the ploidy level of plant cells. It measures the fluorescence intensity of a DNA-specific stain, such as propidium iodide (PI), in individual nuclei. The fluorescence intensity is directly proportional to the DNA content, allowing for the clear distinction between diploid, tetraploid, and other ploidy levels. This application note provides a detailed protocol for inducing polyploidy in plants using this compound and subsequently verifying the ploidy level using flow cytometry.

Mechanism of this compound-Induced Polyploidy

This compound acts as a microtubule-disrupting agent. By binding to tubulin, the protein subunit of microtubules, it inhibits their polymerization. During mitosis, this disruption prevents the formation of a functional mitotic spindle. As a result, sister chromatids fail to separate and migrate to opposite poles of the cell. The cell cycle proceeds to a limited extent, but cytokinesis does not occur, resulting in a single nucleus with a doubled set of chromosomes (e.g., 4C DNA content in a G1 cell).

Experimental Protocols

This section details the protocols for this compound treatment to induce polyploidy and the subsequent analysis of ploidy level using flow cytometry.

Protocol 1: this compound Treatment for Polyploidy Induction

This protocol provides a general guideline for this compound treatment. The optimal concentration and duration of treatment are species-dependent and should be empirically determined.

Materials:

  • Plant material (e.g., seeds, seedlings, in vitro explants)

  • This compound (stock solution typically prepared in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Tween 20 (optional, as a surfactant)

  • Appropriate growth medium or sterile filter paper

  • Petri dishes or culture vessels

  • Pipettes and sterile tubes

Procedure:

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1] Store at -20°C in the dark.

    • From the stock solution, prepare working solutions at various concentrations (e.g., 10, 20, 30, 50 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid toxicity. For some applications, concentrations are expressed in mg/L.[2][3]

    • Optionally, a surfactant like Tween 20 (e.g., 0.01-0.1%) can be added to the working solution to improve contact with the plant tissue.[2]

  • Application of this compound: The method of application will vary depending on the plant material.

    • Seed Treatment:

      • Surface sterilize seeds according to standard protocols for the species.

      • Immerse the seeds in the this compound working solution for a specific duration (e.g., 6 to 48 hours) in the dark at room temperature.[3][4]

      • After treatment, thoroughly rinse the seeds with sterile distilled water.

      • Germinate the seeds on a suitable sterile medium.

    • Seedling/Shoot Apex Treatment:

      • Germinate seeds or grow seedlings until the desired stage (e.g., emergence of cotyledons or true leaves).

      • Apply a small volume (e.g., 10-50 µL) of the this compound working solution directly to the shoot apex.[2] This can be repeated over several days.

    • In Vitro Explant Treatment:

      • Prepare explants (e.g., nodal segments, leaf discs) under sterile conditions.

      • Culture the explants on a medium containing the desired concentration of this compound for a specific period (e.g., 24 to 96 hours).[1][5]

      • Transfer the explants to a fresh, this compound-free medium for regeneration.

  • Post-Treatment Care:

    • Grow the treated plants under optimal conditions.

    • Monitor for morphological changes that may indicate polyploidy, such as thicker and darker green leaves, larger stomata, and more robust growth. However, these are not definitive indicators and require confirmation by flow cytometry.

Protocol 2: Flow Cytometry for Ploidy Analysis

This protocol describes the preparation of plant nuclei and their analysis by flow cytometry.

Materials:

  • Young, healthy leaf tissue from control (diploid) and this compound-treated plants (approx. 20-50 mg).[6]

  • Sharp razor blade or scalpel

  • Petri dish kept on ice

  • Nuclear Isolation Buffer (see Table 2 for common formulations)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • RNase A stock solution (e.g., 10 mg/mL)

  • Nylon filter (e.g., 30-50 µm mesh)

  • Flow cytometer tubes

  • Flow cytometer with a 488 nm or 532 nm laser

Procedure:

  • Preparation of Staining Solution:

    • For each sample, prepare a staining solution containing the nuclear isolation buffer, PI, and RNase A. A common final concentration for PI is 50 µg/mL and for RNase A is 50 µg/mL.[7][8]

    • Keep the staining solution on ice and protected from light.

  • Nuclei Isolation:

    • Place a small piece of young leaf tissue (from both a control and a treated plant) in a chilled Petri dish containing 0.5-1 mL of cold nuclear isolation buffer.[7]

    • Finely chop the tissue with a sharp razor blade for 30-60 seconds. The goal is to release the nuclei without breaking them. The solution should become cloudy.

    • Incubate the homogenate for a few minutes on ice.

  • Staining:

    • Filter the nuclear suspension through a nylon mesh filter into a clean flow cytometer tube to remove large debris.[6][9]

    • Add the PI and RNase A to the filtered suspension to the final desired concentrations if not already in the isolation buffer. RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate the tubes on ice in the dark for at least 15-30 minutes to allow for DNA staining.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer according to the manufacturer's instructions. Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the nuclei population and exclude debris.

    • Acquire fluorescence data from the PI-stained nuclei (typically in the FL2 or FL3 channel).

    • Collect data for at least 5,000-10,000 events within the nuclei gate.

    • Generate a histogram of the fluorescence intensity.

  • Data Interpretation:

    • The histogram of the diploid control sample should show a prominent peak corresponding to the G1 phase (2C DNA content) and a smaller peak for the G2/M phase (4C DNA content).

    • In a successfully induced tetraploid sample, the G1 peak will be shifted to a fluorescence intensity approximately double that of the diploid G1 peak. This new peak represents the 4C DNA content of the tetraploid nuclei. A smaller G2/M peak may be visible at the 8C position.

    • Mixoploid samples will show G1 peaks for both diploid (2C) and tetraploid (4C) cell populations.

Data Presentation

The following tables summarize typical this compound concentrations used for polyploidy induction and a comparison of common nuclear isolation buffers.

Table 1: Examples of this compound Concentrations and Treatment Durations for Polyploidy Induction in Various Plants

Plant SpeciesExplant TypeThis compound ConcentrationTreatment DurationPloidy Induction Rate (%)Reference
Watermelon (Citrullus lanatus)Shoot apex25 mg/L7 days84[2]
Watermelon (Citrullus lanatus)Seed35 mg/L3 days25[2]
Capsicum frutescensSeed20-30 mg/L6 hours40[3]
Lysimachia xiangxiensisStem segments0.001% (10 mg/L)4 days100[5]
OrchidsProtocorms14.4 - 57.7 µM3 - 6 daysVaries
Melissa officinalisNodal segments50 µM48 hours42

Table 2: Composition of Common Nuclear Isolation Buffers for Plant Flow Cytometry

ComponentGalbraith's BufferLB01 BufferOtto's Buffer (Two-step)
Buffer 1 45 mM MgCl₂, 30 mM Sodium Citrate, 20 mM MOPS, pH 7.015 mM Tris, 2 mM EDTA, 80 mM KCl, 20 mM NaCl, 0.5 mM spermine, pH 7.50.1 M Citric acid, 0.5% (v/v) Tween 20
Buffer 2 N/AN/A0.4 M Na₂HPO₄·12H₂O
Detergent 1% (v/v) Triton X-1000.1% (v/v) Triton X-100Included in Buffer 1
Notes A widely used, general-purpose buffer.Good for a broad range of species.A two-step procedure where tissue is chopped in Otto I and then Otto II is added. Often provides clean histograms.[6][10]

Mandatory Visualization

experimental_workflow cluster_treatment This compound Treatment cluster_fcm Flow Cytometry Analysis start Plant Material (Seeds, Seedlings, Explants) oryzalin_prep Prepare this compound Working Solution treatment Apply this compound (Soaking, Dripping, or in Medium) oryzalin_prep->treatment recovery Wash & Recover on Fresh Medium treatment->recovery sample_prep Isolate Nuclei from Leaf Tissue recovery->sample_prep staining Stain Nuclei with Propidium Iodide & RNase sample_prep->staining acquisition Data Acquisition on Flow Cytometer staining->acquisition analysis Analyze DNA Content Histogram acquisition->analysis conclusion Determine Ploidy Level (Diploid, Tetraploid, Mixoploid) analysis->conclusion

Caption: Experimental workflow for this compound-induced polyploidy and flow cytometry verification.

mechanism_of_action cluster_cell_cycle Mitosis prophase Prophase: Chromosome Condensation metaphase Metaphase prophase->metaphase spindle Mitotic Spindle Formation metaphase->spindle Requires functional no_separation Failure of Chromosome Segregation metaphase->no_separation anaphase Anaphase: Sister Chromatid Separation telophase Telophase & Cytokinesis anaphase->telophase This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits microtubules->spindle spindle->anaphase Disruption prevents polyploid_cell Polyploid Cell (4n) no_separation->polyploid_cell

References

in vitro application of Oryzalin for sterile hybrid fertility restoration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Interspecific hybridization in plants often results in sterile F1 progeny due to irregular chromosome pairing during meiosis. A powerful technique to overcome this barrier and restore fertility is the in vitro induction of polyploidy, effectively doubling the chromosome number. Oryzalin, a dinitroaniline herbicide, has emerged as a highly effective and less toxic alternative to the traditionally used colchicine for inducing chromosome doubling in a variety of plant species.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound to restore fertility in sterile plant hybrids.

This compound functions by disrupting the polymerization of microtubules, essential components of the spindle fibers required for chromosome segregation during mitosis.[4] This disruption leads to the formation of cells with a doubled chromosome number (polyploidy). In sterile hybrids, this doubling allows for the presence of homologous chromosome pairs, enabling regular meiosis and the production of viable, balanced gametes, thus restoring fertility.[3][5]

Data Presentation: Efficacy of this compound Treatment

The following tables summarize quantitative data from various studies on the application of this compound for inducing polyploidy and restoring fertility.

Table 1: Comparison of this compound and Colchicine for Polyploid Induction in Lilium

TreatmentConcentration (%)Number of Regenerated PlantsNumber of Polyploid Plants
This compound0.0013512
This compound0.01228
Colchicine0.05156
Colchicine0.1205
Control-300

Data adapted from studies on Lilium hybrids, demonstrating this compound's higher efficiency in producing polyploids at lower concentrations compared to colchicine.[1]

Table 2: Effect of this compound Concentration and Exposure Time on Tetraploid Induction in Lilium hybrida var. Polyanna

This compound Concentration (%)Exposure Time (hours)Explant Survival (%)Percentage of Tetraploids
0.00128530.0
0.00148040.0
0.00167545.0
0.00327025.0
0.00346535.0
0.00366030.0
0.00526020.0
0.00545528.0
0.00565022.0

This table illustrates the inverse relationship between this compound concentration/duration and explant survival, while highlighting an optimal range for maximizing tetraploid induction.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (C12H18N4O6S, Molar Mass: 346.36 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Sterile amber glass bottle

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Safety Precautions: Handle this compound and DMSO in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Dissolving this compound: To prepare a 10 mM stock solution, dissolve 0.0346 g of this compound in 10 ml of DMSO.[7] For a 10,000 mg/L stock, dissolve 1 g of this compound in 90 ml of DMSO and bring the final volume to 100 ml with DMSO.[8] Stir until the powder is completely dissolved. Gentle heating (not exceeding 40°C) can aid dissolution.[8]

  • Sterilization: While DMSO is self-sterilizing, filter-sterilization of the stock solution using a 0.22 µm filter is recommended to prevent potential heat-induced degradation that can occur with autoclaving.[7][8]

  • Storage: Store the stock solution in a sterile amber glass bottle at 4°C to protect it from light.[8] Note that DMSO solidifies at 18.5°C.[9]

Protocol 2: In Vitro Polyploidy Induction in Sterile Hybrid Explants

Materials:

  • Sterile F1 hybrid plant material (e.g., bulb scales, leaf segments, callus)

  • Sterile Murashige and Skoog (MS) medium, or a medium optimized for the specific plant species.

  • This compound stock solution

  • Sterile petri dishes, culture vessels

  • Laminar flow hood

  • Sterile forceps and scalpels

  • Sterile distilled water

Procedure:

  • Explant Preparation: Excise explants from healthy, in vitro-grown sterile hybrid plants under aseptic conditions in a laminar flow hood.

  • This compound Treatment:

    • Prepare the treatment solution by diluting the this compound stock solution in liquid MS medium to the desired final concentration (e.g., 0.001% - 0.01%).[1]

    • Immerse the explants in the this compound solution for a specific duration (e.g., 4 to 48 hours).[1][7] The optimal concentration and duration are species-dependent and should be determined empirically.

  • Washing: After the treatment period, decant the this compound solution and wash the explants three times with sterile liquid MS medium or sterile distilled water to remove any residual this compound.[1]

  • Culture and Regeneration:

    • Place the treated explants onto a semi-solid regeneration medium (e.g., MS medium supplemented with appropriate plant growth regulators).

    • Culture the explants under standard conditions of light and temperature suitable for the species.

  • Subculture: Subculture the regenerating shoots to fresh medium to prevent the formation of chimeras and to promote further growth.[1]

  • Ploidy Analysis: Once the plantlets are well-developed, determine their ploidy level using methods such as flow cytometry, chromosome counting from root tip squashes, or by observing morphological characteristics like stomatal size and density.[1]

  • Acclimatization: Transfer the confirmed polyploid plants to soil and acclimatize them in a greenhouse.

Visualizations

Fertility_Restoration_Pathway cluster_problem Sterile Hybrid cluster_treatment In Vitro Treatment cluster_outcome Fertility Restoration SterileHybrid Sterile F1 Hybrid (Diploid, Unpaired Chromosomes) This compound This compound Application SterileHybrid->this compound Treatment Microtubule Microtubule Depolymerization This compound->Microtubule Inhibits Mitosis Mitotic Arrest (Chromosome Duplication without Cell Division) Microtubule->Mitosis Leads to Polyploid Polyploid Plant (Tetraploid, Paired Homologous Chromosomes) Mitosis->Polyploid Results in Meiosis Normal Meiosis (Balanced Gamete Formation) Polyploid->Meiosis Enables Fertility Restored Fertility Meiosis->Fertility Leads to

Caption: Mechanism of this compound-induced fertility restoration.

Experimental_Workflow start Start: Sterile Hybrid Plant Material explant Explant Preparation start->explant treatment Immerse Explants in this compound Solution explant->treatment oryzalin_prep Prepare this compound Solution oryzalin_prep->treatment wash Wash Explants treatment->wash culture Culture on Regeneration Medium wash->culture ploidy Ploidy Analysis (e.g., Flow Cytometry) culture->ploidy acclimatize Acclimatize Polyploid Plants ploidy->acclimatize end End: Fertile Polyploid Plant acclimatize->end

Caption: In vitro workflow for fertility restoration using this compound.

References

Oryzalin Treatment for Cell Cycle Synchronization in Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oryzalin, a dinitroaniline herbicide, is a powerful tool for synchronizing cell populations in plants. Its mechanism of action involves binding to plant α-tubulin, inhibiting the polymerization of microtubules.[1][2] This disruption of the microtubule cytoskeleton leads to a mitotic arrest, specifically at metaphase, as the mitotic spindle cannot form correctly.[1][2] This property makes this compound an invaluable agent for a variety of research applications, including cytogenetics, cell cycle studies, and the induction of polyploidy for crop improvement. These application notes provide detailed protocols for the use of this compound to synchronize plant cells, methods for assessing synchronization efficiency, and a summary of relevant quantitative data.

Mechanism of Action

This compound acts as a potent inhibitor of microtubule polymerization in plant cells.[1][2] It binds with high affinity to plant tubulin dimers, preventing their assembly into microtubules. This leads to the depolymerization of existing microtubule structures, including the preprophase band, cortical microtubules, and, most critically for cell cycle synchronization, the mitotic spindle. The absence of a functional mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis, causing cells to arrest in metaphase.[1] This arrest allows for the accumulation of a population of cells at the same stage of the cell cycle.

Data Presentation

The effective concentration and duration of this compound treatment can vary significantly between plant species and tissue types. The following tables summarize quantitative data from various studies on the effects of this compound treatment.

Table 1: Effect of this compound Concentration and Duration on Plant Survival and Polyploid Induction

Plant SpeciesExplant TypeThis compound Concentration (µM)Treatment Duration (hours)Survival Rate (%)Polyploid Induction Rate (%)Reference
Melissa officinalisNodal segments202454-[3]
4024-8[3]
604824-[3]
Tectona grandisAxillary buds1512010033.33[4]
3012010077.78[4]
Allium sativum (Garlic)Cloves10024--[5]
30048--[5]
Vanda limbataPlantlets25---[6]
50---[6]
75---[6]
100---[6]
Cercis canadensisSeedlings150216 (9 days)55.1515.38[7]
TaroIn vitro shoots302415-[8]
60240-[8]

Note: The primary goal of many of these studies was polyploid induction, not solely cell cycle synchronization. However, the survival rates provide crucial information for designing synchronization experiments. Higher concentrations and longer durations generally lead to lower survival rates.

Experimental Protocols

Protocol 1: Cell Cycle Synchronization of Plant Root Tips for Microscopic Analysis

This protocol is designed to enrich for cells in metaphase in actively growing root tips for cytogenetic studies and calculation of the mitotic index.

Materials:

  • Seeds of the plant of interest (e.g., Arabidopsis thaliana, onion, garlic, broad bean)

  • Germination medium (e.g., Murashige and Skoog (MS) agar plates or moist filter paper in a petri dish)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fixative solution (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)

  • 1 M Hydrochloric acid (HCl)

  • Staining solution (e.g., 2% aceto-orcein or Toluidine Blue)

  • Microscope slides and coverslips

  • Water bath

  • Forceps and scalpels

  • Light microscope

Procedure:

  • Seed Germination: Germinate seeds on an appropriate medium until roots are 1-2 cm in length. This ensures a high proportion of actively dividing cells in the meristematic region.

  • This compound Treatment:

    • Prepare a working solution of this compound in liquid culture medium or sterile water. A starting concentration range of 10-50 µM is recommended, but this should be optimized for the specific plant species.

    • Excise the root tips (approximately 1 cm) and immerse them in the this compound solution.

    • Incubate for a predetermined duration. A treatment time of 4-12 hours is a good starting point.

  • Fixation:

    • After treatment, wash the root tips thoroughly with distilled water to remove any residual this compound.

    • Transfer the root tips to a fixative solution and incubate for at least 4 hours at room temperature or overnight at 4°C.

  • Hydrolysis:

    • Wash the fixed root tips with distilled water.

    • Transfer the root tips to 1 M HCl and incubate in a water bath at 60°C for 5-10 minutes. This step helps to soften the tissue and separate the cells.

  • Staining:

    • Carefully remove the root tips from the HCl and wash them with distilled water.

    • Place a root tip on a clean microscope slide and add a drop of staining solution (e.g., aceto-orcein).

    • Gently macerate the root tip with a needle to spread the cells.

  • Squash Preparation:

    • Place a coverslip over the stained tissue and gently apply pressure with your thumb through a piece of filter paper to create a monolayer of cells. Avoid any lateral movement of the coverslip.

  • Microscopy:

    • Observe the slide under a light microscope, starting with low power to locate the meristematic region and then moving to high power (40x or 100x) to observe the chromosomes and identify the stages of mitosis.

Protocol 2: Synchronization of Plant Cell Suspension Cultures

This protocol is adapted for the synchronization of plant cell suspension cultures.

Materials:

  • Established plant cell suspension culture (e.g., Arabidopsis thaliana T87, tobacco BY-2)

  • Appropriate liquid culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fixative (e.g., 70% ethanol)

  • DNA stain for flow cytometry (e.g., propidium iodide)

  • Flow cytometer

Procedure:

  • Subculture: Subculture the cells into fresh medium 2-3 days before the experiment to ensure they are in the exponential growth phase.

  • This compound Treatment:

    • Add this compound from a stock solution directly to the culture medium to achieve the desired final concentration (e.g., 5-20 µM).

    • Incubate the culture for a specific duration (e.g., 8-16 hours). The optimal time will depend on the cell line and its doubling time.

  • Cell Harvesting and Fixation:

    • Collect the cells by centrifugation.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Fix the cells by resuspending them in cold 70% ethanol and incubating for at least 1 hour at 4°C.

  • Staining for Flow Cytometry:

    • Centrifuge the fixed cells and wash with buffer.

    • Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. Synchronized cells will show an accumulation in the G2/M peak of the DNA content histogram.

Protocol 3: Calculation of Mitotic Index

The mitotic index is a quantitative measure of the proportion of cells in a population that are undergoing mitosis. It is a key indicator of the effectiveness of a synchronization treatment.

Procedure:

  • Image Acquisition: Using a light microscope, observe the prepared root tip squash slides.

  • Cell Counting:

    • Count the total number of cells in a field of view.

    • Count the number of cells that are in any stage of mitosis (prophase, metaphase, anaphase, or telophase).

    • Repeat this for several different fields of view to obtain a representative sample.

  • Calculation:

    • Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) x 100

Mandatory Visualizations

Signaling Pathway of this compound Action

Oryzalin_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Spindle Mitotic Spindle This compound->Spindle Disrupts Formation Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Spindle Forms Metaphase Metaphase Spindle->Metaphase Chromosome Alignment Arrest Mitotic Arrest Spindle->Arrest Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Metaphase->Arrest Cells accumulate in Metaphase CellCycle Cell Cycle Progression Anaphase->CellCycle Arrest->CellCycle Blocks Progression

Caption: this compound's mechanism of action leading to mitotic arrest.

Experimental Workflow for Cell Cycle Synchronization

Experimental_Workflow Start Start: Actively Growing Plant Material Treatment This compound Treatment (e.g., 10-50 µM, 4-12 h) Start->Treatment Wash Wash to Remove this compound Treatment->Wash Fixation Fixation (e.g., Carnoy's Fixative) Wash->Fixation Staining Hydrolysis and Staining (e.g., Aceto-orcein) Fixation->Staining FlowCytometry Flow Cytometry Analysis (for cell cultures) Fixation->FlowCytometry For Cell Cultures Microscopy Microscopy and Mitotic Index Calculation Staining->Microscopy

Caption: General workflow for plant cell synchronization using this compound.

References

Application Notes and Protocols for the Agar Drop Method of Oryzalin Application to Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the application of the herbicide Oryzalin to seedlings using an agar drop method. This method allows for the localized and sustained delivery of this compound to study its effects on plant growth and development, particularly its role in microtubule disruption.

This compound is a dinitroaniline herbicide that acts by binding to α-tubulin and inhibiting the polymerization of microtubules in plants.[1][2][3] This disruption of the microtubule cytoskeleton affects cell division, cell expansion, and overall plant morphology, making it a valuable tool for studying these fundamental processes.

Data Presentation

The following tables summarize the quantitative effects of this compound on various seedling parameters as reported in the literature.

Table 1: Effect of this compound on Arabidopsis thaliana Root Growth and Gravitropism

This compound ConcentrationTreatment Duration (hours)Root Growth Inhibition (%)Gravitropic Response Inhibition (%)
10⁻⁸ M800
10⁻⁶ M43038
10⁻⁶ M847Not Reported
10⁻⁴ M894100

Source: Adapted from data in "The Effect of this compound on Growth and Gravitropism in Arabidopsis Roots".[2]

Table 2: Effect of this compound on Ethylene Production in Arabidopsis thaliana Roots

This compound ConcentrationTreatment Duration (hours)Increase in Ethylene Production (%)
10⁻⁸ M837
10⁻⁶ M837
10⁻⁴ M857

Source: Adapted from data in "The Effect of this compound on Growth and Gravitropism in Arabidopsis Roots".[2]

Table 3: Effect of this compound on Survival and Polyploid Induction Rate in Melissa officinalis

This compound Concentration (µM)Treatment Duration (hours)Survival Rate (%)Polyploid Induction Rate (%)
2024546
2048424
4024388
4048325
6024283
6048242

Source: Adapted from data in "Synthetic polyploid induction influences morphological, physiological, and photosynthetic characteristics in Melissa officinalis L".[4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound has low solubility in water, necessitating the use of a solvent such as dimethyl sulfoxide (DMSO).[5][6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

  • Sterile tubes or bottle

Protocol:

  • To prepare a 10 mM stock solution, dissolve 3.46 mg of this compound in 1 mL of DMSO.

  • Vortex until the this compound is completely dissolved.

  • Store the stock solution at 4°C in a light-protected container. For long-term storage, aliquots can be frozen.[5]

Note: The final concentration of DMSO in the final growth medium should not exceed 0.1% to avoid solvent-induced artifacts.

Agar Drop Application Protocol

This protocol is a synthesized method based on common laboratory practices for applying substances to seedlings.

Materials:

  • Seedlings (e.g., Arabidopsis thaliana) grown on sterile agar plates

  • This compound stock solution

  • Low-melting-point agar

  • Sterile water

  • Micropipette and sterile tips

  • Laminar flow hood

Protocol:

  • Prepare a 0.5% (w/v) solution of low-melting-point agar in sterile water.

  • Autoclave the agar solution and allow it to cool to approximately 40-45°C in a water bath.

  • In a laminar flow hood, add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). Ensure thorough mixing. Also prepare a control agar solution containing an equivalent amount of DMSO without this compound.

  • Using a micropipette, carefully place a small drop (e.g., 5-10 µL) of the this compound-containing agar or control agar onto the desired location of the seedling (e.g., root tip, hypocotyl).

  • Allow the agar drop to solidify.

  • Return the seedlings to the growth chamber and observe the effects over time.

Visualizations

Signaling Pathway of this compound's Effect on Seedling Growth

Oryzalin_Signaling_Pathway This compound This compound Tubulin α-Tubulin This compound->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule CellDivision Inhibition of Cell Division Microtubule->CellDivision CellExpansion Altered Cell Expansion Microtubule->CellExpansion ACCSynthase ACC Synthase Activation Microtubule->ACCSynthase ACCOxidase ACC Oxidase Activation Microtubule->ACCOxidase GrowthInhibition Root Growth Inhibition & Altered Gravitropism CellDivision->GrowthInhibition CellExpansion->GrowthInhibition Ethylene Increased Ethylene Production ACCSynthase->Ethylene ACCOxidase->Ethylene Ethylene->GrowthInhibition

Caption: this compound's mechanism of action leading to growth inhibition.

Experimental Workflow for Agar Drop Method

Agar_Drop_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis StockSolution Prepare this compound Stock Solution (in DMSO) WorkingSolution Prepare this compound-Agar Working Solution StockSolution->WorkingSolution AgarSolution Prepare & Cool Low-Melting Agar AgarSolution->WorkingSolution Application Apply Agar Drop to Seedling WorkingSolution->Application SeedlingGrowth Grow Seedlings on Sterile Plates SeedlingGrowth->Application Solidification Allow Agar to Solidify Application->Solidification Incubation Incubate Seedlings Solidification->Incubation Observation Observe Phenotypes (e.g., root growth) Incubation->Observation DataCollection Collect & Analyze Data Observation->DataCollection

Caption: Workflow for the agar drop application of this compound.

References

Application Notes and Protocols for Employing Oryzalin in Cytoskeletal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oryzalin is a dinitroaniline herbicide that serves as a potent and selective inhibitor of microtubule polymerization, particularly in plants and some protozoa.[1][2][3] Its high specificity for plant tubulin over animal tubulin makes it an invaluable tool for investigating a wide array of cytoskeletal-dependent processes.[2][4] These processes include cell division, cell wall deposition, cell morphogenesis, and intracellular trafficking.[5][6][7] Furthermore, its ability to induce polyploidy by disrupting mitosis has significant applications in plant breeding and genetics.[3][8][9] This document provides detailed application notes and protocols for utilizing this compound in laboratory settings.

Mechanism of Action

This compound exerts its biological effects by binding to α-tubulin subunits.[10] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption and depolymerization of existing microtubule structures.[2][3] The inhibition of microtubule formation arrests cells in mitosis, as the mitotic spindle cannot form correctly, which ultimately prevents chromosome segregation.[1][2] This antimitotic activity is the basis for its herbicidal properties and its use in inducing polyploidy.[3][8] In some systems, this compound has also been shown to induce reactive oxygen species (ROS) generation, which can impact downstream signaling pathways such as the P38 MAPK/AKT pathway.[11]

Mechanism of Action of this compound cluster_0 Microtubule Dynamics cluster_1 This compound Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Polymerize This compound-Tubulin Complex This compound-Tubulin Complex Tubulin Dimers->this compound-Tubulin Complex Microtubules Microtubules Microtubule Polymerization->Microtubules Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Depolymerizes This compound This compound This compound->Tubulin Dimers Binds to α-tubulin This compound->this compound-Tubulin Complex This compound-Tubulin Complex->Microtubule Polymerization Inhibits Mitotic Arrest Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest Disrupted Cell Processes Disrupted Cell Processes Mitotic Arrest->Disrupted Cell Processes Leads to

Caption: Mechanism of this compound action on microtubule polymerization.

Applications in Investigating Cytoskeletal-Dependent Processes

  • Induction of Polyploidy: this compound is widely used as a more effective and less toxic alternative to colchicine for inducing chromosome doubling in plants.[8][9] This is particularly useful in plant breeding to restore fertility in sterile hybrids and to create novel plant varieties with enhanced characteristics.[8]

  • Studying Plant Cell Morphogenesis: By disrupting the microtubule cytoskeleton, this compound allows researchers to study the role of microtubules in controlling cell shape and expansion.[7] Treatment with this compound often leads to altered cell morphology, such as cell swelling, providing insights into the mechanics of cell wall deposition and anisotropic growth.[5][7]

  • Investigating Mitosis and Cell Cycle Control: As a potent mitotic inhibitor, this compound is an excellent tool for synchronizing cell cultures at the G2/M phase transition and for studying the molecular machinery of the mitotic spindle.[1][2]

  • Probing Microtubule-Endomembrane Interactions: Studies have shown that this compound can cause changes in the morphology of the endoplasmic reticulum (ER) and Golgi apparatus, suggesting a role for microtubules in organizing these organelles.[12]

  • Anti-protozoal Drug Development: Dinitroanilines like this compound are effective against various protozoan parasites, such as Toxoplasma gondii, by targeting their tubulin, which shows similarities to plant tubulin.[10]

  • Cancer Research: Although less potent in mammalian cells, this compound and its analogs have been investigated for their cytotoxic effects and ability to inhibit intracellular Ca2+ signaling in cancer cell lines.[13]

Quantitative Data Summary

The following tables summarize the effective concentrations and cytotoxicities of this compound in various biological systems.

Table 1: Effective Concentrations of this compound for Polyploidy Induction and Microtubule Disruption in Plants.

Plant SpeciesApplicationThis compound ConcentrationObserved EffectReference
LiliumChromosome Doubling0.001% - 0.01%Higher number of polyploid plants compared to colchicine.[8]
NerineChromosome Doubling0.001%Effective in doubling the number of chromosomes.[8]
Cercis canadensisChromosome Doubling150 µM - 300 µMHigher tetraploid conversion rate than colchicine.[14][15]
Haemanthus katherinaeMicrotubule Disruption0.1 µMDepolymerized microtubules and prevented new polymerization.[1][2]
Penium margaritaceumCell Morphology AlterationNot SpecifiedCaused swelling at the cell wall expansion zone.[5][7]
Impatiens balsaminaPlant Morphology Modification0.01% (for 48h)Decreased plant height by about 54%.[9]

Table 2: IC50 Values of this compound in Various Cell Lines.

Cell Line/OrganismCell TypeIC50 ValueAssayReference
Leishmania infantum infected THP-1 cellsHuman Monocytic Cells24.2 µMAntileishmanial Activity[1]
Swiss 3T3 FibroblastsMouse Embryonic Fibroblasts14-18 µMInhibition of Ca2+ Signaling[13]
HT-29Human Colon Carcinoma8 µMColony Formation Inhibition[13]
Various Cancer Cell LinesHuman Tumors3 - 22 µMGrowth Inhibition[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound has low solubility in water but is readily soluble in dimethyl sulfoxide (DMSO).[16]

Materials:

  • This compound powder (MW: 346.36 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Sterile, nuclease-free water (for aqueous dilutions)

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle this compound and DMSO in a chemical fume hood.

  • DMSO Stock Preparation: To prepare a 10 mM stock solution, dissolve 3.46 mg of this compound powder in 1 mL of anhydrous DMSO.[17]

  • Vortexing: Vortex the solution until the this compound is completely dissolved. The solution should be clear and yellow.[16]

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light. Note that DMSO freezes at approximately 18.5°C.[16]

  • Working Solution Preparation: For aqueous working solutions, first dissolve the required amount of this compound in a small volume of DMSO, then add it drop-wise to the stirring aqueous medium to the final desired volume.[16] The final concentration of DMSO in the culture medium should generally not exceed 0.1% (v/v) to avoid solvent-induced artifacts.

General Experimental Workflow with this compound Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Cell/Tissue Culture Cell/Tissue Culture Start->Cell/Tissue Culture Treat with this compound Treat with this compound Prepare this compound Stock->Treat with this compound Cell/Tissue Culture->Treat with this compound Incubate Incubate Treat with this compound->Incubate Assay Assay Incubate->Assay Immunofluorescence Immunofluorescence Assay->Immunofluorescence Morphology Cell Viability Assay Cell Viability Assay Assay->Cell Viability Assay Cytotoxicity Flow Cytometry Flow Cytometry Assay->Flow Cytometry Ploidy/Cell Cycle Data Analysis Data Analysis Immunofluorescence->Data Analysis Cell Viability Assay->Data Analysis Flow Cytometry->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for studying the effects of this compound.

Protocol 2: In Vitro Induction of Polyploidy in Plant Explants

This protocol is adapted for treating plant nodal segments in vitro.[17]

Materials:

  • Sterile plant explants (e.g., nodal segments)

  • MS (Murashige and Skoog) basal medium, solidified with agar

  • 10 mM this compound stock solution in DMSO

  • Sterile distilled water

  • Sterile Petri dishes and culture vessels

  • Sterile forceps and scalpels

Procedure:

  • Prepare Treatment Medium: Prepare liquid MS medium and autoclave. Allow it to cool. Just before use, add the this compound stock solution to the desired final concentration (e.g., 10-100 µM).

  • Explant Preparation: Under sterile conditions in a laminar flow hood, place the plant explants into a sterile Petri dish containing the this compound treatment medium. Ensure the explants are fully submerged.

  • Treatment: Incubate the explants in the treatment medium for a specified duration (e.g., 24 to 48 hours) under standard culture conditions.[17]

  • Washing: After the treatment period, carefully remove the this compound solution. Wash the explants three times with sterile distilled water to remove any residual this compound.[17]

  • Recovery and Regeneration: Transfer the washed explants to fresh, hormone-free, agar-solidified MS medium for recovery and regeneration.

  • Ploidy Analysis: Once the plants have regenerated, use flow cytometry or chromosome counting to determine their ploidy level.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption in plant cells.

Materials:

  • Plant material (e.g., root tips, suspension culture cells)

  • This compound solution at the desired concentration

  • Microtubule stabilizing buffer (MTSB)

  • Fixative (e.g., 4% paraformaldehyde in MTSB)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in MTSB)

  • Blocking solution (e.g., 3% BSA in MTSB)

  • Primary antibody (e.g., anti-α-tubulin monoclonal antibody)

  • Secondary antibody (fluorescently labeled, e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI or Hoechst for nuclear staining

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • This compound Treatment: Incubate the plant material in a solution containing this compound for the desired time and concentration. Include a control sample treated with the vehicle (DMSO) only.

  • Fixation: Fix the cells in 4% paraformaldehyde for 1 hour at room temperature.

  • Washing: Wash the cells three times with MTSB.

  • Cell Wall Digestion: If necessary, partially digest the cell walls with an enzyme solution to allow antibody penetration. The duration will vary depending on the tissue.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 for 30-60 minutes.

  • Blocking: Block non-specific antibody binding by incubating in 3% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (e.g., at a 1:200 to 1:1000 dilution in blocking solution) overnight at 4°C.

  • Washing: Wash the cells three times with MTSB.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (e.g., at a 1:500 dilution) for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI or Hoechst for 10-15 minutes.

  • Mounting and Visualization: Mount the cells in an antifade medium on a microscope slide. Visualize using a fluorescence or confocal microscope. Compare the microtubule organization in this compound-treated cells to the control cells.

Protocol 4: Cell Viability (MTT) Assay to Determine IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cultured cells.

Materials:

  • Cell line of interest (e.g., HT-29)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) only (control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[18]

This compound-Induced ROS Signaling Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Induces OXPHOS Downregulation OXPHOS Downregulation This compound->OXPHOS Downregulation Induces P38 MAPK/AKT Upregulation P38 MAPK/AKT Upregulation ROS Generation->P38 MAPK/AKT Upregulation Impaired Cell Migration/Proliferation Impaired Cell Migration/Proliferation P38 MAPK/AKT Upregulation->Impaired Cell Migration/Proliferation ATP Production Decrease ATP Production Decrease OXPHOS Downregulation->ATP Production Decrease ATP Production Decrease->Impaired Cell Migration/Proliferation Implantation Failure Implantation Failure Impaired Cell Migration/Proliferation->Implantation Failure Contributes to

Caption: A potential signaling pathway affected by this compound.[11]

References

Troubleshooting & Optimization

Oryzalin not dissolving in aqueous solution what to do

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Oryzalin, particularly its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or my aqueous buffer?

A1: this compound has very low solubility in water, approximately 2.5-2.6 mg/L.[1][2] It is a hydrophobic molecule and will not readily dissolve in aqueous solutions on its own. Direct addition of this compound powder to water will likely result in precipitation or an insoluble suspension.

Q2: What is the recommended solvent for making an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing this compound stock solutions.[3][4] Ethanol can also be used.[3] this compound dissolves readily in DMSO, creating a clear, yellow-tinted solution that can then be diluted to working concentrations in your aqueous medium.[4]

Q3: What is a typical concentration for an this compound stock solution?

A3: Stock solution concentrations typically range from 1 to 10 mg/mL (1000-10,000 mg/L) in DMSO.[3] A 10 mM stock solution in DMSO is also frequently used in protocols.[5]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored in amber glass bottles to minimize light exposure and refrigerated at 4°C for short-term use.[3][4] For longer-term storage, store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[6] Note that DMSO freezes at 18.5°C (65°F).[4]

Q5: Is it possible to autoclave this compound?

A5: While this compound is generally considered heat-stable and can be autoclaved, filter-sterilization (using a 0.22 µm filter) is the recommended method.[3] This practice helps to avoid any potential heat-induced degradation or precipitation, ensuring the integrity of your experiments.[3]

Troubleshooting Guide: Dissolving this compound

This guide addresses the common issue of this compound precipitating or crystallizing when preparing aqueous working solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
This compound powder does not dissolve in the aqueous buffer. Low intrinsic water solubility.This compound is sparingly soluble in water.[2] It must first be dissolved in an appropriate organic solvent like DMSO to create a concentrated stock solution before dilution into an aqueous medium.
A precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer. "Crashing out" of the compound due to poor mixing or high concentration.1. Use a Drop-Wise Method: Add the DMSO stock solution drop-by-drop to your aqueous buffer.[4][7]2. Ensure Vigorous Stirring: Continuously and vigorously stir or vortex the aqueous solution while adding the stock.[7] This rapid dispersion is crucial to prevent the local concentration from becoming too high, which causes precipitation.[4][7]3. Warm the Solution: Gently warming the solution to 37°C may help increase solubility.[6]
The final solution is cloudy or contains fine particles. The final concentration exceeds this compound's solubility limit in the mixed-solvent system.1. Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should not exceed 0.1% (1 mL/L), as higher concentrations can be toxic to cells.[4]2. Use Sonication: Placing the solution in an ultrasonic bath can help dissolve recalcitrant solids and create a finer, more stable dispersion.[6][7]3. Prepare a More Dilute Stock: If precipitation persists, try preparing a less concentrated stock solution in DMSO, which will require a larger volume to be added to the aqueous phase, potentially aiding dispersion.
Inconsistent experimental results. Lot-to-lot variability or degradation of this compound.1. Perform QC Checks: Always check the solubility, clarity, and pH of new stock solutions.[3]2. Protect from Light: this compound can be degraded by UV irradiation.[8] Store stock solutions and handle them in conditions that minimize light exposure.

Quantitative Data Summary

The following table summarizes the key chemical and solubility properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₄O₆S[8][9]
Molecular Weight 346.36 g/mol [9]
Appearance Yellow-orange crystalline powder[8]
Aqueous Solubility 2.5 ppm (2.5 mg/L)[2]
Solubility in DMSO 250 mg/mL (721.79 mM)[6]
Common Stock Conc. 1 - 10 mg/mL in DMSO[3]
Common Working Conc. 0.1 - 10 mg/L[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 346.36 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or amber glass vial

  • Analytical balance and weighing paper

  • Pipettes

Procedure:

  • Weigh out 3.46 mg of this compound powder.

  • Transfer the powder into a sterile tube or vial.

  • Add 1 mL of DMSO to the tube.

  • Vortex or stir vigorously until the this compound is completely dissolved. The solution should be clear and yellow. Gentle heating to 37°C or sonication can be used to aid dissolution if needed.[6]

  • Store the 10 mM stock solution in aliquots at -20°C, protected from light.[6]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile conical tube

  • Pipettes

Procedure:

  • Determine the final volume of the working solution needed (e.g., 10 mL).

  • Pipette the required volume of aqueous buffer into a sterile conical tube. For a 10 mL final volume, use slightly less than 10 mL (e.g., 9.99 mL) to account for the stock solution volume.

  • Calculate the volume of stock solution needed for a 1:1000 dilution (C1V1 = C2V2): (10,000 µM)(V1) = (10 µM)(10,000 µL), so V1 = 10 µL.

  • Place the tube with the aqueous buffer on a vortex mixer or magnetic stirrer set to a vigorous speed.

  • While the solution is stirring, slowly add the 10 µL of the 10 mM this compound stock solution drop-wise.[4][7]

  • Continue to stir for an additional 1-2 minutes to ensure complete dispersion.

  • The working solution is now ready for use.

Visualizations

Experimental Workflow: Preparing an Aqueous this compound Solution

G Workflow for this compound Solution Preparation cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation This compound Weigh this compound Powder dissolve Dissolve this compound in DMSO (Vortex / Sonicate) This compound->dissolve dmso Measure DMSO dmso->dissolve stock 10 mM Stock Solution dissolve->stock add_stock Add Stock Solution Drop-wise stock->add_stock buffer Measure Aqueous Buffer stir Vigorously Stir Buffer buffer->stir stir->add_stock working Final Aqueous Working Solution add_stock->working

Caption: A step-by-step workflow for dissolving this compound.

Signaling Pathway: Mechanism of Action of this compound

G This compound's Mechanism of Action This compound This compound tubulin Alpha/Beta-Tubulin Dimers This compound->tubulin Binds to Plant Tubulin polymerization Microtubule Polymerization (Assembly) This compound->polymerization Inhibits tubulin->polymerization microtubules Dynamic Microtubules polymerization->microtubules Forms mitosis Mitosis Disrupted (e.g., Mitotic Spindle Formation) microtubules->mitosis Essential for cell_division Cell Division Arrested mitosis->cell_division Leads to

Caption: this compound inhibits microtubule polymerization in plant cells.

References

Technical Support Center: Troubleshooting Oryzalin-Induced Polyploidy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low efficiency of Oryzalin-induced polyploidy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce polyploidy?

This compound is a dinitroaniline herbicide that acts as a potent microtubule inhibitor in plants.[1][2] It binds to plant tubulin, preventing the polymerization of microtubules.[1][2] During mitosis, this disruption of microtubule formation prevents the segregation of chromosomes, leading to a doubling of the chromosome number in the cell, a condition known as polyploidy.

Q2: Why is the efficiency of this compound-induced polyploidy often low?

The low efficiency of this compound-induced polyploidy can be attributed to several factors, including:

  • Toxicity: High concentrations and long exposure durations of this compound can be toxic to plant tissues, leading to low survival rates of the explants.[3][4]

  • Genotype-specific responses: Different plant species and even different cultivars of the same species can respond differently to this compound treatment.

  • Explant type and developmental stage: The type of plant tissue (e.g., seeds, shoot tips, nodal segments) and its developmental stage are crucial for successful polyploidy induction.[3] Actively dividing cells are more susceptible to the effects of this compound.[3]

  • Suboptimal treatment conditions: Factors such as this compound concentration, treatment duration, temperature, and light conditions can significantly impact the efficiency of polyploidy induction.[3][5]

Q3: What are the signs of successful polyploidy induction?

Polyploid plants often exhibit distinct morphological and anatomical changes compared to their diploid counterparts, including:

  • Larger leaves, flowers, and fruits.[6]

  • Thicker leaves and stems.[3]

  • Increased number of chloroplasts in stomatal guard cells.

  • Larger stomata but lower stomatal density.[3]

  • More vigorous growth.[4]

However, these are only preliminary indicators. Definitive confirmation of polyploidy requires laboratory analysis such as flow cytometry or chromosome counting.[3][7][8]

Q4: What is the difference between a stable polyploid and a mixoploid?

A stable polyploid has a uniform set of doubled chromosomes in all its cells. In contrast, a mixoploid (or chimera) is an individual with a mixture of cells of different ploidy levels (e.g., a mix of diploid and tetraploid cells). Mixoploidy is a common outcome in polyploidy induction experiments.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-induced polyploidy experiments and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Survival Rate of Explants High this compound concentration.Optimize the this compound concentration by testing a range of lower concentrations.[3]
Prolonged treatment duration.Reduce the duration of the this compound treatment.[3]
Unhealthy or stressed explant material.Use healthy, vigorous, and actively growing plant material.
Inadequate post-treatment care.Ensure proper recovery conditions (e.g., sterile environment, appropriate growth medium, optimal light and temperature).
Low Polyploidy Induction Efficiency Suboptimal this compound concentration and/or duration.Perform a dose-response experiment to determine the optimal concentration and duration for your specific plant species and explant type.[3][4]
Inappropriate explant type.Experiment with different explant types (e.g., seeds, shoot tips, nodal segments, protoplasts) to identify the most responsive tissue.[3]
Explants not in an active stage of cell division.Synchronize the cell cycle of the explants before this compound treatment, if possible.
Insufficient penetration of this compound.Consider adding a surfactant like Tween 20 to the this compound solution to improve penetration.[9] For in vitro cultures, ensure the explants are in good contact with the medium containing this compound.[5]
High Frequency of Mixoploids Non-uniform exposure of all cells to this compound.Ensure uniform application of the this compound solution. Agitate the solution during treatment if possible.
Recovery of diploid cells.After treatment, subculture the explants multiple times to encourage the growth of stable polyploid cell lines.
No Polyploid Induction Inactive this compound solution.Prepare a fresh this compound stock solution. Store it properly according to the manufacturer's instructions.
Resistance of the plant species to this compound.Some plant species may be inherently resistant to this compound. Consider using a different antimitotic agent like colchicine or trifluralin.[6]
Incorrect ploidy analysis method.Use a reliable method for ploidy determination, such as flow cytometry, which is generally faster and more accurate than chromosome counting for screening large numbers of samples.[7][10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-induced polyploidy, providing a reference for experimental design.

Table 1: Effective this compound Concentrations and Durations for Polyploidy Induction in Various Plant Species.

Plant SpeciesExplant TypeThis compound ConcentrationTreatment DurationInduction Efficiency (%)Reference
Lysimachia xiangxiensisStem segments0.001% (w/v)4 days100[3]
Capsicum frutescensSeeds20-30 mg/L6 hours40[12]
Melissa officinalisNodal segments40 µM24 hours8[4][13]
Watsonia lepidaIn vitro shoots120 µM24 hours33 (of survivors)[6]
Allium sativumCloves100 µM24 hours20[14]
Mentha spicataNodal segments40 µM48 hours8[15]
WatermelonShoot apex25 mg/L-84[9]
Cercis canadensisSeedlings150 µM9 days15.38 (of survivors)[16]

Table 2: Impact of this compound Concentration on Survival Rate.

Plant SpeciesExplant TypeThis compound ConcentrationSurvival Rate (%)Reference
Lysimachia xiangxiensisStem segments0.001%High[3]
>0.001%Significantly lower[3]
Melissa officinalisNodal segments20 µM (24h)54[4][13]
60 µM (48h)24[4][13]
Watsonia lepidaIn vitro shoots120 µM (24h)30[6]
Mentha spicataNodal segments20 µM (24h)High[15]
60 µM (48h)Significantly lower[15]

Experimental Protocols

1. General Protocol for In Vitro Polyploidy Induction using this compound

This is a generalized protocol and should be optimized for specific plant species and explant types.

  • Preparation of Explants: Select healthy and actively growing plant material (e.g., shoot tips, nodal segments). Sterilize the explants using standard surface sterilization procedures.

  • Preparation of this compound Stock Solution: Dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) before diluting with sterile distilled water or liquid culture medium to the desired final concentration.[3] Filter-sterilize the final solution.

  • Treatment: Place the sterilized explants in a sterile container with the this compound-containing medium. Ensure complete contact of the explants with the solution. Incubate under controlled conditions (temperature, light/dark) for the predetermined duration.[3][5] Agitation on a shaker can improve the uniformity of the treatment.[3]

  • Washing and Recovery: After the treatment period, carefully remove the explants from the this compound solution and wash them several times with sterile distilled water or liquid medium to remove any residual this compound.

  • Culture and Regeneration: Culture the treated explants on a suitable regeneration medium. Subculture periodically to promote the growth of stable polyploid tissues.

  • Ploidy Analysis: Once the plantlets are sufficiently developed, perform ploidy analysis using methods like flow cytometry or chromosome counting to identify polyploid individuals.

2. Protocol for Ploidy Determination by Flow Cytometry

Flow cytometry is a rapid and accurate method for determining the ploidy level of plant tissues.[7][10][11]

  • Sample Preparation: Excise a small amount of fresh, young leaf tissue (approximately 0.5 - 1 cm²) from the putative polyploid and a known diploid control plant.

  • Nuclei Isolation: Place the leaf tissue in a petri dish with a few drops of a suitable nuclei isolation buffer (e.g., Galbraith's buffer). Finely chop the tissue with a sharp razor blade to release the nuclei.

  • Filtering: Pass the resulting suspension through a fine nylon mesh filter (e.g., 30-50 µm) to remove large debris.

  • Staining: Add a DNA-specific fluorescent dye (e.g., propidium iodide, DAPI) to the filtered nuclei suspension. Incubate in the dark for a few minutes to allow for DNA staining.

  • Analysis: Analyze the stained sample using a flow cytometer. The instrument will measure the fluorescence intensity of individual nuclei, which is proportional to the DNA content. The resulting histogram will show peaks corresponding to the G1 and G2/M phases of the cell cycle. The position of the G1 peak for the sample relative to the diploid control will indicate its ploidy level.[8][17]

Visualizations

Oryzalin_Mechanism cluster_cell Plant Cell This compound This compound Tubulin α- and β-tubulin dimers This compound->Tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Separation Chromosome Segregation Spindle->Separation Polyploidy Polyploidy (Chromosome Doubling) Separation->Polyploidy Experimental_Workflow start Start: Select Healthy Explants sterilization Surface Sterilization start->sterilization treatment This compound Treatment (Optimize Concentration & Duration) sterilization->treatment oryzalin_prep Prepare this compound Solution oryzalin_prep->treatment washing Wash Explants treatment->washing regeneration Culture on Regeneration Medium washing->regeneration subculture Subculture Periodically regeneration->subculture ploidy_analysis Ploidy Analysis (Flow Cytometry/Chromosome Counting) subculture->ploidy_analysis selection Select Stable Polyploids ploidy_analysis->selection Troubleshooting_Logic start Low Polyploidy Efficiency? low_survival Low Explant Survival? start->low_survival Yes low_induction Low Induction Rate? start->low_induction No, but... optimize_conc_dur Optimize Concentration & Duration (Lower/Shorter) low_survival->optimize_conc_dur Yes healthy_explants Use Healthy Explants low_survival->healthy_explants And/Or no_induction No Induction? low_induction->no_induction No, but... optimize_treatment Optimize Treatment (Concentration, Duration, Explant) low_induction->optimize_treatment Yes improve_penetration Improve this compound Penetration (e.g., Surfactant) low_induction->improve_penetration And/Or check_this compound Check this compound Activity no_induction->check_this compound Yes alternative_agent Consider Alternative Antimitotic Agent no_induction->alternative_agent And/Or verify_analysis Verify Ploidy Analysis Method no_induction->verify_analysis And/Or

References

Oryzalin Phytotoxicity in Plant Tissue Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate the signs of Oryzalin phytotoxicity in plant tissue culture.

Troubleshooting Guide: Identifying and Resolving this compound Phytotoxicity

This guide provides a systematic approach to diagnosing and addressing common issues related to this compound application in plant tissue culture.

Problem 1: Reduced or Inhibited Callus Growth and Proliferation

  • Symptoms: Callus appears smaller, grows slowly, or shows no signs of proliferation after treatment with this compound. In severe cases, the callus may appear desiccated or necrotic.

  • Possible Causes:

    • High this compound Concentration: The concentration of this compound is above the optimal range for the specific plant species and explant type, leading to cell cycle arrest and cytotoxicity.[1]

    • Prolonged Exposure: The duration of the this compound treatment is too long, causing cumulative toxic effects.

    • Synergistic Effects: this compound may be interacting with other components of the culture medium, such as plant growth regulators, to enhance its phytotoxic effects.[1]

  • Solutions:

    • Optimize this compound Concentration: Conduct a dose-response experiment to determine the optimal concentration of this compound for your specific plant system. Start with a lower concentration and gradually increase it.

    • Reduce Exposure Time: Shorten the duration of the this compound treatment.

    • Review Medium Composition: Evaluate the interaction of this compound with other media components. Consider reducing the concentration of auxins or cytokinins during this compound treatment.

Problem 2: Callus Browning and Necrosis

  • Symptoms: The callus tissue turns brown or black, becomes soft and watery, and eventually dies. This is a common sign of severe phytotoxicity.[2][3]

  • Possible Causes:

    • Oxidative Stress: High concentrations of this compound can induce the production of phenolic compounds and reactive oxygen species, leading to oxidative stress and cell death.[2][3]

    • Cellular Damage: this compound's disruption of microtubules can lead to broader cellular damage and the release of compounds that cause browning.

  • Solutions:

    • Lower this compound Concentration: Immediately reduce the concentration of this compound in the culture medium.

    • Incorporate Antioxidants: Add antioxidants such as ascorbic acid, citric acid, or polyvinylpyrrolidone (PVP) to the culture medium to mitigate oxidative browning.

    • Frequent Subculturing: Transfer the explants to fresh, this compound-free medium more frequently to remove toxic exudates.

Problem 3: Inhibition of Shoot Regeneration and Organogenesis

  • Symptoms: Callus fails to differentiate and form shoots or other organs after being treated with this compound.[4]

  • Possible Causes:

    • Disruption of Cell Division and Differentiation: this compound's primary mechanism of action is the inhibition of microtubule formation, which is essential for cell division and the organized development of plant organs.[1]

    • Hormonal Imbalance: this compound may interfere with the hormonal signaling pathways required for organogenesis.

  • Solutions:

    • Pulsed Treatment: Apply this compound for a short period and then transfer the explants to a regeneration medium without this compound.

    • Adjust Plant Growth Regulators: Modify the concentrations and ratios of auxins and cytokinins in the regeneration medium to promote shoot formation.

    • Use a Lower, Non-toxic Concentration: If the goal is not polyploid induction but another effect, ensure the this compound concentration is below the threshold for inhibiting regeneration.

Problem 4: Abnormal Morphological Changes

  • Symptoms: Regenerated plants or developing tissues exhibit abnormal phenotypes, such as stunted growth, thickened or brittle leaves, swollen or club-shaped root tips, and reduced plant height.[5][6][7]

  • Possible Causes:

    • Disrupted Cell Expansion: The inhibition of microtubule function by this compound affects the directional growth of cells, leading to altered morphology.[1]

    • Polyploidy Induction: Successful induction of polyploidy can result in altered morphological characteristics, which may or may not be desirable.

  • Solutions:

    • Confirm Ploidy Level: Use techniques like flow cytometry to determine if the abnormal morphology is a result of polyploidy.

    • Optimize this compound Treatment for Desired Outcome: If polyploidy is the goal, these morphological changes can be an indicator of success. If not, reduce the concentration or duration of the treatment.

    • Post-Treatment Recovery: Allow for a sufficient recovery period on an this compound-free medium to see if the abnormal growth persists in newly formed tissues.

FAQs: this compound Phytotoxicity in Plant Tissue Culture

Q1: What is this compound and how does it work?

This compound is a dinitroaniline herbicide that acts as a microtubule-disrupting agent.[1] It binds to tubulin dimers, preventing their polymerization into microtubules. Microtubules are crucial for cell division (forming the mitotic spindle), cell wall formation, and overall cell shape. By inhibiting microtubule formation, this compound arrests cell division in mitosis, which can be harnessed for inducing polyploidy or can lead to phytotoxicity if not properly controlled.

Q2: What are the typical visual signs of this compound phytotoxicity in plant tissue culture?

Common visual signs include:

  • Reduced growth and stunting: Explants and callus may show significantly slower growth compared to controls.[6][7]

  • Callus browning and necrosis: The tissue may turn brown or black and eventually die.[2][3]

  • Swollen or malformed tissues: You may observe swelling at the base of shoots or club-like root tips.

  • Inhibition of regeneration: Failure of callus to produce shoots or roots.[4]

  • Leaf distortion: Leaves may appear thicker, curled, or have a leathery texture.[6][8]

Q3: How can I differentiate between the desired effects of this compound (for polyploidy induction) and phytotoxicity?

The desired effect of this compound for polyploidy induction is the disruption of mitosis without killing the cells. Phytotoxicity occurs when the concentration or exposure time is high enough to cause irreversible cellular damage and death. A key differentiator is the survival and subsequent regeneration capacity of the treated tissues. If a high percentage of explants die or fail to regenerate after treatment, it indicates significant phytotoxicity. Morphological changes like larger stomata and thicker leaves can be indicators of successful polyploidy, but these should be confirmed with flow cytometry.

Q4: What is a typical concentration range for this compound in plant tissue culture, and when does it become toxic?

The optimal and toxic concentrations of this compound are highly species- and explant-dependent.[1] Generally, concentrations used for polyploidy induction range from 1 µM to 150 µM. However, concentrations at the higher end of this range can be toxic to many species. For example, in Euphorbia pulcherrima, concentrations between 28.9 µM and 144 µM allowed for callus formation but completely inhibited adventitious shoot formation, demonstrating a phytotoxic effect on regeneration.[4] It is crucial to perform a dose-response experiment for your specific plant system to determine the optimal, non-lethal concentration.

Q5: Can this compound interact with other components of the culture medium?

Yes, this compound can interact with other media components, particularly plant growth regulators (PGRs).[1] The balance of auxins and cytokinins is critical for cell division and differentiation, and the presence of this compound can alter the cellular response to these hormones. Additionally, the solvent used to dissolve this compound (commonly DMSO) can also have an effect on the tissues at high concentrations.

Quantitative Data on this compound Phytotoxicity

The following table summarizes the effects of different this compound concentrations on various plant species in tissue culture, highlighting the concentration-dependent nature of its phytotoxicity.

Plant SpeciesExplant TypeThis compound ConcentrationObserved EffectsReference
Melissa officinalisNodal segments20, 40, 60 µMSurvival rate decreased with increasing concentration and duration.
Vanda limbataProtocorms25, 50, 75, 100 µMPlantlet height and leaf length decreased with increasing concentration. Leaf width increased.[5]
Dendrobium 'Sonia'Plantlets14.14 µMSlight increase in leaf width.[5]
28.90 µMLethal to plantlets.[5]
Euphorbia pulcherrimaLeaf sections28.9 µM to 144 µMProduced callus but failed to form adventitious shoots.[4]
Lilium hybridaBulb scale segments0.001% to 0.01%Increasing concentration and exposure time reduced explant survival and delayed shoot bud regeneration.
Allium sativumInflorescenceNot specifiedHigh concentrations led to reduced viability and regeneration.[9]

Experimental Protocols

Protocol for Assessing this compound Phytotoxicity in Plant Callus Culture

This protocol provides a framework for determining the phytotoxic effects of this compound on plant callus.

  • Establishment of Callus Culture:

    • Initiate and establish healthy, uniform callus cultures from your desired explant on a standard callus induction medium.

    • Subculture the callus at regular intervals to maintain vigorous growth.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Experimental Setup:

    • Prepare a series of callus maintenance media with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM).

    • Ensure the final concentration of the solvent (DMSO) is consistent across all treatments, including the control (0 µM this compound), and is at a non-toxic level (typically ≤ 0.1%).

    • Transfer uniform-sized pieces of callus (e.g., 100 mg fresh weight) to each treatment medium.

    • Use a sufficient number of replicates for each treatment (e.g., 10 replicates).

    • Incubate the cultures under standard growth conditions (temperature, light/dark cycle).

  • Data Collection and Analysis:

    • Visual Assessment (Weekly):

      • Record the percentage of callus showing browning or necrosis.

      • Score the overall health and morphology of the callus on a scale (e.g., 1 = healthy, white/green, friable; 5 = completely brown, necrotic).

    • Growth Measurement (After a defined period, e.g., 4 weeks):

      • Measure the final fresh weight of the callus from each replicate.

      • Calculate the percentage of growth inhibition compared to the control.

    • Viability Staining (Optional):

      • Use stains like fluorescein diacetate (FDA) or Evans blue to assess cell viability.

    • Statistical Analysis:

      • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

  • Determination of Phytotoxicity Threshold:

    • Based on the results, determine the concentration of this compound at which significant negative effects on growth and viability are observed. This represents the phytotoxicity threshold for your specific experimental system.

Visualizations

Signaling Pathways and Workflows

Oryzalin_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Processes This compound This compound Complex This compound-Tubulin Complex This compound->Complex Binds to Tubulin α/β-Tubulin Dimers Tubulin->Complex MT Microtubules Tubulin->MT Polymerization Complex->MT Prevents Polymerization Spindle Mitotic Spindle Formation MT->Spindle Required for Expansion Cell Expansion & Wall Formation MT->Expansion Guides Division Cell Division (Mitosis) Spindle->Division Essential for Inhibited_Division INHIBITED Division->Inhibited_Division Disrupted_Expansion DISRUPTED Expansion->Disrupted_Expansion

Caption: Mechanism of this compound action leading to inhibition of cell division.

Troubleshooting_Workflow Start Observe Symptoms of Phytotoxicity Symptom What are the primary symptoms? Start->Symptom Growth Growth Symptom->Growth Reduced Growth/ No Regeneration Browning Browning Symptom->Browning Browning/ Necrosis Morphology Morphology Symptom->Morphology Abnormal Morphology Growth_Cause Possible Causes: - High this compound Concentration - Prolonged Exposure Growth->Growth_Cause Browning_Cause Possible Causes: - Severe Cytotoxicity - Oxidative Stress Browning->Browning_Cause Morphology_Cause Possible Causes: - Disrupted Cell Expansion - Polyploidy Induction Morphology->Morphology_Cause Growth_Solution Solutions: 1. Conduct Dose-Response Study 2. Reduce Treatment Duration 3. Use Pulsed Treatment Growth_Cause->Growth_Solution End Monitor Cultures and Adjust Protocol Growth_Solution->End Browning_Solution Solutions: 1. Lower this compound Concentration 2. Add Antioxidants to Medium 3. Frequent Subculturing Browning_Cause->Browning_Solution Browning_Solution->End Morphology_Solution Solutions: 1. Confirm Ploidy Level (Flow Cytometry) 2. Adjust Concentration for Desired Outcome Morphology_Cause->Morphology_Solution Morphology_Solution->End

Caption: Troubleshooting workflow for this compound phytotoxicity in tissue culture.

References

Technical Support Center: Optimizing Oryzalin Concentration to Minimize Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Oryzalin in their experiments while minimizing unintended cell death.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the use of this compound in cell culture experiments.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dinitroaniline herbicide that functions as a microtubule-disrupting agent.[1] It binds to tubulin dimers, preventing their polymerization into microtubules.[1] Microtubules are essential for various cellular processes, including cell division (spindle formation), cell shape maintenance, and intracellular transport. By inhibiting microtubule formation, this compound arrests the cell cycle and can induce apoptosis.[2]

Q2: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Solvent Toxicity: this compound is often dissolved in solvents like DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure the final solvent concentration in your culture medium is non-toxic (typically below 0.5%). Always include a solvent-only control in your experiments.

  • Incorrect Concentration Calculation: Double-check all calculations for stock solutions and dilutions. A simple miscalculation can lead to a much higher final concentration than intended.

  • Contamination: Contamination of your cell culture with bacteria or fungi can cause cell death, which might be mistakenly attributed to this compound. Regularly check your cultures for any signs of contamination.

Q3: How can I distinguish between apoptosis and necrosis induced by this compound?

A3: You can differentiate between apoptosis and necrosis using specific cell-based assays:

  • Annexin V & Propidium Iodide (PI) Staining: This is a common method for detecting apoptosis.[1][3][4][5] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

    • Early Apoptotic Cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

    • Live Cells: Annexin V negative, PI negative.

  • Caspase Activity Assays: Apoptosis is mediated by a family of proteases called caspases. Assays that measure the activity of key caspases (e.g., Caspase-3, -8, -9) can confirm the induction of apoptosis.

Q4: My results are not consistent across experiments. What are the possible reasons?

A4: Inconsistent results can stem from several sources:

  • Cell Passage Number: The characteristics and sensitivity of cell lines can change with increasing passage numbers. Use cells within a consistent and low passage range for your experiments.

  • Cell Seeding Density: The initial number of cells plated can influence their response to treatment. Ensure you are seeding the same number of cells for each experiment.

  • Reagent Variability: Use fresh, high-quality reagents. The potency of this compound and other reagents can degrade over time.

  • Incubation Time: The duration of this compound exposure will significantly impact the outcome. Maintain a consistent incubation time across all experiments.

Data Summary: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines. These values should be used as a starting point for determining the optimal concentration for your specific experiments.

Cell LineCell TypeIC50 ConcentrationReference
HCT-8Human ileocecal adenocarcinoma800 nM[2]
HFFHuman foreskin fibroblast0.25 µM[2]
THP-1 (infected with L. infantum)Human monocytic cell line24.2 µM[2]

Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the duration of drug exposure.

Experimental Protocols

Dose-Response Assay using MTT to Determine Optimal this compound Concentration

This protocol outlines the steps to determine the optimal concentration range of this compound for your cell line by assessing cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 0.01 µM to 100 µM).

    • Include a "no treatment" control (medium only) and a "solvent" control (medium with the highest concentration of DMSO used in the dilutions).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in this compound-treated cells using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentration of this compound for the appropriate duration. Include untreated and solvent controls.

    • Harvest the cells (including any floating cells from the supernatant) by trypsinization.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Analyze the data to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

Visualizations

Oryzalin_Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellDivision Cell Division (Mitotic Spindle) Microtubule->CellDivision CellShape Cell Shape Maintenance Microtubule->CellShape Transport Intracellular Transport Microtubule->Transport This compound This compound This compound->Tubulin This compound->Tubulin

Caption: Mechanism of this compound action on microtubule polymerization.

Troubleshooting_Workflow Start High Cell Death Observed Check_Concentration Verify this compound Concentration Calculation Start->Check_Concentration Check_Solvent Assess Solvent Toxicity (Control) Check_Concentration->Check_Solvent Calculation Correct Re_evaluate Re-evaluate Protocol Check_Concentration->Re_evaluate Calculation Incorrect Dose_Response Perform Dose-Response Assay (e.g., MTT) Check_Solvent->Dose_Response Solvent Not Toxic Check_Solvent->Re_evaluate Solvent Toxic Apoptosis_Assay Characterize Cell Death (Annexin V/PI) Dose_Response->Apoptosis_Assay Optimize_Concentration Select Optimal Concentration (Minimal Cell Death) Apoptosis_Assay->Optimize_Concentration Proceed Proceed with Experiment Optimize_Concentration->Proceed

Caption: Troubleshooting workflow for optimizing this compound concentration.

References

how to prevent Oryzalin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Oryzalin in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a dinitroaniline herbicide that is widely used in plant biology research.[1][2] Its primary mechanism of action is the disruption of microtubule polymerization by binding to plant tubulin.[1][3] This property makes it a valuable tool for studying cytoskeletal dynamics, cell division, and for inducing polyploidy in plants as an alternative to colchicine.[1][2]

Q2: Why is my this compound precipitating out of the solution?

This compound precipitation is most commonly due to its very low solubility in water (approximately 2.5 mg/L at 25°C and pH 7).[4][5][6] Precipitation often occurs when a stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous medium, and the final concentration of the organic solvent is insufficient to keep the this compound dissolved.[7]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.[6][8] this compound is also readily soluble in other organic solvents such as acetone, methanol, and ethanol.[4][5][9] For aqueous solutions, it is crucial to first dissolve this compound in a small amount of DMSO before diluting it in water.[6][7]

Q4: How should I properly store my this compound stock solution to prevent precipitation?

This compound stock solutions, particularly those made in DMSO, should be stored at 4°C in amber glass bottles to protect them from light.[8] It is important to note that DMSO freezes at 18.5°C (65°F), so if your refrigerated stock appears frozen, it can be gently warmed and agitated to redissolve before use.[6][10] To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution for long-term storage.

Q5: What are the typical concentrations for this compound stock solutions?

Stock solution concentrations typically range from 1 mg/mL to 10 mg/mL (1,000-10,000 mg/L) when dissolved in DMSO.[8] A common preparation is a 10 mM stock solution, which can be made by dissolving 34.6 mg of this compound in 10 mL of DMSO.[11]

Troubleshooting Guide

Problem: My this compound powder is not dissolving completely in the solvent.

  • Solution 1: Use the correct solvent. Ensure you are using a suitable organic solvent like DMSO, acetone, or ethanol, where this compound has high solubility.[4][5] Water is not a suitable primary solvent.

  • Solution 2: Gentle heating. You can gently warm the solution to a maximum of 40°C while stirring continuously to aid dissolution.[8]

  • Solution 3: Sonication. Using a sonicating bath can help break up powder aggregates and facilitate the dissolution of recalcitrant solids.[7]

  • Solution 4: Purity of this compound. Ensure you are using a high-purity, tissue culture-grade this compound, as impurities can affect solubility.[8]

Problem: this compound precipitates when I dilute my DMSO stock into an aqueous buffer or medium.

  • Solution 1: Drop-wise addition with vigorous stirring. The most effective method is to add the DMSO stock solution drop-wise into the aqueous solution while it is being vigorously stirred.[6][7] This rapid dispersion prevents the formation of localized high concentrations of this compound that can lead to precipitation.[6][7]

  • Solution 2: Maintain a sufficient final DMSO concentration. The final concentration of DMSO in your working solution should be kept as high as experimentally permissible, ideally not exceeding 0.1% in most cell culture applications to avoid solvent toxicity.[6]

  • Solution 3: Check for media incompatibility. Certain components in your culture medium, such as salts or gelling agents, might be incompatible with this compound, leading to precipitation.[8] It is advisable to test the compatibility in a small volume first.

Problem: I observe crystal formation in my refrigerated this compound-DMSO stock solution.

  • Solution 1: Address DMSO freezing. If the "crystals" are large and the entire solution appears solid, it is likely that the DMSO has frozen (freezing point 18.5°C).[6] Gently warm the vial to room temperature and mix thoroughly to ensure the this compound is fully redissolved before use.

  • Solution 2: Check for supersaturation. If you prepared a highly concentrated stock solution, it might be supersaturated and prone to crystallization over time, even at 4°C. Consider preparing a slightly less concentrated stock solution for better long-term stability.

Quantitative Data: this compound Solubility

SolventSolubilityReference
Water (25°C, pH 7)2.5 mg/L (2.5 ppm)[4][5][10]
Acetone>500 g/L[9]
Methanol50 g/kg[9]
Acetonitrile>150 g/L[9]
EthanolSoluble[5][12]
Benzene, XyleneSlightly soluble[4][9]
HexaneInsoluble / Practically insoluble[4][5][12]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution to a working concentration in an aqueous medium.

Materials:

  • This compound powder (Molecular Weight: 346.36 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Sterile, distilled water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing this compound: Accurately weigh out 3.46 mg of this compound powder and place it into a sterile amber vial.

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly until the this compound powder is completely dissolved. The solution should be a clear, yellow-orange color. This creates your 10 mM stock solution.

  • Storage of Stock Solution: Store the 10 mM stock solution at 4°C, protected from light.

  • Preparing an Aqueous Working Solution (e.g., 10 µM): a. Place 999 µL of your desired sterile aqueous buffer into a sterile tube. b. Place the tube on a magnetic stirrer with a small, sterile stir bar and begin vigorous stirring. c. While the buffer is stirring, add 1 µL of the 10 mM this compound stock solution drop-wise into the vortex of the stirring liquid. d. Continue stirring for a few minutes to ensure complete dispersion. e. This final solution is now a 10 µM working solution of this compound in 0.1% DMSO. Use this solution promptly.

Visual Guides

Oryzalin_Stock_Prep cluster_prep Stock Solution Preparation (10 mM) cluster_dilution Working Solution Preparation (e.g., 10 µM) weigh 1. Weigh 3.46 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex Until Fully Dissolved add_dmso->dissolve store 4. Store at 4°C in Amber Vial dissolve->store buffer 5a. Vigorously Stir Aqueous Buffer store->buffer Dilute for Use add_stock 5b. Add 1 µL Stock Drop-wise to Vortex buffer->add_stock use 6. Use Solution Promptly add_stock->use Oryzalin_MoA cluster_cell Plant Cell cluster_process Microtubule Dynamics This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to polymerization Polymerization This compound->polymerization INHIBITS tubulin->polymerization mt Microtubule depolymerization Depolymerization mt->depolymerization Normal Turnover mitosis Mitosis Disrupted (Cell Cycle Arrest) mt->mitosis Required for Mitotic Spindle polymerization->mt depolymerization->tubulin

References

Technical Support Center: Managing Chimera Formation After Oryzalin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing chimera formation following Oryzalin treatment for polyploid induction.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound-induced polyploidy, with a focus on the formation and management of chimeras.

Issue 1: High Frequency of Chimeras (Mixoploids) and Low Polyploid Induction Rate

Probable Causes:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to induce complete polyploidy in all dividing cells, leading to a mix of diploid and polyploid cells. Conversely, excessively high concentrations can be toxic, leading to cell death and inconsistent results.[1][2]

  • Inappropriate Treatment Duration: The exposure time to this compound is critical. A short duration may not be sufficient to affect all target cells, while a prolonged duration can increase toxicity and the likelihood of abnormal cell division, resulting in chimeras.[2][3][4]

  • Plant Material and Developmental Stage: The type of explant (e.g., seeds, seedlings, nodal segments) and its developmental stage significantly influence susceptibility to this compound.[3][5] Meristematic tissues with actively dividing cells are ideal targets.

  • Inefficient Penetration of this compound: The antimitotic agent may not effectively penetrate the plant tissue, leading to incomplete treatment of the target meristematic cells.[5]

Recommended Solutions:

  • Optimize this compound Concentration and Duration: Conduct a dose-response experiment with varying concentrations and treatment durations to determine the optimal conditions for your specific plant species and explant type.[1][2][3] Refer to the data in Table 1 for starting points from various studies.

  • Select Appropriate Plant Material: Use explants with actively dividing meristems, such as shoot apices or young seedlings, to increase the efficiency of polyploid induction.[3]

  • Enhance this compound Uptake: Consider techniques to improve the uptake of this compound, such as using a wetting agent (e.g., Tween 20) in the treatment solution, although its effectiveness can vary.[6] For in vitro cultures, incorporating this compound directly into the medium can ensure consistent exposure.

  • Subculturing and Selection: Chimeric plants can sometimes be stabilized by repeatedly subculturing shoots. Over time, some shoots may develop from a single cell line, leading to a stable polyploid plant. This requires careful morphological and cytometric screening at each stage.

Issue 2: Low Survival Rate of Treated Explants

Probable Causes:

  • This compound Toxicity: this compound is a herbicide and can be toxic to plant tissues, especially at high concentrations and with prolonged exposure.[1][7][8]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can also be toxic to plant cells if used at high concentrations.[7][9]

  • Post-Treatment Care: Inadequate washing of the explants after treatment or suboptimal recovery conditions can lead to high mortality.

Recommended Solutions:

  • Reduce this compound Concentration and/or Duration: If high mortality is observed, decrease the this compound concentration or shorten the treatment time.[2]

  • Minimize Solvent Concentration: Use the lowest effective concentration of the solvent. For example, the final concentration of DMSO in the medium should ideally not exceed 0.1% (v/v).[9]

  • Thorough Washing: After treatment, thoroughly rinse the explants with sterile distilled water to remove any residual this compound and solvent.[2]

  • Optimize Recovery Conditions: Place the treated explants on a recovery medium that promotes growth and regeneration.

Issue 3: Reversion of Polyploids to Diploids

Probable Cause:

  • Chimera Instability: The observed "polyploid" may have been a chimera where the diploid cells outcompeted the polyploid cells over time, leading to a reversion to the diploid state. This is particularly common in periclinal chimeras where only some cell layers are polyploid.[10]

Recommended Solutions:

  • Early and Repeated Analysis: Perform ploidy analysis at different stages of plant development to confirm the stability of the polyploid state.

  • Adventitious Shoot Regeneration: Induce adventitious shoots from leaves or other explants of the chimeric plant. Adventitious shoots often arise from a single cell, increasing the chance of obtaining a stable, non-chimeric polyploid line.

Quantitative Data Summary

Table 1: Summary of this compound Treatment Parameters and Outcomes in Various Plant Species

Plant SpeciesExplant TypeThis compound Concentration (µM)Treatment DurationSurvival Rate (%)Tetraploid Induction Rate (%)Mixoploid/Chimera Rate (%)Reference
Cercis canadensisSeedlings1509 days55.1515.38Not specified[3]
Watsonia lepidaHypocotyl segments12024 hours3033Not specified
Mentha spicataNodal segments4048 hoursNot specifiedNot specifiedNot specified[1]
Melissa officinalisNodal segments4024 hours~458Not specified[2]
Capsicum frutescensSeeds~58 - 87 (20-30 mg/L)6 hoursNot specified40All polyploids were mixoploid[11]
WatermelonShoot apex~72 (25 mg/L)Not specifiedNot specified84Mixoploidy observed at lower concentrations[6]
Allium sativumCloves10024 hoursNot specified20 (cytochimera)All were cytochimera

Experimental Protocols

Protocol 1: this compound Treatment for Polyploid Induction in Seedlings

This protocol is a generalized procedure based on common practices in the literature.[3][11] Researchers should optimize the concentrations and durations for their specific plant species.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 1M NaOH for stock solution preparation[7][12]

  • Sterile distilled water

  • Plant seedlings at the cotyledon stage

  • Sterile petri dishes or culture vessels

  • Growth medium appropriate for the plant species

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in a small amount of DMSO to create a concentrated stock solution (e.g., 10 mM).[7] this compound is sparingly soluble in water.[7]

    • Store the stock solution in an amber bottle at 4°C.[7]

  • Prepare Treatment Solution:

    • Dilute the stock solution with sterile distilled water to the desired final concentration (e.g., 50-150 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to minimize toxicity.

  • Seedling Treatment:

    • Select healthy, uniform seedlings at the stage where cotyledons have just opened, and true leaves have not yet emerged.[3]

    • Immerse the seedlings' apical meristems in the this compound treatment solution for the desired duration (e.g., 24-72 hours). This can be done by placing seedlings in a petri dish with the solution or by applying the solution as a drop to the apical meristem.[3]

  • Post-Treatment Washing and Recovery:

    • After the treatment period, thoroughly wash the seedlings with sterile distilled water three times to remove residual this compound.[2]

    • Transfer the seedlings to a fresh growth medium and culture under appropriate conditions.

  • Acclimatization and Growth:

    • Allow the treated seedlings to grow for several weeks. Observe for any morphological changes that might indicate polyploidy (e.g., thicker leaves, larger stomata).[13]

Protocol 2: Ploidy Level Analysis by Flow Cytometry

Flow cytometry is a rapid and accurate method for determining the ploidy level of plant tissues.[10][14][15]

Materials:

  • Young, healthy leaf tissue from control and treated plants

  • Flow cytometer

  • Nuclei isolation buffer (e.g., Galbraith's buffer)

  • Propidium iodide (PI) or DAPI staining solution

  • Nylon filter (e.g., 50 µm mesh)

  • Petri dish

  • Sharp razor blade

Procedure:

  • Sample Preparation:

    • Excise a small piece (approx. 0.5 cm²) of young leaf tissue from both a known diploid (control) plant and the this compound-treated plant.

  • Nuclei Isolation:

    • Place the leaf tissue in a petri dish containing 1-2 mL of cold nuclei isolation buffer.

    • Finely chop the tissue with a sharp razor blade for 30-60 seconds to release the nuclei.

  • Staining:

    • Filter the suspension through a nylon mesh filter into a flow cytometry tube to remove large debris.

    • Add the DNA staining solution (e.g., propidium iodide) to the filtered suspension.

    • Incubate the sample in the dark for at least 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the sample using a flow cytometer. The instrument measures the fluorescence intensity of the stained nuclei, which is proportional to the DNA content.

    • Collect data for at least 10,000 nuclei per sample.

  • Data Interpretation:

    • Generate a histogram of fluorescence intensity.

    • The peak corresponding to the G1 phase of diploid (2C) cells from the control sample is used as a reference.

    • Tetraploid (4C) cells will have a G1 peak at approximately double the fluorescence intensity of the diploid G1 peak.

    • Chimeric plants will show both 2C and 4C peaks, and potentially an 8C peak if endoreduplication has occurred.[14]

Visualizations

Oryzalin_Mechanism cluster_cell_cycle Mitosis cluster_outcome Treatment Outcome Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Diploid_Cell Diploid Cell (2n) Cytokinesis->Diploid_Cell Normal division This compound This compound Tubulin_Dimers This compound->Tubulin_Dimers Binds to Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Inhibits Spindle_Fibers Spindle Fibers Microtubule_Assembly->Spindle_Fibers Prevents formation of Chromosome_Segregation Chromosome Segregation Spindle_Fibers->Chromosome_Segregation Disrupts Polyploid_Cell Polyploid Cell (4n) Chromosome_Segregation->Polyploid_Cell Failure leads to Chimera Chimera (Mixoploid) Incomplete_Treatment Incomplete or uneven treatment results in a mix of cell types Incomplete_Treatment->Chimera

Caption: Mechanism of this compound-induced polyploidy and chimera formation.

Experimental_Workflow Start Start: Select Plant Material Oryzalin_Treatment This compound Treatment (Optimize concentration & duration) Start->Oryzalin_Treatment Washing Post-Treatment Washing Oryzalin_Treatment->Washing Recovery Recovery & Growth Washing->Recovery Screening Morphological Screening (e.g., leaf size, stomata) Recovery->Screening FCM Ploidy Analysis (Flow Cytometry) Screening->FCM Putative Polyploids Analysis Ploidy Level? FCM->Analysis Diploid Diploid Analysis->Diploid 2C Peak Polyploid Stable Polyploid Analysis->Polyploid 4C Peak Chimera Chimera (Mixoploid) Analysis->Chimera 2C + 4C Peaks End End Diploid->End Polyploid->End Troubleshoot Troubleshoot Chimera (See Guide) Chimera->Troubleshoot Troubleshoot->Recovery Re-culture/Subculture

Caption: Experimental workflow for this compound treatment and ploidy analysis.

Troubleshooting_Chimera Start Chimera Detected (Flow Cytometry) Isolate_Shoots Isolate individual shoots from the chimeric plant Start->Isolate_Shoots Subculture Subculture isolated shoots for several generations Isolate_Shoots->Subculture Reanalyze Re-analyze ploidy of proliferated shoots Subculture->Reanalyze Stable_Polyploid Stable Polyploid Line (Continue propagation) Reanalyze->Stable_Polyploid Uniformly Polyploid Still_Chimeric Still Chimeric Reanalyze->Still_Chimeric Still Mixed Ploidy Adventitious_Regen Induce Adventitious Regeneration (e.g., from leaf explants) Still_Chimeric->Adventitious_Regen Regenerate_Plantlets Regenerate new plantlets Adventitious_Regen->Regenerate_Plantlets Analyze_Regenerants Analyze ploidy of regenerated plantlets Regenerate_Plantlets->Analyze_Regenerants Stable_Line_Found Stable Polyploid Line Analyze_Regenerants->Stable_Line_Found Uniformly Polyploid No_Stable_Line No Stable Line (Re-optimize initial treatment) Analyze_Regenerants->No_Stable_Line Still Chimeric or Diploid

Caption: Decision tree for troubleshooting chimera formation after this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce polyploidy?

A1: this compound is a dinitroaniline herbicide that acts as a mitotic inhibitor.[7] It works by binding to tubulin, the protein subunit of microtubules, and preventing their polymerization.[7][16] This disruption of microtubule formation prevents the assembly of the mitotic spindle, which is essential for chromosome segregation during anaphase. As a result, the cell cycle is arrested at metaphase, and the cell re-enters interphase with a doubled chromosome number (e.g., from diploid 2n to tetraploid 4n).

Q2: Why does this compound treatment often result in chimeras?

A2: Chimeras, or mixoploids, are organisms composed of cells with different genetic makeups. In the context of polyploidy induction, this means the plant has a mixture of diploid and polyploid cells.[13] This occurs because the this compound treatment may not affect all the cells in the apical meristem uniformly. Some cells may undergo chromosome doubling while others remain diploid. These different cell lines then proliferate, resulting in a chimeric plant.

Q3: Is this compound safer than colchicine?

A3: this compound is generally considered less toxic to animals than colchicine and is effective at much lower concentrations.[5][8] However, it is still a herbicide and should be handled with appropriate safety precautions, including wearing personal protective equipment (PPE) and working in a well-ventilated area.[7] The U.S. Environmental Protection Agency (EPA) has classified this compound as a "possible human carcinogen".[17]

Q4: How can I prepare a stock solution of this compound?

A4: this compound has low solubility in water.[7][9] Therefore, a stock solution is typically prepared by dissolving this compound powder in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[7] This concentrated stock solution can then be diluted with water or culture medium to the final working concentration. It is recommended to store the stock solution in a dark, refrigerated container.[7]

Q5: What are the visible signs of successful polyploidy induction?

A5: Polyploid plants often exhibit gigas characteristics, meaning they have larger organs compared to their diploid counterparts. Common morphological changes include thicker and darker green leaves, larger stomata, larger flowers, and a more compact growth habit.[4][18] However, these are only preliminary indicators, and definitive confirmation of polyploidy requires ploidy analysis using methods like flow cytometry or chromosome counting.[2]

Q6: Can chimeras be useful in research?

A6: While often considered an undesirable outcome when aiming for stable polyploid lines, chimeras can be valuable for certain research purposes. For instance, studying the interactions between cells of different ploidy levels within the same organism can provide insights into cell competition and developmental processes. Periclinal chimeras, where different cell layers have different ploidy levels, can be particularly useful for studying the developmental fate of each layer.[10]

Q7: Are there alternatives to this compound for inducing polyploidy?

A7: Yes, several other antimitotic agents can be used for polyploidy induction, including colchicine, trifluralin, and amiprophos-methyl (APM).[5][8] Nitrous oxide gas has also been used.[19] The choice of agent often depends on the plant species, the efficiency of polyploid induction, and safety considerations.[5][12]

References

Technical Support Center: Overcoming Oryzalin Resistance in Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges related to oryzalin resistance in weed species during laboratory and greenhouse experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in weeds?

A1: The predominant mechanism of resistance to this compound and other dinitroaniline herbicides is Target-Site Resistance (TSR).[1][2] This typically involves mutations in the α-tubulin gene, which encodes a subunit of microtubules.[1][3] this compound's mode of action is to bind to tubulin, thereby inhibiting microtubule polymerization and disrupting cell division.[4] Mutations in the α-tubulin gene can alter the binding site, reducing the herbicide's efficacy.

Q2: Are there other mechanisms of resistance besides target-site mutations?

A2: Yes, Non-Target-Site Resistance (NTSR) has been identified, although it is less common for dinitroaniline herbicides.[5] The most documented NTSR mechanism is enhanced metabolic detoxification of the herbicide, where enzymes such as cytochrome P450 monooxygenases break down the herbicide into non-toxic compounds before it can reach its target site.[5]

Q3: Which weed species have confirmed resistance to this compound or other dinitroaniline herbicides?

A3: Resistance has been confirmed in several weed species, including but not limited to:

  • Eleusine indica (Goosegrass)[3][4]

  • Lolium rigidum (Annual Ryegrass)[2][6]

  • Setaria viridis (Green Foxtail)

  • Alopecurus myosuroides (Black-grass)[7][8]

Q4: How can I determine if the weed population I am working with is resistant to this compound?

A4: The most common method is to conduct a whole-plant bioassay.[9][10][11] This involves growing suspected resistant and known susceptible populations from seed and treating them with a range of this compound concentrations. Resistance is confirmed if the suspected population survives at doses that are lethal to the susceptible population. Molecular analysis, such as sequencing the α-tubulin gene, can then be used to identify specific resistance-conferring mutations.

Troubleshooting Guides

Problem 1: Inconsistent or inconclusive results in whole-plant bioassays.
Possible Cause Troubleshooting Step
Seed Dormancy/Viability Issues Conduct a germination test on all seed lots before starting the bioassay to ensure viability. If dormancy is suspected, apply appropriate stratification or scarification methods.[11]
Uneven Herbicide Application Ensure the sprayer is properly calibrated to deliver a uniform spray volume. Treat all plants at a consistent growth stage as herbicide sensitivity can vary with plant age.[11]
Environmental Variability Maintain consistent and optimal growing conditions (light, temperature, humidity, and watering) in the greenhouse or growth chamber, as environmental stress can affect plant response to herbicides.
Inappropriate Dose Range If all plants die or all plants survive, the dose range is likely too high or too low. Conduct a preliminary dose-finding experiment with a wide range of concentrations to determine the appropriate range for the definitive bioassay.
Lack of Proper Controls Always include a known susceptible population as a positive control for herbicide efficacy and an untreated control for each population to assess plant health and vigor.[10]
Problem 2: Failure to amplify the α-tubulin gene using PCR.
Possible Cause Troubleshooting Step
Poor DNA Quality Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis. If DNA is degraded or contains inhibitors, re-extract using a plant-specific DNA extraction kit or a CTAB-based protocol.[12]
Suboptimal Primer Design Verify primer sequences and their binding sites. If necessary, design new primers based on conserved regions of α-tubulin genes from related species. Ensure primers have a GC content of 40-60% and a melting temperature (Tm) between 55-65°C.
Incorrect PCR Conditions Optimize the annealing temperature using a gradient PCR. Adjust the extension time based on the expected amplicon size. Ensure all PCR components are added in the correct concentrations.
Presence of PCR Inhibitors Dilute the DNA template to reduce the concentration of potential inhibitors. Alternatively, use a DNA polymerase that is more tolerant to inhibitors.
Problem 3: Ambiguous sequencing results for the α-tubulin gene.
Possible Cause Troubleshooting Step
Multiple Gene Copies The α-tubulin gene family can have multiple copies, leading to overlapping peaks in Sanger sequencing chromatograms.[13] Consider cloning the PCR product into a vector and sequencing individual clones to isolate specific gene copies. Alternatively, use next-generation sequencing (NGS) methods like amplicon sequencing for better resolution.[13]
Poor Sequence Quality If the sequence quality is low, purify the PCR product before sequencing to remove excess primers and dNTPs. Ensure the sequencing reaction is performed with a sufficient amount of high-quality template DNA.
Heterozygous Alleles If the plant is heterozygous for a mutation, you will see double peaks at the mutation site in the Sanger sequencing chromatogram. This is an expected result and should be interpreted accordingly.

Data Presentation

Table 1: Examples of Resistance Levels to Dinitroaniline Herbicides in Different Weed Species

Weed SpeciesHerbicideResistance Level (Fold-Resistance)Reference
Lolium rigidumTrifluralin10 - 15[6]
Eleusine indicaThis compound>100[4]
Eleusine indicaPendimethalin>100[4]
Alopecurus myosuroidesPyroxsulam4.2[14]
Lolium rigidumTrifluralin9.9 - 14.9 (LD50)[6]
Lolium rigidumTrifluralin8.3 - 17 (GR50)[6]

Fold-resistance is calculated as the GR50 or LD50 of the resistant population divided by the GR50 or LD50 of the susceptible population. GR50 is the herbicide dose required to cause a 50% reduction in plant growth, and LD50 is the dose required to cause 50% mortality.

Experimental Protocols

Protocol 1: Whole-Plant Pot Bioassay for this compound Resistance
  • Seed Germination: Germinate seeds of suspected resistant and known susceptible populations in petri dishes on moist filter paper or in trays with a suitable growing medium.

  • Transplanting: Once seedlings reach the one- to two-leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Acclimatization: Allow the plants to establish in the pots for 7-10 days in a greenhouse or growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Prepare a stock solution of this compound and make a series of dilutions to create a dose-response range (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicide treatments to the plants at the three- to four-leaf stage using a cabinet sprayer calibrated to deliver a consistent volume. Include an untreated control for each population.

  • Evaluation: After 21 days, visually assess plant mortality and measure the above-ground fresh or dry weight of the surviving plants.

  • Data Analysis: Calculate the GR50 or LD50 values for each population using a suitable statistical software package to determine the level of resistance.[6]

Protocol 2: DNA Extraction from Weed Leaf Tissue (CTAB Method)
  • Sample Collection: Collect approximately 100 mg of fresh, young leaf tissue from the weed of interest.

  • Grinding: Freeze the leaf tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Lysis: Transfer the powdered tissue to a microcentrifuge tube containing pre-warmed (65°C) CTAB extraction buffer. Vortex thoroughly.

  • Incubation: Incubate the mixture at 65°C for 30-60 minutes with occasional mixing.

  • Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion. Centrifuge to separate the phases and transfer the upper aqueous phase to a new tube.

  • Precipitation: Add 0.7 volumes of cold isopropanol to precipitate the DNA. Incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing: Centrifuge to pellet the DNA. Wash the pellet with 70% ethanol.

  • Resuspension: Air-dry the pellet and resuspend the DNA in nuclease-free water or TE buffer.[12]

Protocol 3: PCR Amplification and Sequencing of the α-tubulin Gene
  • Primer Design: Design primers that flank the regions of the α-tubulin gene where resistance mutations are known to occur.

  • PCR Reaction Setup: Set up a standard PCR reaction containing DNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

  • PCR Cycling: Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Optimize the annealing temperature as needed.

  • Verification: Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the resulting sequence with a reference α-tubulin sequence from a susceptible plant to identify any mutations.

Visualizations

Experimental_Workflow cluster_field Field Sampling cluster_greenhouse Greenhouse Bioassay cluster_lab Molecular Analysis Seed_Collection Collect Seeds from Suspected Resistant Population Germination Seed Germination & Seedling Growth Seed_Collection->Germination Susceptible_Seeds Obtain Known Susceptible Seeds Susceptible_Seeds->Germination Herbicide_Application This compound Dose-Response Application Germination->Herbicide_Application Data_Collection Assess Mortality & Biomass Herbicide_Application->Data_Collection Analysis Calculate GR50/LD50 & Determine Resistance Level Data_Collection->Analysis DNA_Extraction DNA Extraction from Leaf Tissue Analysis->DNA_Extraction If Resistant PCR α-tubulin Gene Amplification DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Mutation_Analysis Sequence Alignment & Mutation Identification Sequencing->Mutation_Analysis Target_Site_Resistance cluster_susceptible Susceptible Weed cluster_resistant Resistant Weed Oryzalin_S This compound Tubulin_S α-tubulin (Wild-type) Oryzalin_S->Tubulin_S Binds Microtubule_S Microtubule Polymerization (Inhibited) Tubulin_S->Microtubule_S Blocks Cell_Division_S Cell Division Arrested Microtubule_S->Cell_Division_S Plant_Death_S Plant Death Cell_Division_S->Plant_Death_S Oryzalin_R This compound Tubulin_R α-tubulin (Mutated) Oryzalin_R->Tubulin_R Binding Prevented Microtubule_R Microtubule Polymerization (Continues) Tubulin_R->Microtubule_R Cell_Division_R Cell Division Continues Microtubule_R->Cell_Division_R Plant_Survival_R Plant Survival Cell_Division_R->Plant_Survival_R Troubleshooting_Logic Start Inconsistent Bioassay Results Check_Seeds Check Seed Viability & Germination Rate Start->Check_Seeds Check_Application Verify Herbicide Application Uniformity & Rate Start->Check_Application Check_Environment Assess Environmental Conditions Start->Check_Environment Check_Controls Confirm Proper Controls (Susceptible & Untreated) Start->Check_Controls Optimize_Dose Optimize Dose Range Check_Seeds->Optimize_Dose Check_Application->Optimize_Dose Check_Environment->Optimize_Dose Check_Controls->Optimize_Dose Redo_Bioassay Repeat Bioassay with Optimized Parameters Optimize_Dose->Redo_Bioassay

References

Technical Support Center: Improving Oryzalin Uptake and Efficacy in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oryzalin, a dinitroaniline herbicide and widely used tool in plant science research for microtubule disruption and polyploidy induction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a microtubule-disrupting agent. It binds to tubulin dimers, the building blocks of microtubules, and prevents their polymerization. This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division (by disrupting the mitotic spindle), cell wall formation, and anisotropic cell expansion.[1]

Q2: Why is this compound more effective on plant cells than animal cells?

A2: this compound exhibits a higher binding affinity for plant tubulin compared to animal tubulin.[1] This selectivity allows for its use as an herbicide and as a specific tool in plant cell biology with minimal direct effects on animal cells at similar concentrations.

Q3: What is the most common solvent for preparing this compound stock solutions?

A3: Due to its low solubility in water, Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions of this compound. Ethanol or a mixture of DMSO and water can also be used. It is recommended to prepare a stock solution and then dilute it to the final working concentration in the aqueous culture medium.

Q4: How should this compound stock solutions be stored?

A4: this compound stock solutions should be stored at 4°C in amber glass bottles to protect them from light, as this compound is light-sensitive.[2] Under these conditions, stock solutions are generally stable for several months. Always check for signs of precipitation or color change before use.[2]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Precipitation of this compound in the culture medium. - Low solubility of this compound in aqueous solutions.- High concentration of this compound.- Interaction with other media components.- Ensure the final DMSO concentration in the medium is low (typically <0.1%) to avoid solvent toxicity.- Prepare a more concentrated stock solution and use a smaller volume for dilution.- Test the compatibility of this compound with your specific media formulation by preparing a small batch and observing for precipitation over time.[2]- Filter-sterilize the final medium after adding this compound.
Inconsistent or no observable effect on plant tissues. - Ineffective uptake by the plant tissue.- Incorrect concentration.- Degradation of this compound.- Insufficient treatment duration.- For tissues with a waxy cuticle, consider adding a surfactant like Tween 20 (e.g., 0.01-0.05%) to the treatment solution to improve surface wetting and uptake.- Optimize the this compound concentration and treatment duration through a dose-response experiment. Effects can be highly species- and tissue-dependent.[3]- Use freshly prepared working solutions from a properly stored stock solution.- Ensure the pH of the medium is within the optimal range for this compound activity (around pH 5.5-7.0).
High cytotoxicity or plant death. - this compound concentration is too high.- Prolonged exposure to the chemical.- Solvent (e.g., DMSO) toxicity.- Perform a toxicity assay to determine the maximum tolerable concentration for your specific plant material.- Reduce the duration of the treatment. For some applications, a short-term treatment followed by transfer to an this compound-free medium is sufficient.- Ensure the final concentration of the solvent in the culture medium is not toxic to the plant tissue.
Variability in the degree of polyploidy induction. - Non-uniform application of this compound.- Chimerism (presence of both diploid and polyploid cells in the same tissue).- Developmental stage of the explant.- Ensure uniform immersion and agitation of the explants in the this compound solution.- Use explants with actively dividing cells, such as shoot tips or meristems, for more effective polyploidy induction.- After treatment, regenerate multiple plants and screen for polyploidy using methods like flow cytometry or stomata size measurement to identify uniformly polyploid individuals.

Quantitative Data Summary

The effectiveness of this compound is highly dependent on the concentration and the plant species being treated. The following tables summarize effective concentrations from various studies.

Table 1: Effective this compound Concentrations for Microtubule Disruption and Morphological Changes

Plant SpeciesTissue/OrganEffective Concentration RangeObserved EffectReference
Haemanthus katherinaeEndosperm cells1.0 x 10⁻⁸ M - 1.0 x 10⁻⁷ MReduced anaphase chromosome migration and microtubule depolymerization.[1]
Rosa sp. (cell culture)Cultured cells~2.59 x 10⁻⁶ M (Ki)Inhibition of taxol-induced microtubule polymerization.[1]
Arabidopsis thalianaRoots170 nM - 300 nMDisorganization of cortical microtubules and altered root growth.[4]
Penium margaritaceumWhole cellsNot specifiedDisruption of the microtubule network and altered cell wall deposition.[5]
Mentha spicataNodal segments20 µM - 60 µMPolyploid induction.[6]

Table 2: this compound Concentrations for Polyploidy Induction

Plant SpeciesExplant TypeThis compound ConcentrationTreatment DurationPolyploidy Induction RateReference
Mentha spicataNodal segments40 µM48 hours8%[6]
Vanda limbata 'Jawa'Plantlets100 µMNot specifiedEffective for inducing polyploidy traits.[7]
Allium sativum L.Cloves100 µM24 hoursOptimal for artificial polyploid induction.[8]
Lysimachia xiangxiensisStem segments0.001% (w/v)4 daysUp to 100%[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.

  • Materials:

    • This compound powder (analytical grade)

    • Dimethyl sulfoxide (DMSO, sterile)

    • Sterile amber glass bottle

    • Sterile magnetic stir bar and stir plate

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mM stock solution (MW = 346.36 g/mol ), weigh 3.46 mg of this compound for 1 mL of DMSO.

    • Add the this compound powder to the sterile amber glass bottle containing the magnetic stir bar.

    • Add the appropriate volume of sterile DMSO.

    • Stir the solution on a magnetic stir plate at room temperature until the this compound is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary.

    • Store the stock solution at 4°C, protected from light.

Protocol 2: Assessing this compound-Induced Microtubule Disruption in Plant Cells

  • Plant Material Preparation: Grow seedlings (e.g., Arabidopsis thaliana) on sterile agar plates or prepare protoplasts from leaf tissue.

  • This compound Treatment:

    • Prepare a working solution of this compound in liquid culture medium from your stock solution. A typical concentration range for initial experiments is 1 µM to 20 µM. Include a solvent control (medium with the same concentration of DMSO as the this compound treatment).

    • Incubate the seedlings or protoplasts in the this compound working solution for a predetermined time (e.g., 1-4 hours).

  • Immunofluorescence Staining of Microtubules:

    • Fix the plant material in a suitable fixative (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer) for 1 hour at room temperature.

    • Rinse the samples with the microtubule-stabilizing buffer.

    • Partially digest the cell walls using a cellulase and pectinase enzyme solution.

    • Permeabilize the cells with a detergent solution (e.g., 1% Triton X-100).

    • Incubate with a primary antibody against α-tubulin overnight at 4°C.

    • Wash the samples and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Mount the samples on a microscope slide with an anti-fade mounting medium.

  • Microscopy: Observe the microtubule organization using a confocal or fluorescence microscope. Compare the microtubule structures in this compound-treated cells to the control cells. In untreated cells, you should observe well-organized cortical microtubule arrays, while in effectively treated cells, these structures will appear fragmented or absent.

Visualizations

Oryzalin_Mechanism_of_Action This compound This compound Oryzalin_Tubulin This compound-Tubulin Complex This compound->Oryzalin_Tubulin Binds to Tubulin αβ-Tubulin Dimers Tubulin->Oryzalin_Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Oryzalin_Tubulin->Microtubule Prevents incorporation Microtubule->Tubulin Depolymerization Disrupted_MT Microtubule Depolymerization Microtubule->Disrupted_MT Induces Cell_Processes Cellular Processes Disrupted_MT->Cell_Processes Disrupts Cell_Division Cell Division (Mitotic Spindle) Cell_Processes->Cell_Division Cell_Expansion Anisotropic Cell Expansion Cell_Processes->Cell_Expansion Cell_Wall Cell Wall Synthesis Cell_Processes->Cell_Wall

Caption: Mechanism of this compound action on microtubule dynamics.

Troubleshooting_Workflow Start Start Experiment Experiment This compound Application Start->Experiment Observe Observe Results Experiment->Observe Success Successful Outcome Observe->Success Expected Results No_Effect Inconsistent or No Effect? Observe->No_Effect Unexpected Results Cytotoxicity High Cytotoxicity? No_Effect->Cytotoxicity No Check_Conc Optimize Concentration & Duration No_Effect->Check_Conc Yes Check_Uptake Enhance Uptake (e.g., Tween 20) No_Effect->Check_Uptake Yes Check_Stock Check Stock Solution (Age, Storage) No_Effect->Check_Stock Yes Precipitation Precipitation? Cytotoxicity->Precipitation No Toxicity_Assay Perform Toxicity Assay Cytotoxicity->Toxicity_Assay Yes Check_Solvent Check Solvent Concentration Cytotoxicity->Check_Solvent Yes Precipitation->Success No, other issue Check_Solubility Verify Solubility & Media Compatibility Precipitation->Check_Solubility Yes Filter_Sterilize Filter-Sterilize Medium Precipitation->Filter_Sterilize Yes Check_Conc->Experiment Check_Uptake->Experiment Check_Stock->Experiment Reduce_Conc_Time Reduce Concentration &/or Duration Toxicity_Assay->Reduce_Conc_Time Reduce_Conc_Time->Experiment Check_Solvent->Experiment Check_Solubility->Experiment Filter_Sterilize->Experiment Ethylene_Signaling_this compound Ethylene Ethylene Receptors ETR1, ERS1, etc. (ER Membrane) Ethylene->Receptors Inhibits CTR1 CTR1 (Negative Regulator) Receptors->CTR1 Activates EIN2 EIN2 CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activates Ethylene_Response Ethylene Response Genes EIN3_EIL1->Ethylene_Response Activates Transcription Response Ethylene-mediated Responses Ethylene_Response->Response This compound This compound Microtubules Microtubule Disruption This compound->Microtubules Microtubules->Response Influences (e.g., cell expansion, root growth)

References

Technical Support Center: Oryzalin Degradation in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Oryzalin degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound is susceptible to degradation under several conditions. The most common causes are exposure to light (photodegradation), instability at certain pH values (hydrolysis), and, to a lesser extent, elevated temperatures. The solvent used can also influence the rate of degradation.

Q2: How can I prepare a stable stock solution of this compound?

A2: Due to its low water solubility, this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. To prepare a stable stock solution, follow these steps:

  • Solvent Selection: Use a high-purity grade of DMSO or ethanol.

  • Dissolution: Dissolve the required amount of this compound in the solvent with continuous stirring. Gentle heating (not exceeding 40°C) can aid dissolution.[1]

  • Storage: Store the stock solution in an amber glass bottle to protect it from light.[1]

  • Temperature: Store the solution at 4°C for long-term stability.[1]

  • Filtration: For sterile applications, filter-sterilization (0.22 µm) is recommended over autoclaving to prevent potential heat-induced degradation.[1]

Q3: What is the expected half-life of this compound in aqueous solutions?

A3: The half-life of this compound in aqueous solutions is highly dependent on the experimental conditions, particularly light exposure. Studies have shown that under UV light (λmax ≥ 290 nm), the half-life can range from 23.52 to 53.75 hours. Under sunlight, the half-life is slightly longer, ranging from 41.23 to 61.43 hours.[2][3]

Q4: How does pH affect the stability of this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in this compound stock solution Poor solubility, solvent evaporation, or degradation.1. Ensure complete dissolution initially, with gentle warming if necessary. 2. Store in a tightly sealed container to prevent solvent evaporation. 3. If precipitation occurs after storage, it may indicate degradation. Prepare a fresh solution.
Inconsistent experimental results Degradation of this compound during the experiment.1. Protect experimental setups from direct light, especially UV sources. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Monitor and control the temperature of the experimental system.
Unexpected biological or chemical effects Presence of degradation products.1. Characterize the purity of the this compound solution using analytical techniques like HPLC. 2. Consider that degradation products may have their own biological or chemical activities.

Quantitative Data Summary

Table 1: Half-life of this compound under different light conditions in various solvent systems.

Light Source Solvent System Half-life (hours)
UV Light (λmax ≥ 290 nm)Aqueous Isopropanol23.52 - 53.75[2][3]
UV Light (λmax ≥ 290 nm)Aqueous Acetonitrile23.52 - 53.75[2][3]
SunlightAqueous Isopropanol41.23 - 61.43[2][3]
SunlightAqueous Acetonitrile41.23 - 61.43[2][3]

Table 2: Persistence of this compound in soil under different conditions.

Condition Temperature Half-life (months)
Aerobic30°C1.40[4]
Aerobic15°C4.35[4]
Anaerobic30°C0.34[4]

Experimental Protocols

Protocol 1: General Procedure for Investigating this compound Photodegradation

  • Solution Preparation: Prepare a solution of this compound in the desired solvent system (e.g., aqueous isopropanol or acetonitrile).

  • Light Exposure:

    • For UV degradation, place the solution under a UV lamp with a specified wavelength (e.g., λmax ≥ 290 nm).[2][3]

    • For sunlight degradation, expose the solution to natural sunlight.[2][3]

    • Include a control sample kept in the dark to account for non-photolytic degradation.

  • Sampling: Withdraw aliquots of the solution at regular time intervals.

  • Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: Forced Degradation Study (General Framework)

Forced degradation studies are essential to understand the intrinsic stability of a compound.

  • Acid and Base Hydrolysis:

    • Treat this compound solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

    • Incubate at room temperature or elevated temperatures (e.g., 50-70°C) and monitor for degradation over time.[5]

  • Oxidative Degradation:

    • Expose the this compound solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[5]

    • Monitor the degradation at specified time points.

  • Thermal Degradation:

    • Expose a solid sample or solution of this compound to elevated temperatures (e.g., in 10°C increments above the planned experimental temperature).

  • Photostability:

    • Expose the this compound solution to a controlled light source with a defined output (e.g., a photostability chamber).[6]

  • Analysis: For all stress conditions, analyze the samples at various time points using a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from its degradation products.

Visualizations

Oryzalin_Degradation_Troubleshooting cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Corrective Actions issue Inconsistent Experimental Results or Observed Degradation check_light 1. Assess Light Exposure (UV, Sunlight) issue->check_light Start Troubleshooting check_temp 2. Evaluate Temperature Conditions issue->check_temp check_solution 3. Examine Solution Preparation & Storage issue->check_solution photodegradation Photodegradation check_light->photodegradation thermal_degradation Thermal Degradation check_temp->thermal_degradation improper_storage Improper Solution Handling check_solution->improper_storage protect_light Protect from Light (Amber Vials, Cover Setup) photodegradation->protect_light control_temp Control Temperature thermal_degradation->control_temp fresh_solution Prepare Fresh Solutions Store Properly (4°C, Dark) improper_storage->fresh_solution

Caption: Troubleshooting workflow for this compound degradation.

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Optimizing Oryzalin Treatment for Explant Polyploidization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize oryzalin treatment for inducing polyploidy in plant explants.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for this compound concentration and incubation time?

The optimal concentration of this compound and the duration of treatment can vary significantly depending on the plant species and the type of explant used. However, a general starting point for many herbaceous plants is a concentration range of 20 to 60 µM applied for 24 to 72 hours. For woody plants, a higher concentration or longer duration might be necessary. It is crucial to conduct a preliminary experiment to determine the optimal concentration and duration for your specific plant material.

Q2: How does this compound induce polyploidy?

This compound is a dinitroaniline herbicide that acts as a microtubule-disrupting agent. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. During mitosis, microtubules form the spindle fibers that are essential for separating chromosomes. By disrupting the formation of the spindle apparatus, this compound treatment leads to a failure of chromosome segregation, resulting in a doubling of the chromosome number within the cell, a state known as polyploidy.

Q3: What are the visible signs of successful this compound treatment?

Directly after treatment, there may not be any immediate visible signs of successful polyploidization. The most common morphological changes in regenerated plants, such as larger and thicker leaves, larger stomata, and more robust stems, become apparent as the explants develop into plantlets. Confirmation of polyploidy requires microscopic techniques like chromosome counting from root tip squashes or flow cytometry to measure the nuclear DNA content.

Troubleshooting Guide

Issue 1: Low Polyploidization Efficiency

If you are observing a low frequency of polyploid plants after this compound treatment, consider the following troubleshooting steps:

  • Sub-optimal Concentration/Duration: The concentration of this compound or the incubation time may be insufficient. It is recommended to test a range of concentrations and durations to find the optimal conditions for your specific explant type and species.

  • Explant Type and Developmental Stage: The type of explant and its developmental stage can significantly influence the success of polyploidization. Younger, actively dividing tissues such as shoot tips and nodal segments are often more responsive to treatment.

  • Treatment Conditions: Ensure that the treatment is carried out in a controlled environment. Factors such as temperature and light can affect the uptake and activity of this compound.

Issue 2: High Explant Mortality or Necrosis

High rates of explant death or tissue browning are common challenges with this compound treatment. Here are some potential solutions:

  • Toxicity: this compound can be toxic to plant tissues at high concentrations or with prolonged exposure. If you observe high mortality, reduce the this compound concentration or shorten the incubation period.

  • Explant Vigor: The initial health of the explant is critical. Use healthy, vigorous source material to improve survival rates.

  • Post-Treatment Care: After treatment, transfer the explants to a recovery medium without this compound to allow them to recuperate. A period on a hormone-free medium before transfer to a regeneration medium can also be beneficial.

Issue 3: Chimeras and Mixoploids

The development of chimeras (plants with tissues of different ploidy levels) or mixoploids (plants with cells of different ploidy levels) can be a result of incomplete polyploidization.

  • Timing of Treatment: Applying this compound during the early stages of shoot development, when the apical meristem is actively dividing, can increase the chances of obtaining uniformly polyploid plants.

  • Sub-culturing: Repeatedly sub-culturing the regenerated shoots can help in the isolation of stable polyploid lines.

Experimental Protocols & Data

Table 1: Example Optimization of this compound Treatment for in vitro Shoot Cultures
Plant SpeciesExplant TypeThis compound Concentration (µM)Incubation Time (hours)Polyploidization Efficiency (%)Survival Rate (%)
Example Plant ANodal Segments25243085
Example Plant ANodal Segments25484570
Example Plant ANodal Segments50245560
Example Plant ANodal Segments50486540
Example Plant BShoot Tips40365075
Example Plant BShoot Tips60367055
General Protocol for this compound Treatment of Explants
  • Explant Preparation: Excise suitable explants (e.g., shoot tips, nodal segments) from healthy, in vitro-grown stock plants.

  • This compound Treatment: Prepare a stock solution of this compound and add it to the liquid or semi-solid culture medium to achieve the desired final concentration. Place the explants in the this compound-containing medium for the specified duration. The treatment is typically carried out in the dark to prevent photodegradation of this compound.

  • Washing and Recovery: After the incubation period, wash the explants several times with sterile liquid medium to remove any residual this compound.

  • Regeneration: Culture the treated explants on a suitable regeneration medium to induce shoot formation.

  • Ploidy Analysis: Once the shoots have developed, perform ploidy analysis using flow cytometry or chromosome counting to identify polyploid individuals.

Visual Guides

experimental_workflow explant Explant Selection (e.g., Shoot Tips) This compound This compound Incubation (Varying Concentration & Time) explant->this compound Introduce wash Washing This compound->wash Transfer recover Recovery Medium wash->recover regenerate Shoot Regeneration recover->regenerate ploidy Ploidy Analysis (Flow Cytometry/Chromosome Counting) regenerate->ploidy

Caption: Experimental workflow for this compound-induced polyploidization.

troubleshooting_logic cluster_solutions_efficiency Solutions for Low Efficiency cluster_solutions_mortality Solutions for High Mortality start Start Experiment outcome Evaluate Outcome start->outcome low_efficiency Low Polyploidization Efficiency outcome->low_efficiency Problem high_mortality High Explant Mortality outcome->high_mortality Problem success Successful Polyploidization outcome->success Good solution_conc Increase this compound Concentration/Duration low_efficiency->solution_conc solution_explant Use Younger, Actively Dividing Explants low_efficiency->solution_explant solution_tox Decrease this compound Concentration/Duration high_mortality->solution_tox solution_vigor Use Healthier Source Explants high_mortality->solution_vigor

Validation & Comparative

A Comparative Analysis of Oryzalin and Trifluralin: Unraveling Their Effects on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oryzalin and trifluralin, two prominent members of the dinitroaniline herbicide family, are widely recognized for their potent inhibitory effects on microtubule polymerization, primarily in plants and protozoa. Their selective disruption of this critical cytoskeletal component has made them invaluable tools in agricultural practices and has spurred interest in their potential as anti-parasitic agents. This guide provides an objective comparison of the performance of this compound and trifluralin, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies and to provide a comprehensive understanding of their mechanisms of action.

Quantitative Comparison of Microtubule Inhibition

The following table summarizes key quantitative parameters for this compound and trifluralin, providing a snapshot of their relative potencies and binding affinities.

ParameterThis compoundTrifluralinOrganism/System
Binding Affinity (Kd) 23 nM[1][2]Not explicitly found; significant binding observed at 5-8 µM[3][4]Toxoplasma gondii α-tubulin; Chlamydomonas flagellar tubulin
95 nM[5]Zea mays tubulin
8.4 µM[5]Plant tubulin (initial report)
Inhibition Constant (Ki) 2.59 x 10⁶ M[6][7]Not availableTaxol-induced polymerization of rose microtubules
IC₅₀ (Microtubule Polymerization) Not directly availableNot directly available
IC₅₀ (Cell Viability/Survival) ~100 nM~300 nMToxoplasma gondii survival
8 µMNot availableHT-29 colon carcinoma cell colony formation[2]
Not available128 µMV79 Chinese hamster lung cells

Mechanism of Action: Targeting α-Tubulin

Both this compound and trifluralin exert their effects by binding directly to α-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules.[1][8] This binding event disrupts the assembly of microtubules, which are essential for a variety of cellular processes, most notably mitosis. The interference with microtubule dynamics leads to a failure in the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[9][10] This ultimately triggers programmed cell death, or apoptosis.

A key feature of these dinitroaniline compounds is their selectivity for plant and protozoan tubulin over their mammalian counterparts.[3][6] This specificity is attributed to subtle differences in the amino acid sequences and tertiary structures of the tubulin proteins across different kingdoms of life.

While the primary mechanism is direct microtubule disruption, some studies have suggested that this compound may also have secondary effects, such as altering intracellular calcium signaling.[2][11] However, the predominant and most sensitive mode of action is the direct poisoning of microtubule dynamics.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize the effects of this compound and trifluralin on microtubules.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules, often monitored by an increase in turbidity.

Materials:

  • Purified tubulin (e.g., from bovine brain or a plant source)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • GTP solution (100 mM)

  • This compound or trifluralin stock solutions (in DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin-GTP mixture into pre-chilled microplate wells.

  • Add various concentrations of this compound, trifluralin, or a vehicle control (DMSO) to the wells.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the control.

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare tubulin solution in polymerization buffer prep2 Add GTP prep1->prep2 prep3 Aliquot to microplate prep2->prep3 treat1 Add this compound/Trifluralin or Vehicle Control prep3->treat1 measure1 Incubate at 37°C in spectrophotometer treat1->measure1 measure2 Record absorbance at 340 nm over time measure1->measure2 analysis1 Plot absorbance vs. time measure2->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Workflow for an in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells, revealing the effects of drug treatment on their structure and organization.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with desired concentrations of this compound, trifluralin, or vehicle for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with paraformaldehyde for 15 minutes at room temperature.

  • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT or Neutral Red Uptake)

These assays are used to determine the cytotoxic effects of the compounds on cell proliferation and survival.

Materials:

  • Cells seeded in a 96-well plate

  • Cell culture medium

  • This compound or trifluralin stock solutions

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT) or destain solution for Neutral Red

  • Microplate reader

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or trifluralin for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Signaling Pathway Disruption

The primary signaling event disrupted by this compound and trifluralin is the progression of the cell cycle. By inhibiting microtubule polymerization, these compounds prevent the formation of a functional mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. This disruption activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are properly attached to the spindle. The prolonged activation of the SAC due to the persistent absence of a functional spindle ultimately leads to the induction of apoptosis.

G compound This compound / Trifluralin tubulin α-Tubulin Binding compound->tubulin polymerization Inhibition of Microtubule Polymerization tubulin->polymerization spindle Disruption of Mitotic Spindle Formation polymerization->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac arrest G2/M Cell Cycle Arrest sac->arrest apoptosis Apoptosis arrest->apoptosis

References

Unveiling the Specificity of Oryzalin's Interaction with Tubulin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding specificity of the dinitroaniline herbicide Oryzalin to tubulin, in comparison to other well-established tubulin-binding agents, colchicine and paclitaxel (Taxol).

This guide provides an objective comparison of this compound's binding characteristics to tubulin, supported by experimental data. It delves into the molecular interactions, binding affinities, and effects on microtubule polymerization, offering a comprehensive resource for assessing its potential as a selective anti-tubulin agent.

Comparative Analysis of Tubulin-Binding Agents

This compound distinguishes itself by selectively targeting α-tubulin, a trait that sets it apart from many other tubulin-binding drugs that interact with β-tubulin. This specificity is particularly pronounced for plant and protozoan tubulin, with significantly lower affinity for their vertebrate (mammalian) counterparts. This selectivity presents opportunities for the development of targeted therapies with potentially fewer side effects.

In contrast, colchicine and paclitaxel, two widely studied tubulin inhibitors, primarily bind to β-tubulin. Colchicine and its analogs are known to bind at the interface between α- and β-tubulin, leading to the inhibition of microtubule assembly.[1] Paclitaxel, on the other hand, binds to the β-tubulin subunit within the microtubule, stabilizing it and preventing depolymerization.[2][3]

The following table summarizes the key binding characteristics of this compound, Colchicine, and Paclitaxel.

FeatureThis compoundColchicinePaclitaxel (Taxol)
Binding Site α-tubulin (Pironetin site proposed)[4][5][6]β-tubulin (at the α/β-tubulin interface)[1][7]β-tubulin (within the microtubule lumen)[3][8]
Primary Effect Inhibits microtubule polymerization[9][10][11]Inhibits microtubule polymerization[12][13]Promotes microtubule polymerization and stabilization[2][14][15]
Selectivity High for plant and protozoan tubulin[10]Broad activity across eukaryotesBroad activity across eukaryotes
Binding Affinity (Kd) ~0.44 µM (T. thermophila) to 77 µM (vertebrate)~1.4 µM to 5.7 µM (Bovine brain)[16][17]~10 nM to 8.7 x 10⁻⁷ M[18][19]

Experimental Protocols for Validating Binding Specificity

To experimentally validate the specificity of this compound's binding to tubulin, a combination of techniques can be employed. These include competitive binding assays, analysis of resistant mutants, and in vitro tubulin polymerization assays.

Competitive Binding Assay

This assay determines whether a test compound (this compound) binds to the same site as a known ligand (e.g., a fluorescently labeled colchicine analog).

Protocol:

  • Prepare Tubulin: Purify tubulin from the desired source (e.g., plant, protozoan, or mammalian cells).

  • Incubation: Incubate a fixed concentration of purified tubulin with a fluorescently labeled ligand known to bind to a specific site (e.g., a colchicine-site ligand).

  • Competition: Add increasing concentrations of the test compound (this compound) to the tubulin-ligand mixture.

  • Measurement: Measure the fluorescence of the solution. A decrease in fluorescence indicates that the test compound is displacing the fluorescent ligand from its binding site.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50), which can be used to calculate the inhibition constant (Ki).

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Experimental Workflow for Competitive Binding Assay

Analysis of Resistant Mutants

Identifying mutations in the tubulin gene that confer resistance to a compound can pinpoint its binding site.

Protocol:

  • Generate Mutants: Expose a population of cells (e.g., protozoa or plant cells) to a mutagen and select for individuals that are resistant to this compound.[20]

  • Sequence Tubulin Genes: Isolate and sequence the α- and β-tubulin genes from the resistant mutants.

  • Identify Mutations: Compare the tubulin sequences of the resistant mutants to the wild-type sequence to identify amino acid substitutions.

  • Structural Mapping: Map the identified mutations onto a 3D model of the tubulin dimer to visualize their location relative to known binding sites. Mutations clustering in a specific region strongly suggest that this is the binding site of the compound.

G

Workflow for Identifying Binding Sites via Resistant Mutants

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin dimers.

Protocol:

  • Prepare Tubulin Solution: Prepare a solution of purified tubulin in a polymerization buffer (e.g., containing GTP and Mg2+).

  • Initiate Polymerization: Initiate microtubule polymerization by raising the temperature to 37°C.

  • Monitor Polymerization: Monitor the increase in turbidity of the solution over time using a spectrophotometer at 340 nm. The increase in absorbance is proportional to the amount of polymerized tubulin.

  • Test Compound Effect: Perform the assay in the presence of various concentrations of the test compound (this compound) and a vehicle control.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the compound. Inhibition of polymerization will result in a lower rate and extent of turbidity increase.

G

In Vitro Tubulin Polymerization Assay Workflow

Signaling Pathways and Logical Relationships

The binding of these agents to tubulin disrupts the dynamic instability of microtubules, a process crucial for various cellular functions, most notably mitosis. The differential binding sites of this compound, Colchicine, and Paclitaxel lead to distinct downstream consequences.

G

Differential Effects of Tubulin Binders on Microtubule Dynamics

This comparative guide highlights the unique binding specificity of this compound for α-tubulin, particularly in non-mammalian systems. The provided experimental protocols offer a framework for researchers to further investigate and validate these interactions, paving the way for the development of novel and selective therapeutic agents.

References

Unraveling Herbicide Cross-Resistance: A Comparative Guide to Oryzalin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the nuances of cross-resistance is paramount for effective weed management strategies and the discovery of novel compounds. This guide provides an objective comparison of the cross-resistance patterns observed between the dinitroaniline herbicide Oryzalin and other herbicidal agents, supported by experimental data and detailed methodologies.

This compound, a widely used pre-emergent herbicide, effectively controls a variety of annual grasses and broadleaf weeds by inhibiting microtubule formation, a critical process for cell division in plants.[1][2][3][4][5][6][7] However, the emergence of herbicide-resistant weed populations poses a significant challenge to its long-term efficacy. This guide delves into the mechanisms of this compound resistance and the resulting cross-resistance profiles to other herbicides.

Mechanisms of Resistance to this compound

Resistance to this compound and other dinitroaniline herbicides primarily arises from two distinct mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the α-tubulin genes.[1][2][3][4] These mutations alter the protein structure at the herbicide's binding site, reducing its affinity and rendering the herbicide ineffective.[1][2][8][9][10][11][12]

  • Non-Target-Site Resistance (NTSR): A less frequent mechanism for dinitroanilines, NTSR involves processes that prevent the herbicide from reaching its target in a lethal concentration.[1][2][3][4] This can include enhanced metabolic detoxification of the herbicide, often mediated by enzymes such as cytochrome P450 monooxygenases.[1][2][3][4]

Cross-Resistance Patterns with this compound

The development of resistance to this compound can confer cross-resistance to other herbicides, particularly those within the same chemical class or with a similar mode of action. However, the patterns of cross-resistance can be complex and are not always predictable.[13][14][15]

Cross-Resistance within Dinitroanilines

Studies have consistently shown a high degree of cross-resistance among dinitroaniline herbicides. Weed populations resistant to this compound are often also resistant to trifluralin, pendimethalin, and ethalfluralin.[8][16] This is primarily due to target-site mutations in the α-tubulin gene that affect the binding of the entire herbicide class.

Cross-Resistance with Other Mitotic Inhibitors

Cross-resistance between this compound and other herbicides that inhibit mitosis, but are not dinitroanilines, has also been investigated. For instance, varying levels of cross-resistance have been observed with dithiopyr and prodiamine in certain weed species.[9][17]

Quantitative Cross-Resistance Data

The following tables summarize experimental data on the cross-resistance patterns observed in weed species resistant to dinitroaniline herbicides, including this compound. The Resistance Index (RI) is calculated as the ratio of the herbicide concentration required to inhibit growth by 50% (I50) in the resistant population compared to the susceptible population.

Table 1: Cross-Resistance in Lolium rigidum

HerbicideChemical ClassResistance Index (RI)Reference
TrifluralinDinitroaniline32[8]
PendimethalinDinitroaniline12-30[8]
EthalfluralinDinitroaniline12-30[8]
This compound Dinitroaniline 12-30 [8]

Table 2: Cross-Resistance in Eleusine indica

HerbicideChemical ClassResistance Index (RI)Reference
TrifluralinDinitroanilineHigh[16]
PendimethalinDinitroanilineHigh[16]
This compound Dinitroaniline Lower than Trifluralin/Pendimethalin [16]
DithiopyrPyridine>54.1 (Seedling emergence)[9]
ProdiamineDinitroaniline4.7 (Seedling emergence)[9]

Experimental Protocols

The following section outlines a generalized methodology for assessing herbicide resistance and cross-resistance patterns, based on established protocols.[18][19][20][21][22]

Seed Collection and Germination
  • Seed Source: Collect mature seeds from a putative resistant weed population that has survived herbicide treatment in the field, as well as from a known susceptible population.

  • Germination: Germinate seeds in petri dishes on moist filter paper or in trays with a suitable growing medium under controlled temperature and light conditions.

Whole-Plant Dose-Response Bioassay
  • Plant Growth: Transplant uniform seedlings into pots containing a standard potting mix and grow them in a greenhouse or growth chamber to a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Prepare a series of herbicide concentrations for this compound and the other herbicides to be tested. Apply the herbicides to the plants using a laboratory spray chamber to ensure uniform coverage. Include an untreated control for comparison.

  • Data Collection: After a set period (e.g., 21 days), assess the plants for visual injury, survival rate, and biomass (fresh or dry weight) reduction compared to the untreated control.

Data Analysis
  • I50 Calculation: Use the collected data to perform a dose-response analysis and calculate the I50 value (the herbicide concentration that causes a 50% reduction in growth or survival) for both the resistant and susceptible populations.

  • Resistance Index (RI) Calculation: Determine the RI by dividing the I50 value of the resistant population by the I50 value of the susceptible population. An RI greater than 1 indicates resistance.

Molecular Analysis (Optional)
  • DNA Extraction and Sequencing: For a deeper understanding of the resistance mechanism, extract DNA from both resistant and susceptible plants and sequence the α-tubulin genes to identify any potential mutations.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound's action and resistance, as well as a typical experimental workflow for resistance testing.

Oryzalin_Action_Resistance cluster_action This compound Mode of Action cluster_resistance Mechanisms of Resistance This compound This compound Tubulin Tubulin This compound->Tubulin Binds to α-tubulin Microtubule Microtubule This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellDivision CellDivision Microtubule->CellDivision Essential for PlantGrowth PlantGrowth CellDivision->PlantGrowth Leads to TSR Target-Site Resistance TubulinMutation α-tubulin gene mutation TSR->TubulinMutation NTSR Non-Target-Site Resistance Metabolism Enhanced Metabolism (e.g., P450s) NTSR->Metabolism AlteredBinding Altered Herbicide Binding Site TubulinMutation->AlteredBinding AlteredBinding->this compound Reduced binding Detoxification Herbicide Detoxification Metabolism->Detoxification Detoxification->this compound Inactivation

Caption: this compound's mode of action and mechanisms of resistance.

Herbicide_Resistance_Workflow start Start seed_collection 1. Seed Collection (Susceptible & Putative Resistant) start->seed_collection germination 2. Seed Germination seed_collection->germination transplanting 3. Seedling Transplanting germination->transplanting spraying 5. Herbicide Application transplanting->spraying herbicide_prep 4. Herbicide Dose Preparation herbicide_prep->spraying incubation 6. Incubation (e.g., 21 days) spraying->incubation data_collection 7. Data Collection (Survival, Biomass) incubation->data_collection analysis 8. Data Analysis (I50 & RI Calculation) data_collection->analysis molecular_analysis 9. Molecular Analysis (Optional) (α-tubulin sequencing) analysis->molecular_analysis end End analysis->end molecular_analysis->end

Caption: Experimental workflow for herbicide resistance testing.

References

A Comparative Guide to the Cytotoxicity of Oryzalin and Colchicine in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two widely used microtubule-depolymerizing agents in plant cells: oryzalin and colchicine. While both compounds are staples in plant research, particularly for inducing polyploidy, their cytotoxic profiles differ significantly. This document summarizes experimental data on their effects, details relevant experimental protocols, and visualizes their mechanism of action.

Executive Summary

This compound and colchicine are both antimitotic agents that disrupt the formation of microtubules, leading to cell cycle arrest at metaphase. In plant science, they are primarily utilized for chromosome doubling. However, their efficacy is intrinsically linked to their cytotoxicity, as high concentrations or prolonged exposure can lead to cell death.

Generally, this compound is considered less toxic to plant cells and is effective at significantly lower concentrations compared to colchicine.[1][2][3] This makes this compound a preferred agent in many applications where cell viability is crucial. Colchicine, while effective, has a narrower therapeutic window due to its higher toxicity in plants.[1][3]

Data Presentation: this compound vs. Colchicine

FeatureThis compoundColchicineReferences
Primary Mechanism Binds to plant tubulin, inhibiting microtubule polymerization.[4][5]Binds to tubulin dimers, preventing their polymerization into microtubules.[6][4][5][6]
Effective Concentration for Polyploidy 0.001% - 0.01% (approximately 28.9 µM - 289 µM)0.05% - 0.2% (approximately 1.25 mM - 5 mM)[1][2]
Observed Cytotoxicity in Plants Lower toxicity, higher survival rates at effective concentrations.[2][7] Less inhibiting to regeneration in vitro.[1]Higher toxicity, often leading to reduced survival and regeneration rates.[1][2] Can cause damage to chloroplasts at higher concentrations.[8][1][2][7][8]
Selectivity Higher affinity for plant tubulin compared to animal tubulin.[5]High affinity for vertebrate tubulin, but lower affinity for plant tubulin, requiring higher concentrations in plants.[9][5][9]

Mechanism of Action: Microtubule Depolymerization

Both this compound and colchicine exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, cell wall formation, and intracellular transport. The primary mechanism involves the depolymerization of microtubules, leading to mitotic arrest and, at higher concentrations, cell death.

cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences This compound This compound Tubulin Dimers (α/β) Tubulin Dimers (α/β) This compound->Tubulin Dimers (α/β) Binds with high affinity Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Colchicine Colchicine Colchicine->Tubulin Dimers (α/β) Binds Colchicine->Microtubule Polymerization Inhibits Tubulin Dimers (α/β)->Microtubule Polymerization Required for Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Dynamic Instability Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Arrest (Metaphase) Cell Cycle Arrest (Metaphase) Mitotic Spindle Formation->Cell Cycle Arrest (Metaphase) Disruption leads to Apoptosis/Cell Death Apoptosis/Cell Death Cell Cycle Arrest (Metaphase)->Apoptosis/Cell Death Prolonged arrest can trigger

Caption: Mechanism of action for this compound and Colchicine.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for plant suspension cells or protoplasts to quantify metabolic activity as an indicator of cell viability.

Materials:

  • Plant cell suspension culture or protoplasts

  • 96-well microtiter plates

  • This compound and Colchicine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Plating: Dispense 100 µL of cell suspension into each well of a 96-well plate.

  • Treatment: Add desired concentrations of this compound or colchicine to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) under appropriate culture conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

A Plate Plant Cells B Add this compound/Colchicine A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Buffer E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability G->H A Treat Plant Tissue B Incubate in Evans Blue A->B C Wash with Water B->C D Mount on Slide C->D E Microscopic Observation D->E F Quantify Stained Cells E->F

References

Safety Operating Guide

Safe Disposal of Oryzalin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Oryzalin, a dinitroaniline herbicide, is critical to ensure laboratory safety and environmental protection. Adherence to established procedures minimizes risks to personnel and prevents contamination of ecosystems. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the correct handling and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Handling of this compound, whether in pure form or as a diluted solution, requires stringent safety measures.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Protective Clothing: Wear a long-sleeved shirt, long pants, and a chemical-resistant apron, particularly for mixers and loaders.[1][2][3]

  • Eye Protection: Chemical safety goggles or a face shield should be used.

  • Footwear: Closed-toe shoes with socks are required.[1][2][3]

Always wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[2][4] Contaminated clothing should be removed immediately and washed separately from other laundry.[1][2]

Disposal of Unused or Waste this compound

Disposing of unused, excess, or spilled this compound product is a violation of Federal Law if done improperly.[3] These wastes are considered toxic and must be managed by approved methods.[3]

Step-by-Step Disposal Protocol:

  • Do Not Dispose On-Site: Never dispose of undiluted this compound chemicals on-site.[5][6]

  • Avoid Drains and Waterways: Do not allow the product or cleaning wash water to enter drains, sewage systems, or waterways, as this compound is toxic to fish and other aquatic organisms.[1][3][7]

  • Contain Spills: In case of a spill, immediately contain the material using absorbents like vermiculite, sand, or soil.[3][8][9]

  • Collect Waste: Carefully scoop the contained material and place it into a suitable, clearly labeled container for waste disposal.[7]

  • Approved Disposal Facility: Transport the collected waste to an approved waste disposal facility.[1][2][3][10] If you are unsure of an appropriate facility, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[3]

Disposal of Empty this compound Containers

Properly cleaned containers can often be recycled or disposed of in a sanitary landfill. Decontamination is a critical first step.

Step 1: Decontaminate the Container All empty containers must be triple-rinsed or pressure-rinsed before disposal.[1][2][5][6][8][10]

  • Empty the remaining contents into the application equipment or a mix tank, allowing it to drain for 10 seconds after the flow slows to a drip.

  • Fill the container approximately one-quarter full with water and securely replace the cap.

  • Shake the container for 10 seconds.

  • Pour the rinsate into the application equipment or a mix tank.[5][6] Allow it to drain for another 10 seconds.

  • Repeat this rinsing procedure two more times.[2]

Step 2: Choose a Disposal Method After triple-rinsing, select one of the following disposal options based on local regulations and available facilities:

  • Recycling: If available, return the clean, dry container to a designated recycler or collection point.[1][5][6][8][10]

  • Landfill: If recycling is not an option, render the container unusable by breaking, crushing, or puncturing it.[2][5][6][10] It can then be disposed of in a sanitary landfill or at an approved waste management facility.[5][6][8]

  • Burial: In the absence of a local authority landfill, the container may be buried in a designated disposal pit.[5][6][8]

  • Incineration: This method is only permissible if allowed by state and local authorities.[1][10] If burned, stay out of the smoke.[1][10] Note that some guidelines explicitly state not to burn empty containers or the product.[5][6][8] Always confirm with local regulations before considering incineration.

Quantitative Disposal Parameters

The following table summarizes key quantitative data for the disposal of this compound containers.

ParameterSpecificationSource
Container RinsingTriple or pressure rinse[1][2][5][6][8][10]
Rinsate DisposalAdd to spray tank[5][6]
On-Site Burial DepthBelow 500 mm (in a designated pit)[5][6][8]

Experimental Protocols

The procedural information provided is derived from established safety data sheets and manufacturer labels. These documents do not cite specific experimental protocols for the development of these disposal methods but represent industry-standard and regulatory-compliant practices.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste products and containers.

Oryzalin_Disposal_Workflow start Identify this compound Waste waste_type Waste Type? start->waste_type product Unused Product or Spill Residue waste_type->product Product/Spill container Empty Container waste_type->container Container contain Contain Spill with Absorbent product->contain rinse Triple-Rinse Container container->rinse collect Collect in Labeled Waste Container contain->collect facility Dispose at Approved Waste Disposal Facility collect->facility disposal_option Disposal Option Available? rinse->disposal_option recycle Recycle at Designated Point disposal_option->recycle Recycling Facility landfill Puncture and Dispose in Sanitary Landfill disposal_option->landfill Landfill Available burial Bury in Designated Pit (>500mm deep) disposal_option->burial No Facility Available (Check Local Regulations)

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oryzalin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the herbicide Oryzalin, ensuring that your work can proceed with the highest standards of safety and operational integrity.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a meticulous approach to personal protection is non-negotiable. The following personal protective equipment is required to minimize exposure and ensure user safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents dermal absorption of this compound, which can be harmful.
Body Protection Long-sleeved shirt and long pants or a chemical-resistant suit. Mixers and loaders must wear a chemical-resistant apron.[1][2]Minimizes skin contact with splashes or spills. An apron provides an additional layer of protection for those handling concentrated forms.
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]Protects eyes from accidental splashes, which can cause irritation.
Footwear Closed-toe shoes plus socks.[1]Protects feet from spills and ensures a stable footing in the laboratory environment.
Respiratory Protection Generally not required under normal, well-ventilated conditions. If dusts or aerosols are generated, a NIOSH-approved respirator is necessary.[4][5]Prevents inhalation of airborne particles, which can be harmful.

Operational and Disposal Plans for this compound

A systematic workflow is critical for the safe handling and disposal of this compound. Adherence to these procedural steps will mitigate risks and ensure compliance with safety regulations.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (e.g., fume hood) B->C D Weighing and Measuring C->D Proceed to handling E Solution Preparation D->E F Experimental Application E->F G Decontaminate Work Surfaces F->G After experiment H Triple Rinse Empty Containers G->H I Dispose of Waste H->I

Caption: A step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal.

Detailed Methodologies

Receiving and Storage: Upon receiving this compound, inspect the container for any damage or leaks. Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and out of reach of children.[6][7]

Handling and Preparation:

  • Consult the SDS: Before any handling, thoroughly review the Safety Data Sheet for this compound.

  • Personal Protective Equipment: Equip yourself with the mandatory PPE as detailed in the table above.

  • Ventilation: Conduct all work with this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Weighing and Mixing: When weighing the solid form or mixing solutions, do so carefully to avoid creating dust or splashes. Mixers and loaders should wear a chemical-resistant apron.[1][2]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[1][9]

Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Container Disposal: Empty this compound containers should be triple rinsed with a suitable solvent.[6][7] The rinsate should be collected and treated as hazardous waste. After rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill or as directed by your institution's environmental health and safety department.[1] Do not burn empty containers.[6][7]

  • Chemical Waste: Dispose of unused or waste this compound through an approved waste disposal facility.[1][9] Do not dispose of undiluted chemicals on-site.[6][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spills: In case of a spill, contain the material using absorbent pads or granules.[1] Prevent the spill from entering drains or waterways.[2] Collect the absorbed material into a sealed container for disposal.

Hierarchy of Controls for this compound Handling

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This framework prioritizes the most effective control measures.

Hierarchy of Controls for this compound

Hierarchy of Controls for this compound A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The hierarchy of controls, from most to least effective, for managing risks associated with handling this compound.

By implementing these safety protocols and operational plans, you can build a foundation of trust in your laboratory's commitment to safety, ensuring that your valuable research is conducted responsibly and without compromise.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.